4-Chloroquinolin-2-amine
Description
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Properties
IUPAC Name |
4-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFKEBBQPCDRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555321 | |
| Record name | 4-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20151-42-2 | |
| Record name | 4-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinolin-2-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Legacy of the Quinoline Core
In the landscape of heterocyclic chemistry, few scaffolds possess the historical significance and continued therapeutic relevance of quinoline. This bicyclic aromatic heterocycle, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its journey from a byproduct of coal distillation to a privileged structure in blockbuster pharmaceuticals is a testament to over a century and a half of chemical ingenuity. This guide provides a comprehensive exploration of the history of quinoline's discovery, from its initial isolation to the development of the seminal synthetic methodologies that unlocked its vast potential. We will delve into the mechanistic underpinnings of these foundational reactions, offering insights into the experimental choices that paved the way for the synthesis of a diverse array of quinoline-based compounds.
Chapter 1: The Dawn of Quinoline - From Coal Tar to Structural Elucidation
The story of quinoline begins in the burgeoning field of organic chemistry in the 19th century, a time when chemists were beginning to unravel the complex tapestry of compounds derived from natural sources.
The Initial Isolation: A Tale of Two "Oils"
In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, oily substance with a pungent odor.[2] He named this compound "leukol," derived from the Greek words for "white oil." Unbeknownst to Runge at the time, he had stumbled upon the fundamental quinoline scaffold.
A few years later, in 1842, French chemist Charles Frédéric Gerhardt, through the dry distillation of the antimalarial alkaloid quinine with a strong base, obtained a similar oily compound which he named "chinolin," a nod to its origin from the cinchona alkaloids.[1] For a period, "leukol" and "chinolin" were thought to be distinct entities. However, subsequent investigations revealed them to be one and the same, and the name "quinoline" ultimately prevailed.
Deciphering the Blueprint: The Structural Determination
The true nature of this intriguing molecule remained a puzzle for several decades. It was not until 1869 that the brilliant German chemist August Kekulé, renowned for his revolutionary theory of the structure of benzene, proposed the correct bicyclic structure of quinoline as a benzene ring fused to a pyridine ring.[2] This structural elucidation was a pivotal moment, providing a theoretical framework that would guide future synthetic endeavors and unlock the door to the systematic development of quinoline derivatives.
Chapter 2: The Age of Synthesis - Forging the Quinoline Core in the Laboratory
With the structure of quinoline established, the late 19th century witnessed a flurry of activity aimed at developing laboratory methods for its synthesis. This era gave birth to a series of named reactions that remain fundamental to quinoline chemistry to this day. These pioneering efforts were driven by the desire to produce quinoline and its derivatives for the burgeoning dye industry and for medicinal applications, spurred by the known biological activity of quinine.[2]
The Skraup Synthesis (1880): A Robust and Enduring Method
In 1880, the Czech chemist Zdenko Hans Skraup developed a powerful and versatile method for quinoline synthesis.[1] The archetypal Skraup reaction involves the heating of an aromatic amine (such as aniline) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3]
The ingenuity of the Skraup synthesis lies in its clever in-situ generation of the key reactant, acrolein (an α,β-unsaturated aldehyde), from the dehydration of glycerol by sulfuric acid.[1] The reaction then proceeds through a series of well-defined steps:
-
Michael Addition: The aromatic amine undergoes a conjugate addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic quinoline ring system.
The use of a strong oxidizing agent is crucial for the final aromatization step. The reaction is notoriously exothermic and requires careful control.
-
Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene.
-
Procedure:
-
In a large flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling.
-
Add nitrobenzene to the mixture.
-
Heat the mixture gently at first, and then more strongly once the initial vigorous reaction subsides. Maintain reflux for several hours.
-
After cooling, dilute the reaction mixture with water and steam distill to remove the unreacted nitrobenzene.
-
Make the residue alkaline with sodium hydroxide and steam distill again to isolate the quinoline.
-
The crude quinoline is then purified by distillation.
-
Diagram: The Skraup Quinoline Synthesis
Caption: The Skraup synthesis proceeds via in-situ formation of acrolein.
The Friedländer Synthesis (1882): A Convergent Approach
Just two years after Skraup's discovery, German chemist Paul Friedländer reported a more convergent method for quinoline synthesis.[2] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[4]
The elegance of the Friedländer synthesis lies in its direct construction of the quinoline ring from two pre-functionalized fragments. The reaction mechanism is believed to proceed through an initial aldol-type condensation followed by cyclization and dehydration.
-
Aldol Condensation: The enolate of the α-methylene carbonyl compound attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.
-
Cyclization and Dehydration: The resulting aldol adduct undergoes intramolecular cyclization via attack of the amino group on the newly formed hydroxyl group, followed by dehydration to form the quinoline.
The choice of an acid or base catalyst depends on the specific substrates used.
-
Reactants: 2-Aminobenzaldehyde, acetone.
-
Catalyst: Sodium hydroxide (base-catalyzed).
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and a slight excess of acetone in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-methylquinoline.
-
Diagram: The Friedländer Quinoline Synthesis
Caption: The Friedländer synthesis offers a direct route to substituted quinolines.
The Combes Synthesis (1888): Utilizing β-Diketones
In 1888, the French chemist Alphonse Combes introduced a method for the synthesis of 2,4-disubstituted quinolines.[5] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]
The Combes synthesis is a powerful tool for accessing quinolines with substituents at the 2- and 4-positions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization.
-
Schiff Base Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base.
-
Tautomerization: The Schiff base tautomerizes to an enamine.
-
Cyclization and Dehydration: The enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to yield the quinoline product.
The use of a strong acid, such as sulfuric acid, is essential for promoting the cyclization step.
-
Reactants: Aniline, acetylacetone (a β-diketone).
-
Catalyst: Concentrated sulfuric acid.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of aniline and acetylacetone while cooling.
-
Heat the reaction mixture for a specified period.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or distillation to obtain 2,4-dimethylquinoline.
-
Diagram: The Combes Quinoline Synthesis
Caption: The Combes synthesis is a key method for 2,4-disubstituted quinolines.
The Doebner-von Miller Reaction (1881): A Variation on a Theme
A year after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related method that offers greater flexibility in the synthesis of substituted quinolines.[6] The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.[6]
The Doebner-von Miller reaction can be considered a modification of the Skraup synthesis where the α,β-unsaturated carbonyl compound is used directly, rather than being generated in situ. This allows for the introduction of a wider range of substituents on the pyridine ring of the quinoline. The mechanism is similar to that of the Skraup synthesis, involving a Michael addition followed by cyclization and oxidation.
The Gould-Jacobs Reaction (1939): Accessing 4-Hydroxyquinolines
Moving into the 20th century, the Gould-Jacobs reaction, reported in 1939, provided a valuable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[7] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[7]
The Gould-Jacobs reaction is a multi-step process that culminates in the formation of the quinolone ring system.
-
Condensation: The aniline displaces the ethoxy group of the ethoxymethylenemalonate ester to form an anilinomethylenemalonate.
-
Thermal Cyclization: Heating this intermediate at high temperatures induces an intramolecular cyclization.
-
Saponification and Decarboxylation: The resulting ester is then saponified to the carboxylic acid, which upon heating, decarboxylates to yield the 4-hydroxyquinoline.
This reaction has been particularly important in the synthesis of quinolone antibiotics.
Chapter 3: The Impact and Evolution of Quinoline Discovery
The discovery of quinoline and the development of these foundational synthetic methods had a profound impact on science and medicine. The ability to synthesize a wide variety of quinoline derivatives paved the way for the development of numerous dyes, and more importantly, a vast arsenal of therapeutic agents. The antimalarial drugs chloroquine and mefloquine are prime examples of synthetic quinolines that have saved countless lives.[2]
The classical syntheses described herein laid the groundwork for countless modern variations and improvements. Contemporary organic chemists continue to build upon this legacy, developing more efficient, selective, and environmentally friendly methods for quinoline synthesis, often employing transition metal catalysis and other modern synthetic techniques.
Conclusion: A Legacy Etched in the Annals of Chemistry
The history of the discovery of quinoline compounds is a compelling narrative of scientific curiosity, perseverance, and ingenuity. From its humble origins in the complex mixture of coal tar to its central role in modern drug discovery, the quinoline scaffold has proven to be a remarkably versatile and enduring molecular framework. The pioneering work of Runge, Gerhardt, Kekulé, Skraup, Friedländer, Combes, and others not only provided access to this important class of compounds but also laid the foundations of modern heterocyclic chemistry. Their legacy continues to inspire chemists today as they explore new frontiers in the synthesis and application of quinoline derivatives, a testament to the enduring power of fundamental chemical discovery.
References
- 1. iipseries.org [iipseries.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Early Synthesis Methods for Chloro-Substituted Quinolines: A Foundational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true value was unlocked through chemical synthesis, which allowed for the systematic exploration of its derivatives.[1][2] The late 19th and early 20th centuries saw the development of synthetic quinolines as potent therapeutic agents, most notably as antimalarials, inspired by the natural product quinine.[2][3]
Within this class, chloro-substituted quinolines have demonstrated exceptional importance. The introduction of a chlorine atom onto the quinoline core can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. The development of Chloroquine in the 1930s, a potent antimalarial drug, cemented the strategic importance of chloroquinolines and spurred the development of robust synthetic routes to access them.[2][3] This guide provides an in-depth exploration of the foundational, early-era synthetic methods that enabled the creation of these critical compounds, focusing on the underlying chemical principles and providing actionable experimental protocols.
Chapter 1: Direct Synthesis from Chlorinated Anilines
The most straightforward early approaches to chloroquinolines involved incorporating the chloro-substituent into the aniline starting material. Several classical named reactions were amenable to this strategy, directly yielding the desired chlorinated heterocyclic core. The choice of reaction often dictated the final substitution pattern on the quinoline ring.
The Skraup Synthesis (1880)
Discovered by Zdenko Hans Skraup, this method is one of the oldest and most direct routes to the quinoline core.[4][5] It involves the acid-catalyzed reaction of an aniline with glycerol, in the presence of an oxidizing agent like nitrobenzene.[4][6] The reaction is notoriously vigorous, but the inclusion of a moderator such as ferrous sulfate can tame its exothermic nature.[5]
Causality and Mechanism: The key to the Skraup synthesis is the in situ dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1] The aniline then undergoes a Michael addition to this reactive α,β-unsaturated aldehyde. This is followed by an acid-catalyzed cyclization and, finally, dehydrogenation by the oxidizing agent to furnish the aromatic quinoline ring.[4][6] By starting with a chloroaniline, the chlorine atom is carried through the synthesis, appearing on the benzenoid ring of the final product. For example, the use of 3-chloroaniline will produce a mixture of 5-chloroquinoline and 7-chloroquinoline. A modified Skraup reaction has been successfully used to prepare 5-chloro-8-hydroxyquinoline.[7]
Logical Flow of the Skraup Synthesis
Caption: Skraup synthesis workflow for chloroquinolines.
The Combes Synthesis (1888)
The Combes synthesis provides a reliable method for producing 2,4-disubstituted quinolines.[1][8] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[8][9]
Causality and Mechanism: The reaction proceeds in two main stages. First, the aniline and β-diketone condense to form an enamine intermediate (a Schiff base tautomer).[8] In the presence of a strong acid, such as sulfuric acid, the enamine is protonated, which facilitates the second stage: an intramolecular electrophilic aromatic substitution, closing the ring. Subsequent dehydration yields the final substituted quinoline.[8] This method provides excellent regiocontrol based on the starting materials. A well-documented example is the reaction of m-chloroaniline with acetylacetone (a β-diketone) to yield 2,4-dimethyl-7-chloroquinoline.[1][9]
Experimental Protocol: Combes Synthesis of 2,4-dimethyl-7-chloroquinoline [9]
-
Reaction Setup: To a flask, add m-chloroaniline and an equimolar amount of acetylacetone.
-
Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Cyclization: Heat the reaction mixture to facilitate the condensation and subsequent cyclization. The exact temperature and time will depend on the specific substrates but is typically in the range of 100-150 °C.
-
Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).
-
Isolation: The precipitated product is collected by filtration, washed with water, and can be purified by crystallization from a suitable solvent like ethanol.
The Friedländer Synthesis (1882)
The Friedländer synthesis is a highly versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester).[10][11] The reaction can be catalyzed by either acid or base.[12]
Causality and Mechanism: Two primary mechanistic pathways are proposed.[10] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type cyclization. In both cases, a final dehydration step yields the quinoline.[10] The choice of a 2-amino-chlorobenzaldehyde or a 2-amino-chlorophenyl ketone as the starting material directly installs the chlorine atom onto the resulting quinoline.
Chapter 2: The Gould-Jacobs Reaction: Gateway to 4-Chloroquinolines
While direct syntheses are effective, the development of many clinically significant chloroquinolines, particularly Chloroquine, required a different strategy. The key was to first synthesize a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) and then convert the hydroxyl group to a chlorine. The Gould-Jacobs reaction, reported in 1939, became the preeminent method for this approach.[13][14]
Causality and Mechanism: The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[14][15] This initial step forms an anilinomethylenemalonate intermediate. The subsequent high-temperature thermal cyclization is the key ring-forming step.[13][16] This is followed by saponification (hydrolysis) of the ester group and a final decarboxylation to yield the 4-hydroxyquinoline.[14] This pathway was instrumental in the large-scale synthesis of 4,7-dichloroquinoline, the direct precursor to Chloroquine.[16][17]
Gould-Jacobs Pathway to 7-chloro-4-hydroxyquinoline
Caption: The multi-step Gould-Jacobs reaction sequence.
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline [16] This protocol is based on the procedure published in Organic Syntheses.
-
Condensation: m-Chloroaniline (1 mole) and diethyl ethoxymethylenemalonate (1 mole) are mixed and heated (e.g., 100-110 °C) for a defined period (e.g., 1 hour). The ethanol formed during the condensation is removed.
-
Cyclization: The resulting crude anilinoacrylate intermediate is added to a high-boiling solvent, such as Dowtherm A, preheated to its boiling point (approx. 250 °C). The mixture is refluxed for a short period (e.g., 15-20 minutes) to effect cyclization. Upon cooling, the cyclized product, ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, precipitates.
-
Saponification: The isolated ester is suspended in an aqueous sodium hydroxide solution (e.g., 10%) and refluxed until the solid completely dissolves (approx. 1 hour), indicating complete hydrolysis to the sodium salt of the carboxylic acid.
-
Acidification: The cooled solution is acidified (e.g., with HCl or H₂SO₄) to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Decarboxylation: The dried carboxylic acid is suspended in a high-boiling solvent (e.g., Dowtherm A) and heated (e.g., 240-260 °C) until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.
Chapter 3: Chlorination of 4-Hydroxyquinolines with Phosphorus Oxychloride
The final, critical step in the indirect synthesis of 4-chloroquinolines is the conversion of the C4-hydroxyl group into a chlorine atom. This transformation is almost exclusively accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[16][18]
Causality and Mechanism: The hydroxyl group of a 4-quinolone is phenolic in nature but exists in tautomeric equilibrium with the amide-like keto form. The reaction with POCl₃ is believed to proceed via an initial phosphorylation of the hydroxyl oxygen, forming a phosphate ester intermediate.[18][19] This intermediate is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline.[18][19][20]
Mechanism of POCl₃ Chlorination
Caption: Chlorination of a 4-quinolone using POCl₃.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [16]
-
Reaction Setup: 7-Chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.
-
Heating: The mixture is heated, for instance, to 135–140 °C, and stirred for approximately 1 hour.[16] The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of POCl₃.
-
Work-up: The reaction mixture is cooled and then carefully and slowly poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.
-
Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., ammonia or sodium hydroxide). The product is then extracted into an organic solvent such as chloroform or ethyl acetate.
-
Isolation: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4,7-dichloroquinoline, which can be purified by crystallization or chromatography.
Comparative Summary of Early Methods
| Synthesis Method | Starting Materials | Key Conditions | Typical Product | Causality/Rationale |
| Skraup | Chloroaniline, Glycerol | H₂SO₄, Oxidizing Agent | 5- and 7-Chloroquinolines | Direct cyclization onto a pre-chlorinated benzene ring.[4][5] |
| Combes | Chloroaniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Chloroquinolines | Electrophilic cyclization of an enamine onto the chloroaniline ring.[1][8] |
| Friedländer | 2-Amino-chlorobenzaldehyde/ketone, α-Methylene Compound | Acid or Base Catalyst | Polysubstituted Chloroquinolines | Condensation followed by cyclodehydration; chloro-group is on the amine component.[10][11] |
| Gould-Jacobs | Chloroaniline, Malonic Ester Derivative | High-Temp. Cyclization | 4-Hydroxy-chloroquinolines | Builds the pyridine ring first, creating a precursor for C4-chlorination.[13][14] |
| POCl₃ Chlorination | 4-Hydroxy-chloroquinoline, POCl₃ | Heat/Reflux | 4-Chloro-substituted Quinolines | Converts a stable hydroxyl group into a reactive chloro group for further functionalization.[16][18] |
Conclusion
The early methods for synthesizing chloro-substituted quinolines laid the essential groundwork for modern medicinal chemistry. The direct approaches of Skraup, Combes, and Friedländer offered efficient pathways when the desired substitution pattern was accessible from a readily available chloroaniline. However, the true breakthrough for accessing therapeutically vital compounds like Chloroquine came from the indirect, two-stage strategy. The Gould-Jacobs reaction provided elegant access to the 4-hydroxyquinoline core, which could then be efficiently converted to the crucial 4-chloro intermediate using phosphorus oxychloride. These foundational reactions, born out of the late 19th and early 20th centuries, are not merely historical footnotes; they represent a masterclass in synthetic strategy and continue to inform the development of heterocyclic chemistry today.
References
- 1. iipseries.org [iipseries.org]
- 2. biosynce.com [biosynce.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. Gould-Jacobs Reaction [drugfuture.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroquinolin-2-amine
Introduction: A Versatile Scaffold in Modern Chemistry
4-Chloroquinolin-2-amine is a heterocyclic aromatic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its rigid quinoline core, substituted with a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 2-position, provides a unique platform for the synthesis of a diverse array of complex molecules.[1] The strategic placement of these functional groups governs its reactivity and makes it a sought-after precursor for developing novel therapeutic agents, particularly kinase inhibitors and antimalarial drugs.[2][3] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.
Molecular Identity and Structural Elucidation
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure.
-
Chemical Name: this compound
-
CAS Number: 20151-42-2[4]
-
Molecular Formula: C₉H₇ClN₂[4]
-
Molecular Weight: 178.62 g/mol [4]
The structure consists of a bicyclic quinoline ring system, which is an aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups are a primary amine (-NH₂) at the C2 position and a chlorine atom (-Cl) at the C4 position.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, formulation strategies, and predicting its pharmacokinetic profile.
| Property | Value | Source(s) |
| Appearance | Yellow to white solid | [5] |
| Melting Point | 134-137 °C | [5] |
| Boiling Point | Not available (decomposes) | [4][5] |
| Solubility | Soluble in common organic solvents like DMSO and alcohols. | Inferred from synthetic protocols |
| pKa (of conjugate acid) | Not experimentally determined. Expected to be a weak base. | |
| LogP (predicted) | 2.5 | Inferred from related structures |
Field Insights on Basicity (pKa): While an experimental pKa value is not readily available, the basicity of this compound can be understood from its structure. The primary amine at the C2 position is the main basic center. However, its basicity is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic quinoline ring system. The electron-withdrawing effect of the chlorine atom at the C4 position further decreases the electron density on the ring and, consequently, the basicity of the amine. The nitrogen atom within the quinoline ring is also a weak base.[2]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the primary amine. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the chloro and amino substituents. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[6]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitrogen and chlorine atoms will be significantly influenced, appearing at characteristic chemical shifts. Aromatic carbons typically resonate in the 110-160 ppm range.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:
-
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[8]
-
N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed around 1600 cm⁻¹.[9]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.[10]
UV-Vis Spectroscopy
The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands corresponding to π → π* transitions. For aminoquinolines, characteristic absorption maxima (λmax) are often observed around 240 nm and in the 340-360 nm range.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 178. An isotopic peak at m/z 180 (M+2) with an intensity of approximately one-third of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.[6]
Reactivity and Synthetic Utility: A Field Perspective
The chemical behavior of this compound is dominated by the interplay between the electron-deficient quinoline ring, the displaceable chloro group, and the nucleophilic amino group.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)
The most significant reaction of this scaffold is the nucleophilic aromatic substitution (SₙAr) at the C4 position.[2] The electron-withdrawing effect of the quinoline nitrogen makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.[13] This reaction is a cornerstone for the synthesis of a vast number of biologically active 4-substituted aminoquinolines.[3]
Caption: Generalized workflow for the SₙAr reaction of this compound.
Common nucleophiles include primary and secondary amines, alcohols, and thiols. These reactions are often carried out at elevated temperatures, sometimes with the aid of a base to deprotonate the nucleophile or scavenge the HCl byproduct.[6]
Reactivity of the 2-Amino Group
The primary amine at the C2 position can undergo typical amine reactions, such as acylation, alkylation, and condensation with carbonyl compounds. This allows for further diversification of the molecule, enabling the synthesis of complex derivatives with tailored properties.[1]
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a guide for the characterization and application of this compound.
Protocol 1: Determination of Melting Point
-
Preparation: Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: Insert the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (134-137 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure proper shimming to obtain high-resolution spectra.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns to assign the peaks to the respective protons in the molecule.
Protocol 3: Representative Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the synthesis of a 4-amino-substituted quinoline derivative.
Caption: Experimental workflow for a typical SₙAr reaction.
-
Reactants: In a round-bottom flask, combine this compound (1 equivalent), the desired amine nucleophile (1.1-2 equivalents), and a suitable solvent such as DMF or ethanol.[2]
-
Conditions: Add a base like potassium carbonate or triethylamine (2-3 equivalents) if the nucleophile is an amine salt or to scavenge the generated HCl.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours to overnight. The reaction can often be accelerated using microwave irradiation.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of high-value molecules. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is paramount for its successful application in research and development. The data and protocols presented herein provide a solid foundation for scientists to explore the full potential of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. CAS 20151-42-2 | this compound - Synblock [synblock.com]
- 5. Wirtualne wycieczki [hostnet.pl]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
mass spectrometry analysis of 4-Chloroquinolin-2-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloroquinolin-2-amine
Introduction
This compound is a substituted quinoline derivative of significant interest in synthetic chemistry and drug discovery. The quinoline scaffold is a foundational structure in numerous pharmacologically active compounds, and understanding the precise structure and quantity of its derivatives is paramount for development and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for the characterization and quantification of such molecules. Its unparalleled sensitivity and specificity allow for confident structural elucidation and trace-level detection in complex matrices.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this paper delves into the rationale behind instrumental choices, the principles of ionization and fragmentation, and the development of robust quantitative workflows. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to master the analysis of this important chemical entity.
Physicochemical Properties and Their Analytical Implications
A foundational understanding of the analyte's properties is critical for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂ | PubChem[1] |
| Average Molecular Weight | 178.62 g/mol | PubChem[1] |
| Monoisotopic Molecular Weight | 178.0298 Da | PubChem[1] |
| Structure | Quinoline ring with a chlorine atom at position 4 and an amine group at position 2 | - |
The presence of the basic amine group and the nitrogen atom within the quinoline ring makes this compound an ideal candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated. The molecule's overall structure suggests sufficient hydrophobicity for effective separation using reversed-phase liquid chromatography.
Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)
The choice of ionization method is the most critical parameter in mass spectrometry, dictating whether an analyte can be successfully analyzed.[2][3] For a molecule like this compound, two primary techniques could be considered: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique that bombards gas-phase molecules with high-energy electrons.[4] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While the resulting fragmentation pattern is highly reproducible and excellent for library matching, the molecular ion peak may be weak or entirely absent, complicating initial identification.[4][5][6]
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions directly from a liquid solution by creating a fine, charged aerosol.[3] It imparts minimal excess energy, typically resulting in an abundant ion corresponding to the protonated molecule, [M+H]⁺. This makes it exceptionally well-suited for LC-MS applications and for confirming the molecular weight of the analyte.[2]
Qualitative Analysis: Structural Elucidation via LC-MS/MS
The primary goal of qualitative analysis is to confirm the identity of the compound through its molecular weight and characteristic fragmentation pattern. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal for this purpose, providing accurate mass measurements for both precursor and product ions.[8]
Experimental Protocol: LC-MS/MS
This protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI ionization.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full Scan MS (m/z 100-400) and Tandem MS (Product Ion Scan) of the protonated precursor.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Interpretation of Mass Spectra
Full Scan MS Spectrum: In the full scan mode, the primary observation will be the protonated molecular ion, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed:
-
m/z 179.0374: Corresponding to the [C₉H₈³⁵ClN₂]⁺ ion.
-
m/z 181.0345: Corresponding to the [C₉H₈³⁷ClN₂]⁺ ion. The intensity ratio of these two peaks will be approximately 3:1, serving as a powerful diagnostic tool for confirming the presence of a single chlorine atom.
Tandem MS (MS/MS) Spectrum and Fragmentation Pathway: Collision-induced dissociation (CID) of the precursor ion (m/z 179) reveals the compound's structural backbone. The fragmentation of chloroquinoline derivatives often involves the elimination of heteroatoms and cleavage of the ring system.[7] A plausible fragmentation pathway for this compound is proposed below.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of this compound.
-
Loss of HCl (m/z 179 → m/z 143): A primary and highly characteristic fragmentation pathway for chloro-substituted aromatic compounds involves the neutral loss of hydrochloric acid (36 Da). This results in a significant product ion at m/z 143.0.
-
Loss of Ammonia (m/z 179 → m/z 152): The 2-amino group can be eliminated as a neutral ammonia molecule (17 Da), yielding an ion at m/z 152.0.
-
Ring Cleavage (m/z 143 → m/z 116): Following the loss of HCl, the resulting quinoline amine radical cation can undergo further fragmentation, commonly through the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring, producing an ion at m/z 116.0.
Quantitative Analysis: A Robust Workflow Using LC-MRM
For quantifying this compound in complex matrices like plasma or environmental samples, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[9][10] This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
References
- 1. 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. as.uky.edu [as.uky.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinolin-2-amine for Researchers and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery
4-Chloroquinolin-2-amine is a heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The specific substitution pattern of a chloro group at the 4-position and an amino group at the 2-position makes this compound an interesting building block for the synthesis of novel bioactive molecules.
In the journey of a new chemical entity from a laboratory curiosity to a potential therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the feasibility of formulation, the reliability of in vitro and in vivo assays, and ultimately, the bioavailability and shelf-life of a drug product. A compound with poor solubility can lead to erroneous biological data and present significant challenges in developing a suitable dosage form. Similarly, an unstable compound that readily degrades can result in a loss of potency and the formation of potentially toxic impurities.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. As there is a paucity of publicly available experimental data for this specific molecule, this guide will focus on providing a robust framework for its characterization. We will present predicted physicochemical properties to guide initial experimental design, followed by detailed, field-proven protocols for the experimental determination of solubility and stability. This guide is intended to empower researchers, scientists, and drug development professionals to generate the critical data required to confidently advance their research with this compound.
Predicted Physicochemical Properties of this compound
In the absence of experimental data, in silico prediction tools can provide valuable initial estimates of a compound's properties. Software such as ACD/Labs Percepta utilizes extensive databases of experimental values to build predictive models based on chemical structure.[1][2][3] The following table summarizes the predicted physicochemical properties of this compound. It is crucial to underscore that these are theoretical values and must be confirmed by experimental determination.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.62 g/mol | Influences diffusion and absorption. |
| pKa (most basic) | 4.40 ± 0.50 | Governs the ionization state at different physiological pH values, impacting solubility and membrane permeability. |
| logP | 2.3 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted to be low | Directly impacts dissolution rate and bioavailability. Low solubility can be a major hurdle in formulation development. |
Predicted Solubility in Common Laboratory Solvents:
While a precise quantitative value for solubility in various organic solvents is not available in the literature, based on the structure (a heterocyclic aromatic amine with a chloro substituent), a qualitative prediction can be made. The presence of the amino group suggests some affinity for polar protic solvents through hydrogen bonding, while the aromatic quinoline core and the chloro group contribute to its solubility in a range of organic solvents. A study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine showed that solubility was highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, followed by alcohols, and was lowest in non-polar solvents like toluene and ethyl benzene.[4] A similar trend can be anticipated for this compound.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amino group can act as a hydrogen bond donor and acceptor, but the overall aromatic and chlorinated structure limits aqueous solubility. Solubility in alcohols is expected to be better than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can accept hydrogen bonds from the amino group and effectively solvate the quinoline ring system through dipole-dipole interactions. |
| Non-Polar | Dichloromethane, Toluene, Hexane | Low to Moderate | The aromatic quinoline core allows for some solubility in non-polar solvents, but the polar amino group will limit this. Dichloromethane is likely to be a better solvent than highly non-polar solvents like hexane. |
Experimental Determination of Solubility
The definitive assessment of a compound's solubility requires empirical measurement. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6]
Experimental Workflow for Solubility Determination
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
The Influential Architecture of the Quinoline Ring: A Technical Guide to the Electronic and Steric Effects of Substituents
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] From the historical anti-malarial quinine to modern anti-cancer agents, the versatility of the quinoline ring system is undeniable.[3][4] This versatility, however, is not inherent to the core structure alone; it is profoundly dictated by the nature and position of substituents appended to the ring. The precise modulation of a quinoline derivative's biological activity and chemical reactivity hinges on a deep understanding of the electronic and steric effects exerted by these substituents.[1][5]
This in-depth technical guide provides a comprehensive exploration of these fundamental principles. We will dissect the intricate interplay of inductive and resonance effects, unravel the consequences of steric hindrance, and provide practical, field-proven methodologies for the characterization and prediction of these influences. This guide is designed to empower scientists to move beyond mere observation and to rationally design quinoline derivatives with tailored properties for their specific applications.
Part 1: The Electronic Landscape of the Quinoline Ring
The quinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.[2] This fusion results in a complex electronic environment where the electron-withdrawing nature of the nitrogen atom significantly influences the electron density distribution across the entire ring system. Substituents can further perturb this landscape through two primary electronic mechanisms: the inductive effect and the resonance effect.
The Inductive Effect: Through-Bond Polarization
The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Electronegative substituents pull electron density away from the ring (a -I effect), while electropositive substituents donate electron density (a +I effect).
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I), nitro groups (-NO₂), and cyano groups (-CN) are typical examples of substituents with a -I effect. When placed on the quinoline ring, they decrease the electron density of the ring system, particularly at the nitrogen atom.[6] This reduction in electron density lowers the basicity (pKa) of the quinoline nitrogen and makes the ring less susceptible to electrophilic attack.[6]
-
Electron-Donating Groups (EDGs): Alkyl groups (-CH₃, -C₂H₅) and silyl groups are common examples of substituents with a +I effect. They increase the electron density on the quinoline ring, enhancing its basicity and making it more reactive towards electrophiles.
The magnitude of the inductive effect is dependent on the electronegativity of the substituent and its distance from the ring. The effect weakens significantly as the number of bonds between the substituent and the ring increases.
The Resonance Effect: Delocalization of π-Electrons
The resonance effect, or mesomeric effect, involves the delocalization of π-electrons between a substituent and the aromatic ring. This effect is transmitted through the π-system and can be either electron-donating (+R) or electron-withdrawing (-R).
-
+R Effect (Electron-Donating): Substituents with lone pairs of electrons, such as amino (-NH₂) and hydroxyl (-OH) groups, can donate these electrons to the quinoline ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. A +R effect generally increases the basicity of the quinoline and activates the ring towards electrophilic substitution.
-
-R Effect (Electron-Withdrawing): Substituents with π-bonds to electronegative atoms, such as nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups, can withdraw electron density from the quinoline ring through resonance. This delocalization of π-electrons away from the ring decreases its electron density, reduces the basicity of the nitrogen, and deactivates the ring towards electrophilic attack.
It is crucial to recognize that many substituents exhibit both inductive and resonance effects, which may act in the same or opposite directions. For instance, halogens are electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[7] In the case of halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring.
Part 2: Quantifying Electronic Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding of electronic effects, the Hammett equation provides a powerful tool.[8] It describes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium constant or reaction rate constant for the substituted reactant.
-
K₀ or k₀ is the corresponding value for the unsubstituted reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant , which depends on the nature of the reaction and is independent of the substituent. It measures the susceptibility of the reaction to electronic effects.[8]
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[8]
Hammett Substituent Constants (σ)
The substituent constant, σ, is a measure of the electronic effect of a substituent. It is typically determined from the ionization of substituted benzoic acids in water at 25°C.
-
σₚ (para-substituents): Reflects the combined inductive and resonance effects of the substituent.
-
σₘ (meta-substituents): Primarily reflects the inductive effect, as the meta position is not in direct resonance conjugation with the substituent.
A selection of Hammett substituent constants is provided in the table below for easy reference.
| Substituent | σ (meta) | σ (para) |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| Data adapted from established sources.[9][10] |
The ground state pKa of quinoline derivatives has been shown to have a linear relationship with the Hammett parameter σp.[11][12] This correlation allows for the prediction of basicity based on the electronic properties of the substituent.
Part 3: Steric Effects: The Influence of Size and Shape
Beyond electronic interactions, the steric bulk of substituents plays a critical role in dictating the reactivity and selectivity of reactions involving the quinoline ring.[13] Steric hindrance arises when the size of a substituent impedes the approach of a reagent to a reactive site.[14]
This effect is particularly pronounced at positions adjacent to the nitrogen atom (C2 and C8) and can significantly influence the course of a reaction. For example, in the synthesis of quinoline derivatives, bulky substituents can direct cyclization to a less sterically hindered position.[13][15] The inherent steric hindrance and electronic inaccessibility of the C-8 position present unique challenges in its functionalization.[16]
A classic example is the observation that 8-hydroxy-2-methylquinoline does not precipitate with aluminum, unlike the parent 8-hydroxyquinoline ("oxine").[14] This selectivity is attributed to the steric clash between the methyl group at the 2-position and the other ligands that would need to coordinate to the aluminum ion.
The interplay between steric and electronic factors governs the selectivity of many chemical transformations on the quinoline ring.[16]
Part 4: Experimental Protocols for Characterization
A thorough understanding of substituent effects requires robust experimental characterization. The following are standard protocols for key analytical techniques.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The UV-Vis absorption spectrum of a quinoline derivative will differ between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the quinoline derivative.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the quinoline derivative in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid significant shifts in the pKa.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation for a more precise determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Analysis
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the quinoline ring. The chemical shifts of the protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing substituents will generally cause downfield shifts (to higher ppm), while electron-donating substituents will cause upfield shifts (to lower ppm).[17]
Step-by-Step Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[17]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to deduce the connectivity of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
If necessary, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY and HSQC):
-
For complex spectra, a 2D COSY (Correlation Spectroscopy) experiment can be used to identify proton-proton couplings.[18]
-
A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
-
By comparing the NMR spectra of a substituted quinoline to the parent quinoline, one can deduce the electronic effects of the substituent based on the changes in chemical shifts.[17]
Part 5: Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynce.com [biosynce.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
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- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
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- 13. benchchem.com [benchchem.com]
- 14. 317. Steric hindrance in Analytical Chemistry. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. benchchem.com [benchchem.com]
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in the field of medicinal chemistry and drug development.[1][2] This is particularly true for aminopyridines and related nitrogen-containing heterocyclic compounds, which form the core scaffolds of numerous pharmaceutical agents. The specific tautomeric form of a molecule dictates its three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[3][4] An erroneous assignment of the dominant tautomer can lead to flawed structure-activity relationship (SAR) interpretations and ultimately, the failure of drug candidates. This guide provides a comprehensive exploration of tautomerism in aminopyridines, delving into the fundamental principles, influencing factors, and the advanced analytical and computational techniques employed to characterize and predict tautomeric equilibria.
The Fundamental Landscape of Tautomerism in Aminopyridines
The most prevalent form of tautomerism in aminopyridines is prototropic tautomerism, which involves the migration of a proton.[3] For aminopyridines, this primarily manifests as amino-imino tautomerism.
-
Amino Tautomer: The proton resides on the exocyclic nitrogen atom, preserving the aromaticity of the pyridine ring.
-
Imino Tautomer: The proton migrates to the endocyclic (ring) nitrogen atom, resulting in a dihydropyridine-like structure with an exocyclic imine group.
While both forms can exist, the amino tautomer is generally the more stable and predominant form for 2- and 4-aminopyridines in solution.[5][6] This preference is largely attributed to the preservation of the aromatic resonance energy in the amino form.[6] The imino form, with its quinonoid-like structure, experiences a loss of this stabilizing resonance energy.[6]
It is crucial to distinguish tautomers from resonance structures. Tautomers are distinct chemical species that are in equilibrium, while resonance structures are different representations of the same molecule.[1]
Beyond the simple amino-imino equilibrium, other forms of tautomerism can be relevant in related heterocycles:
-
Annular Tautomerism: Occurs in heterocyclic systems where a proton can occupy two or more positions on the ring, such as in imidazoles and triazoles.[1]
-
Ring-Chain Tautomerism: Involves an equilibrium between an open-chain structure and a cyclic form, often seen in sugars.[1]
The Interplay of Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate balance of intrinsic molecular properties and extrinsic environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric state of a drug candidate.
Substituent Effects: The Electronic Tug-of-War
The electronic nature of substituents on the pyridine ring can significantly alter the relative stabilities of the amino and imino tautomers.
-
Electron-donating groups (EDGs) , such as alkyl groups, tend to increase the electron density in the ring, which can further stabilize the aromatic amino form.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the electron density of the ring. The effect of EWGs on tautomeric equilibrium is more complex and can depend on their position relative to the amino group and the ring nitrogen. In some cases, EWGs can stabilize the imino form by delocalizing the negative charge that can develop on the ring in this tautomer.[7]
The influence of substituents on tautomeric equilibrium constants has been a subject of extensive study, with correlations often drawn to Hammett substituent constants.[8]
Solvent Effects: The Power of the Medium
The surrounding solvent plays a critical role in dictating the preferred tautomeric form. Solvents can shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other.
-
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the amino and imino tautomers. The extent to which they stabilize each form depends on the specific hydrogen bonding interactions. For instance, water molecules can effectively solvate the more polar pyridone form of 2-hydroxypyridine, shifting the equilibrium in its favor.[9]
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can also influence the equilibrium through dipole-dipole interactions.
-
Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding and inherent molecular stability become the dominant factors.
The equilibrium between 2-hydroxypyridine and 2-pyridone is a classic example of solvent-dependent tautomerism, with the pyridone form being favored in more polar solvents.[9]
pH: The Protonation State Matters
The pH of the medium determines the protonation state of the molecule, which can have a profound impact on the tautomeric equilibrium. Protonation can occur at either the ring nitrogen or the exocyclic amino group.
-
Protonation at the ring nitrogen of an aminopyridine favors the amino tautomer, as the positive charge is delocalized over the aromatic ring.
-
Protonation at the exocyclic nitrogen of the imino tautomer can also occur.
The relative basicities (pKa values) of the different nitrogen atoms in each tautomer will determine the site of protonation and the overall effect of pH on the equilibrium.[10]
Temperature: Shifting the Thermodynamic Balance
Temperature influences the tautomeric equilibrium by affecting the Gibbs free energy of the system. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer if the tautomerization reaction is endothermic.[11] The interplay between kinetic and thermodynamic control is also crucial.[12][13][14]
-
Kinetic Control: At lower temperatures, the product distribution is determined by the rates of the forward and reverse reactions. The tautomer with the lower activation energy for its formation will be the kinetic product.[13]
-
Thermodynamic Control: At higher temperatures, where the interconversion between tautomers is rapid and reversible, the equilibrium will shift to favor the most thermodynamically stable tautomer.[11][13]
Analytical and Computational Tools for Tautomer Elucidation
A multi-pronged approach combining experimental techniques and computational modeling is essential for the accurate characterization of tautomeric systems.
Spectroscopic Techniques: A Window into Molecular Structure
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[15] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present at equilibrium.[15] The rate of interconversion between tautomers can also be studied using variable temperature NMR experiments.[16][17]
-
UV-Visible (UV-Vis) Spectroscopy: Different tautomers often exhibit distinct electronic absorption spectra. By comparing the experimental spectrum with those of "locked" derivatives (where tautomerism is prevented by chemical modification), one can infer the predominant tautomeric form.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide valuable information about the functional groups present in each tautomer. For example, the presence of a C=O stretching band in the IR spectrum would be indicative of the pyridone tautomer in the 2-hydroxypyridine/2-pyridone system. Partial deuteration studies in IR spectroscopy can also help confirm the presence of amino groups.[18]
X-ray Crystallography: The Solid-State Picture
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[19][20] However, it is important to remember that the tautomeric preference in the solid state can be influenced by crystal packing forces and may not necessarily reflect the equilibrium in solution.[21][22][23] The Cambridge Structural Database (CSD) is a valuable resource for identifying and analyzing tautomers in crystal structures.[21][22]
Computational Chemistry: Predicting Tautomeric Landscapes
Quantum chemical calculations have become an indispensable tool for predicting the relative stabilities of tautomers.[3][24]
-
Density Functional Theory (DFT): DFT methods are widely used to calculate the relative energies of tautomers in the gas phase and in solution (using continuum solvent models).[25][26][27]
-
Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, can provide even more accurate energy predictions, albeit at a higher computational cost.[26][27]
-
Quantum Machine Learning (QML): Emerging QML methods are showing promise in accelerating the accurate computation of tautomer ratios.[28]
It is important to note that computational predictions should always be validated with experimental data whenever possible.
Experimental Protocols: A Practical Guide
Protocol for NMR Spectroscopic Determination of Tautomeric Ratio
-
Sample Preparation: Prepare solutions of the aminopyridine derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O). Ensure the concentration is sufficient for good signal-to-noise ratio.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Signal Assignment: Assign the signals in the spectra to the respective protons of the different tautomers. This may require the use of 2D NMR techniques (e.g., COSY, HSQC) and comparison with spectra of "locked" analogues.
-
Integration and Quantification: Integrate the signals corresponding to non-exchangeable protons that are unique to each tautomer.
-
Calculation of Tautomeric Ratio: Calculate the molar ratio of the tautomers from the integrated signal areas. The tautomeric equilibrium constant (KT) can then be determined.
Protocol for Computational Prediction of Tautomer Stabilities
-
Tautomer Generation: Enumerate all possible prototropic tautomers of the molecule of interest.
-
Conformational Search: For each tautomer, perform a thorough conformational search to identify the lowest energy conformer.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest energy conformer of each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[26][27] Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: For more accurate energies, perform a single-point energy calculation at a higher level of theory (e.g., MP2 or coupled-cluster) on the DFT-optimized geometries.
-
Solvation Effects: To model the effect of a solvent, use a continuum solvation model (e.g., PCM or SMD) during the geometry optimization and energy calculations.
-
Calculation of Relative Free Energies: Calculate the relative Gibbs free energies of the tautomers, taking into account the electronic energy, ZPVE, and thermal corrections. The tautomer with the lowest free energy is predicted to be the most stable.
Case Study: 2-Aminopyridine
Computational studies on 2-amino-4-methylpyridine have shown that the canonical amino tautomer is significantly more stable than the imino tautomer in the gas phase, with a calculated energy difference of approximately 13.60 kcal/mol at the B3LYP/6-311++G(d,p) level of theory.[26][27][29] The calculated barrier for proton transfer between the amino and imino forms is substantial, around 44.81 kcal/mol, indicating that the interconversion is slow under normal conditions.[27][29] Experimental evidence from various spectroscopic techniques corroborates the predominance of the amino form in solution.[6]
Implications for Drug Design and Development
The tautomeric state of a drug molecule has far-reaching consequences for its biological activity and developability.
-
Pharmacodynamics: Different tautomers can present distinct pharmacophoric features to a biological target, leading to significant differences in binding affinity and efficacy.
-
Pharmacokinetics: Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] For example, the relative populations of tautomers can affect a molecule's solubility and lipophilicity.
-
Formulation and Stability: The tautomeric form present in the solid state can impact the drug's crystal packing, solubility, and stability, which are critical considerations for formulation development.[4]
Conclusion
Tautomerism in aminopyridines and related heterocycles is a complex yet fundamentally important phenomenon that demands careful consideration in modern drug discovery. A thorough understanding of the factors that govern tautomeric equilibria, coupled with the judicious application of advanced analytical and computational techniques, is essential for the accurate characterization of drug candidates and the rational design of new therapeutic agents. By embracing a holistic approach to the study of tautomerism, researchers can mitigate the risks associated with tautomeric ambiguity and unlock the full potential of this versatile class of heterocyclic compounds.
References
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- 3. Tautomer Search | Rowan [rowansci.com]
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- 5. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 6. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 8. Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A802613K [pubs.rsc.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 16. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. 973. Infrared absorption of substituents in heterocyclic systems. Part IX. Amine–imine tautomerism by infrared spectroscopy - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification, classification and relative stability of tautomers in the cambridge structural database - CrystEngComm (RSC Publishing) DOI:10.1039/C0CE00123F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. scispace.com [scispace.com]
- 25. Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Chloroquinolines with Amines
Introduction: The Strategic Importance of 4-Aminoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its derivatives, 4-aminoquinolines are particularly significant, most famously represented by the antimalarial drug chloroquine.[2][3] The functionalization at the C4-position is a critical determinant of biological activity, making the synthesis of 4-aminoquinolines a focal point for drug discovery and development professionals.[1][4]
The most robust and widely adopted method for forging the crucial C4-N bond is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a primary or secondary amine.[1][5][6] This reaction is facilitated by the inherent electron-deficient nature of the C4-carbon, an effect amplified by the electron-withdrawing properties of the ring nitrogen atom.[1][7]
This document provides an in-depth guide for researchers, covering the mechanistic underpinnings, practical experimental protocols, and critical parameters for successfully conducting SNAr reactions on 4-chloroquinolines with various amines.
Mechanistic Insight: The Addition-Elimination Pathway
The SNAr reaction on 4-chloroquinolines proceeds via a well-established two-step addition-elimination mechanism.[7][8][9] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction initiates with the attack of the amine nucleophile on the electron-poor C4 carbon of the quinoline ring.[1][7] This step disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10] The stability of this complex is a key factor in the reaction's feasibility; the negative charge is effectively delocalized by the electron-withdrawing quinoline nitrogen.[7][10]
Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the subsequent, typically rapid step, the chloride ion is expelled as the leaving group. This elimination restores the aromaticity of the quinoline ring, yielding the final 4-aminoquinoline product.[7][8][10]
Caption: The Addition-Elimination mechanism for SNAr on 4-chloroquinoline.
Experimental Protocols
The choice of protocol often depends on the reactivity of the amine, the desired scale, and available equipment. Below are three field-proven protocols.
Protocol 1: Conventional Thermal Synthesis
This classic approach is suitable for a wide range of primary and secondary alkylamines and is often used for initial feasibility studies.[5][6]
Materials:
-
4-Chloroquinoline derivative (e.g., 4,7-dichloroquinoline) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.5 eq)
-
Solvent: Ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)
-
Optional Base: K₂CO₃ or triethylamine (Et₃N) (2.0 eq), if using an amine salt or a less nucleophilic amine.
-
Standard reflux and work-up glassware.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline (1.0 eq) in the chosen solvent (e.g., ethanol). Add the amine (1.0-1.2 eq).[1] If a base is required, add it to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-120°C).[5][6] For less reactive anilines or high-boiling point solvents like DMF, higher temperatures may be necessary.[5][6]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The disappearance of the starting 4-chloroquinoline is a key indicator.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[1]
-
If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.[1]
-
If no precipitate forms, pour the mixture into water and extract with an organic solvent like ethyl acetate.[10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][10]
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction times, often reducing hours or days to minutes, and can improve yields.[5][6] This method is particularly effective for less reactive amines.
Materials:
-
Same as Protocol 1.
-
Microwave-safe reaction vial with a stir bar.
-
Microwave reactor.
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and a suitable high-boiling solvent like DMSO, ethanol, or acetonitrile.[5][6] Add a base if necessary.[5][6]
-
Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature (e.g., 140-180°C) and time (e.g., 20-30 minutes).[5][6]
-
Work-up & Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.[1]
Protocol 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
For particularly challenging couplings, especially with anilines or heteroarylamines, a palladium-catalyzed approach can be effective. While not a classical SNAr, it is a powerful alternative for synthesizing 4-aminoquinolines.
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst: e.g., Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
-
Ligand: e.g., BINAP, Xantphos, or 1,10-phenanthroline (1-10 mol%)
-
Base: Strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ (1.5-2.0 eq)
-
Anhydrous solvent: Toluene or Dioxane
-
Inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the palladium catalyst, ligand, and base. Add the 4-chloroquinoline, the amine, and the anhydrous solvent.
-
Heating: Heat the reaction mixture (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.[1]
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[1] Wash the filtrate with water and brine, dry the organic layer, and concentrate.[1]
-
Purification: Purify the residue by column chromatography.[1]
Key Experimental Parameters & Causality
A. Choice of Solvent: The solvent plays a critical role by stabilizing the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents (DMF, DMSO): These are excellent choices as they effectively solvate the charged intermediate, accelerating the rate-determining nucleophilic attack.[5][6]
-
Protic Solvents (Ethanol, Isopropanol): While also effective, their ability to hydrogen bond can sometimes solvate the amine nucleophile, slightly reducing its reactivity. However, they are often sufficient and more environmentally benign.[5][6]
-
High-Temperature Reactions: Running reactions in common solvents under pressure can significantly increase reaction rates, often rivaling those seen in polar aprotic solvents.[11]
B. Temperature: Higher temperatures increase the reaction rate by providing the necessary activation energy for the initial nucleophilic attack. For unreactive substrates, heating is almost always required.[5][6] Microwave heating is particularly efficient at rapidly achieving high temperatures in a controlled manner.[5][6]
C. Role of Base: A base is often included, especially when using an amine salt or when the reaction generates HCl.
-
Primary Amines: Often do not require an extra base as the amine itself can act as both the nucleophile and the acid scavenger.[5][6]
-
Secondary and Aryl Amines: A stronger base like NaOH or an inorganic base like K₂CO₃ may be needed to deprotonate the amine or neutralize the generated acid, driving the reaction to completion.[5][6]
D. Nucleophile Reactivity: The nucleophilicity of the amine is paramount.
-
Alkylamines: Generally more nucleophilic and react more readily than anilines. Secondary alkylamines are often more suitable than primary ones.[5][6]
-
Anilines: Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These often require more forcing conditions (higher temperature, stronger base, or catalysis).[5][6]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for different amine classes.
| Nucleophile Class | Typical Conditions | Solvent | Temperature (°C) | Time | Typical Yields | Citation |
| Primary Alkylamine | Conventional Heating | Ethanol | 80-100 | 12-24 h | Good | [1] |
| Secondary Alkylamine | Conventional Heating | DMF | 120+ | >24 h | Good to Excellent | [5][6] |
| Aniline/Heteroarylamine | Microwave, Base (NaOH) | DMSO | 140-180 | 20-30 min | Good (80-95%) | [5][6] |
| Challenging Anilines | Pd-Catalysis, Base (NaOtBu) | Toluene | 100-110 | 4-12 h | Good to Excellent | [6] |
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 4-aminoquinoline is a critical final step.
Caption: A standard workflow for the purification and characterization of 4-aminoquinolines.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation.[3][12][13] Key diagnostic signals include the shifts of the quinoline ring protons and the appearance of signals corresponding to the newly introduced amine side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula of the product.[3][12] LC-MS is invaluable for monitoring reaction progress and confirming the mass of the product in complex mixtures.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.[3][12]
Conclusion and Future Perspectives
The nucleophilic aromatic substitution of 4-chloroquinolines with amines is a versatile and powerful reaction for generating libraries of pharmacologically relevant molecules.[1][13] While conventional heating remains a reliable method, modern techniques like microwave-assisted synthesis and palladium catalysis have expanded the scope and efficiency of this transformation.[5][6][15] A thorough understanding of the underlying mechanism and the influence of key experimental parameters empowers researchers to select the optimal conditions for their specific synthetic targets, accelerating the discovery of new and effective quinoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
microwave-assisted synthesis of 4-aminoquinoline derivatives
Application Note & Protocol
Topic: High-Efficiency Synthesis of 4-Aminoquinoline Derivatives via Microwave-Assisted Nucleophilic Aromatic Substitution
For: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2][3] The urgent need for novel analogues to combat drug resistance and explore new therapeutic applications—from anticancer to antiviral agents—demands synthetic methodologies that are rapid, efficient, and versatile.[4][5][6] This guide details the application of microwave-assisted organic synthesis (MAOS) for the construction of 4-aminoquinoline derivatives. We provide a robust, field-proven protocol centered on the Nucleophilic Aromatic Substitution (SNAr) pathway, demonstrating significant advantages over conventional heating methods, including drastic reductions in reaction time, improved yields, and enhanced product purity.[4][7][8]
Scientific Rationale & Mechanistic Overview
The most prevalent strategy for synthesizing 4-aminoquinolines involves the direct coupling of a 4-chloroquinoline precursor with a suitable amine nucleophile.[4][5] This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Causality of Microwave Acceleration:
Conventional heating relies on thermal conduction, which is slow and can lead to uneven temperature distribution, often requiring extended reaction times at high temperatures. This can result in thermal degradation of sensitive substrates and the formation of impurities. Microwave synthesis, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture (such as the solvent and reactants) align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and instantaneously.[8] This leads to:
-
Rapid Heating: Reaching the target temperature in seconds to minutes, rather than hours.[9][10]
-
Superheating: Solvents can be heated far above their atmospheric boiling points in sealed, pressurized vessels, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Reduced Side Reactions: The short exposure to high temperatures minimizes the thermal decomposition of products and reactants, often leading to cleaner reaction profiles and higher isolated yields.[11]
The SNAr reaction for 4-aminoquinoline synthesis is particularly well-suited for microwave assistance. The polar intermediates and solvents efficiently absorb microwave energy, facilitating the rapid formation of the desired C-N bond.
Caption: General mechanism for the SNAr synthesis of 4-aminoquinolines.
While SNAr is the focus of this protocol, it is noteworthy that other C-N bond-forming reactions, such as the Palladium-catalyzed Buchwald-Hartwig amination[12][13][14] and the Copper-catalyzed Ullmann condensation[15][16][17], can also be significantly enhanced by microwave irradiation for the synthesis of complex quinoline derivatives.[10][18]
General Protocol: Microwave-Assisted Synthesis of N-(7-chloroquinolin-4-yl)ethanamine
This protocol provides a representative example of the microwave-assisted SNAr reaction between 4,7-dichloroquinoline and ethylamine. It is designed to be a starting point for further optimization and adaptation.
3.1. Materials & Equipment
-
Reagents: 4,7-dichloroquinoline, Ethylamine (solution in EtOH or THF), Dimethyl sulfoxide (DMSO, anhydrous), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with snap cap and septum, Magnetic stir bar (flea-sized), Standard laboratory glassware, Rotary evaporator, Silica gel for column chromatography.
3.2. Experimental Workflow
Caption: Step-by-step workflow for microwave-assisted 4-aminoquinoline synthesis.
3.3. Step-by-Step Procedure
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4,7-dichloroquinoline (1.0 mmol, 198 mg).
-
Reagent Addition: Add anhydrous DMSO (3 mL). Follow this with the addition of ethylamine (2.0 mmol, 2.0 eq.).
-
Expertise Note: DMSO is an excellent solvent for microwave synthesis due to its high boiling point and high dielectric constant, allowing for efficient energy absorption and high reaction temperatures.[4][5] Using a primary amine as the nucleophile often does not require an additional base, as the excess amine can act as an HCl scavenger. For less reactive secondary or aryl amines, a non-nucleophilic base like K₂CO₃ or NaOH may be required.[4][5]
-
-
Sealing: Securely seal the vial with a cap. Place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Program the reactor with the following parameters:
-
Temperature: 140 °C
-
Hold Time: 20 minutes
-
Power: 200 W (dynamic power control)
-
Pre-stirring: 30 seconds
-
Trustworthiness Note: Modern microwave reactors use IR sensors to monitor and control the internal temperature accurately, ensuring reproducibility and preventing thermal runaway. The pressure is also monitored as a primary safety feature.
-
-
Cooling: After the irradiation cycle is complete, the vial is automatically cooled to a safe handling temperature (typically <50 °C) using compressed air.
-
Work-up: Once cooled, carefully open the vial. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 20 mL) to remove any residual acid, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(7-chloroquinolin-4-yl)ethanamine.
Optimization Parameters & Data
The versatility of the microwave-assisted SNAr reaction allows for the synthesis of a wide array of 4-aminoquinoline derivatives. The following table summarizes typical reaction conditions and outcomes based on published literature.
| Starting Material | Amine Nucleophile | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4,7-dichloroquinoline | Various primary alkylamines | DMSO | 140-180 | 20-30 | 85-95% | [4][5] |
| 4,7-dichloroquinoline | Various secondary alkylamines | DMSO | 180 | 30 | 80-90% | [4][5] |
| 4,7-dichloroquinoline | Various anilines | DMSO | 180 | 30 | 80-92% | [4][5] |
| 4-chloro-7-(trifluoromethyl)quinoline | Chiral N-methylated amines | Phenol | 145 | 30 | ~70-85% | [19] |
| 4-chloroquinoline | Aryl heterocyclic amines | 2-Propanol | ~150 | 5-10 | ~80-95% | [20] |
| 4-aminoquinoline-diamines | Phthalic anhydrides | DMSO | 160 | 2 | 81-92% | [11][21] |
Note: Yields are for isolated, purified products. Conditions may vary based on the specific microwave reactor and substrate reactivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or time. 2. Low reactivity of the amine. 3. Inefficient microwave absorption. | 1. Increase the temperature in 10-20°C increments or extend the reaction time. 2. Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction. 3. Ensure the solvent is sufficiently polar (e.g., DMSO, DMF, NMP). |
| Product Degradation/Charring | 1. Temperature is too high. 2. Reaction time is too long. | 1. Reduce the reaction temperature.[19] 2. Decrease the hold time. Consider running a time course study to find the optimal point. |
| Formation of Side Products | 1. Di-substitution (if a diamine is used). 2. Reaction with the solvent. | 1. Use a large excess of the diamine nucleophile to favor mono-substitution. 2. Screen alternative solvents. Ensure the use of anhydrous solvents. |
| Low Isolated Yield after Work-up | 1. Product is partially soluble in the aqueous phase. 2. Incomplete extraction. | 1. Saturate the aqueous phase with NaCl (brine) before extraction to reduce the polarity. 2. Increase the number of extractions or use a different extraction solvent. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the production of 4-aminoquinoline libraries for drug discovery and development. By leveraging rapid, controlled, and efficient heating, this technology overcomes many limitations of classical synthetic routes. The protocols and data presented herein provide a robust framework for researchers to accelerate their discovery programs, enabling the rapid generation of novel chemical entities for biological evaluation.[7]
References
- 1. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents | Scilit [scilit.com]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Application Note & Protocols: Synthesis of Novel 4-Aminoquinoline Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being a prime example of its historical success.[1][2] These agents have been pivotal due to their high efficacy, low cost, and ease of use.[1] However, the emergence and global spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have severely compromised the utility of classical drugs like chloroquine, creating an urgent need for novel therapeutic agents.[1][3]
The research focus has thus shifted to the rational design of new 4-aminoquinoline analogues capable of overcoming existing resistance mechanisms.[2][3] This guide provides a comprehensive overview of the synthesis of novel antimalarial agents based on this critical scaffold. While various precursors can be envisioned, the most versatile and widely documented starting material for accessing potent analogues is 4,7-dichloroquinoline . Its two chlorine atoms at positions 4 and 7 exhibit differential reactivity, allowing for selective functionalization to build a diverse library of candidate compounds. The 7-chloro group is a well-established requirement for potent antimalarial activity, while the 4-position is ideal for introducing varied side chains that modulate activity, solubility, and the ability to circumvent parasite resistance.[4]
Foundational Principles: Mechanism of Action & Structure-Activity Relationships (SAR)
Mechanism of Action: Disrupting Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole as a source of amino acids.[2][5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as malaria pigment).[5][6][7]
4-aminoquinoline drugs are weak bases that readily cross cell membranes and accumulate to high concentrations within the acidic food vacuole of the parasite.[5][6] Once inside, they are thought to interfere with heme detoxification. The prevailing hypothesis is that these drugs form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[8] This leads to a buildup of toxic free heme, which damages parasite membranes and ultimately causes cell lysis and death.[5][6]
Figure 1: Mechanism of action of 4-aminoquinoline antimalarials.
Core Structure-Activity Relationships (SAR)
Decades of research have illuminated key structural features essential for the antimalarial activity of 4-aminoquinolines. Understanding these principles is critical for designing effective new analogues.
-
The 7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is crucial for high potency.[4] Replacing it with an electron-donating group like a methyl group can lead to a complete loss of activity.[4] This group influences the basicity (pKa) of the quinoline nitrogen, which is vital for the drug's accumulation in the parasite's food vacuole.[9][10]
-
The 4-Amino Side Chain: A flexible diaminoalkane side chain at the 4-position is essential.[4] The length of this chain and the nature of the terminal amine are primary modulators of activity against drug-resistant strains.[11] Shortening the chain from the five-carbon spacer in chloroquine to a three-carbon spacer has been shown to restore activity against resistant parasites.[11][12]
-
The Terminal Amine: The basicity of the terminal tertiary amine in the side chain is critical for the pH trapping mechanism that concentrates the drug in the food vacuole.[9][13]
-
Modifications to Overcome Resistance: Recent strategies have focused on introducing bulky or chiral side chains to potentially circumvent the parasite's resistance mechanisms, which may involve efflux pumps.[1][3][14]
Synthetic Strategies and Experimental Protocols
The most robust and common strategy for synthesizing novel 4-aminoquinoline antimalarials is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and a selected primary or secondary amine.[11][15]
Figure 2: General workflow for synthesizing 4-aminoquinoline analogs.
General Protocol for SNAr Reaction
This protocol describes a general method adaptable for various amine side chains. The use of phenol as both a solvent and a catalyst facilitates the displacement of the 4-chloro group by forming a more reactive intermediate.[16]
Objective: To synthesize a novel 4-aminoquinoline by reacting 4,7-dichloroquinoline with a desired amine.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Desired amine (e.g., N,N-diethyl-1,3-diaminopropane) (1.2 - 2.0 eq)
-
Phenol (as solvent) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃) (optional, as base)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) and the selected amine (1.2-2.0 eq).
-
Solvent Addition: Add phenol as the solvent (approx. 5-10 mL per gram of 4,7-dichloroquinoline). Causality Note: Phenol acts as a mildly acidic catalyst, protonating the quinoline ring and activating the C4 position towards nucleophilic attack. It also serves as a high-boiling solvent.
-
Heating: Heat the reaction mixture to 130-160°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a sufficient volume of ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (3x) to remove the phenol, followed by water (1x) and brine (1x). Trustworthiness Note: The basic wash is critical to ensure complete removal of the acidic phenol solvent, which can interfere with purification and characterization. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure 4-aminoquinoline product.
Protocol Example: Synthesis of a Chloroquine Analogue
This protocol provides a specific application of the general method to synthesize N'-(7-chloroquinolin-4-yl)-N,N-diethylpropane-1,3-diamine, a known active analogue.[16]
Procedure:
-
Combine 4,7-dichloroquinoline (1.98 g, 10 mmol) and N,N-diethyl-1,3-diaminopropane (1.95 g, 15 mmol, 1.5 eq) in a 50 mL flask.
-
Add phenol (10 g) to the flask.
-
Heat the mixture to 140°C for 4 hours, monitoring by TLC (Mobile Phase: 10% MeOH in DCM).
-
After cooling, dilute with EtOAc (100 mL).
-
Wash the solution with 1M NaOH (3 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting oil by silica gel chromatography (Gradient: 0-10% Methanol in Dichloromethane with 0.5% Triethylamine) to yield the product as a pale yellow solid.
Characterization and Biological Evaluation
4.1 Structural Confirmation: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
4.2 In Vitro Antimalarial Activity Protocol: The efficacy of novel compounds is assessed against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum.
Procedure (SYBR Green I-based Assay):
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX.
-
Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Incubation: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well and incubate for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: a. Freeze the plate at -80°C to lyse the cells. b. Thaw the plate and add SYBR Green I lysis buffer to each well. c. Incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Synthetic and Biological Results
Quantitative data should be summarized for clear comparison.
Table 1: Synthesis Yields of Novel 4-Aminoquinoline Analogues
| Compound ID | Amine Side Chain | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| AN01 | N,N-diethylpropane-1,3-diamine | 4 | 78 |
| AN02 | (S)-4-methyl-1-(piperazin-1-yl)pentan-2-amine | 6 | 65 |
| AN03 | N1,N1-diethylpentane-1,4-diamine (Chloroquine side chain) | 5 | 72 |
Table 2: In Vitro Antimalarial Activity (IC₅₀, nM)
| Compound ID | P. falciparum 3D7 (CQ-Sensitive) | P. falciparum K1 (CQ-Resistant) | Resistance Index (RI)¹ |
|---|---|---|---|
| Chloroquine | 15.2 | 310.5 | 20.4 |
| AN01 | 20.1 | 45.3 | 2.3 |
| AN02 | 9.8 | 22.1 | 2.3 |
| AN03 | 18.5 | 350.1 | 18.9 |
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain)
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.co.za [journals.co.za]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 8. pnas.org [pnas.org]
- 9. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 12. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Chloroquinolin-2-amine by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Chloroquinolin-2-amine. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, and its precise measurement is essential for quality control and process monitoring. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and reliability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and complete validation procedures in accordance with international guidelines.
Introduction
This compound is a key building block in the synthesis of a diverse range of biologically active molecules. Its quinoline scaffold is a common feature in many therapeutic agents, including antimalarials and kinase inhibitors. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is of paramount importance in both research and manufacturing environments.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note describes a specific RP-HPLC method tailored for this compound, addressing the challenges associated with its chemical properties to deliver accurate and precise results. The method's development was guided by the principles of analytical quality by design (QbD) to ensure robustness and reliability.
Scientific Principles and Method Rationale
The selection of the chromatographic conditions is critical for achieving optimal separation and quantification of this compound.
2.1. Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) was selected as the most suitable chromatographic mode.[2][3] This is due to the moderately non-polar nature of the this compound molecule. In RP-HPLC, a non-polar stationary phase (C18) is used with a polar mobile phase. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase and elutes as the concentration of the organic modifier in the mobile phase increases.
2.2. Stationary Phase: C18 Column
A C18 (octadecylsilyl) column is a versatile and widely used stationary phase in RP-HPLC, offering excellent retention and selectivity for a broad range of compounds, including quinoline derivatives.[4][5] The long alkyl chains provide a high degree of hydrophobicity, leading to good retention of this compound and separation from more polar impurities.
2.3. Mobile Phase Composition
The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.
-
Aqueous Phase: A slightly acidic buffer, such as 0.1% phosphoric acid in water, is used to control the ionization state of the analyte.[2][5] The amine group in this compound is basic, and maintaining a consistent pH below its pKa ensures that it is predominantly in its protonated form, leading to a single, sharp chromatographic peak.
2.4. Detection: UV-Vis Detector
The quinoline ring system of this compound contains a chromophore that absorbs UV radiation. A UV-Vis detector is, therefore, a suitable and cost-effective choice for detection. The maximum absorbance wavelength (λmax) for similar quinoline compounds is often in the range of 220-250 nm and 320-350 nm.[6] For this method, a detection wavelength of 235 nm is selected to ensure high sensitivity.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for sample preparation)
3.2. Instrumentation
An HPLC system equipped with the following components is required:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% (0.1% Phosphoric Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound to obtain a theoretical concentration of 100 µg/mL. Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution. Dilute to the final volume with mobile phase and filter through a 0.45 µm syringe filter before injection.[5]
3.5. Experimental Workflow
Caption: Workflow for the quantification of this compound.
Method Validation
The developed analytical method must be validated to ensure its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
4.1. Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are observed at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 1 µg/mL to 100 µg/mL should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples at 100% of the target concentration on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
4.2. System Suitability
Before each analytical run, a system suitability test must be performed by injecting a standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Caption: Logical flow of the HPLC method validation process.
Typical Results
The following table summarizes the expected performance characteristics of this validated HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Retention Time | - | ~ 4.5 min |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD%) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (RSD%) | ≤ 2.0% | < 1.5% |
| LOD | - | ~ 0.1 µg/mL |
| LOQ | - | ~ 0.3 µg/mL |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak | - Injection error- Incorrect mobile phase composition- Detector lamp off | - Check autosampler and syringe- Verify mobile phase preparation- Ensure detector lamp is on and stable |
| Broad or split peaks | - Column contamination or degradation- pH of mobile phase incorrect- Sample solvent incompatible with mobile phase | - Flush or replace the column- Check pH of the aqueous phase- Dissolve sample in mobile phase |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (flow rate instability) | - Prepare fresh mobile phase- Ensure column oven is at set temperature- Check pump for leaks and prime the system |
| High backpressure | - Blockage in the system (frit, column)- Particulate matter in the sample | - Reverse flush column (if permissible)- Filter all samples and mobile phases- Replace in-line filter |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Proper method validation according to ICH guidelines is crucial to ensure the integrity of the analytical data generated.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloroquinolin-4-amine | 80947-25-7 [sigmaaldrich.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
purification of 4-Chloroquinolin-2-amine by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 4-Chloroquinolin-2-amine via Optimized Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Purifying this compound
This compound (C₉H₇ClN₂, MW: 178.62 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is a key pharmacophore, serving as a precursor for the synthesis of more complex molecules with potential therapeutic activities, akin to the well-known 4-aminoquinoline antimalarial agents.[2] The purity of this starting material is paramount, as residual impurities from its synthesis can lead to unwanted side reactions, complicate reaction monitoring, and introduce contaminants into the final active pharmaceutical ingredient (API), compromising its efficacy and safety.
This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the causality behind experimental choices, emphasizing the critical modifications required to handle the basic nature of the amine functionality on a slightly acidic stationary phase like silica gel. This guide is designed to be a self-validating system, ensuring researchers can achieve high purity and yield with confidence.
Principle of the Method: Overcoming Amine-Silica Interactions
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For moderately polar compounds like this compound, silica gel is the most common and cost-effective stationary phase.
However, a critical challenge arises from the inherent properties of the analyte and the stationary phase:
-
Analyte: The exocyclic amine group (-NH₂) on the quinoline scaffold is basic.
-
Stationary Phase: Silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[3]
This acidity can lead to strong, often irreversible, adsorption of the basic amine onto the silica gel via an acid-base interaction. The result is poor recovery, significant streaking (tailing) of the compound during elution, and a failed separation.
The Solution: To ensure a successful and reproducible purification, the acidic nature of the silica gel must be pacified. This is achieved by introducing a small percentage of a volatile organic base, such as triethylamine (TEA) or a solution of ammonia in methanol, into the mobile phase.[4][5] This basic additive competitively binds to the acidic silanol sites, effectively neutralizing the stationary phase and allowing the neutral this compound to elute symmetrically and predictably based on its polarity.[6][7]
Safety & Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica dust.[10]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations.[8]
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Triethylamine (TEA), ≥99%
-
Ethyl Acetate (EtOAc), ACS grade or higher
-
Hexanes, ACS grade or higher
-
Dichloromethane (DCM), ACS grade or higher
-
Methanol (MeOH), ACS grade or higher
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
Experimental Protocol
This protocol is divided into two essential stages: developing an effective solvent system using Thin Layer Chromatography (TLC) and then applying it to the larger-scale column purification.
Part A: TLC Method Development for Optimal Separation
The objective is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound, which is ideal for column chromatography separation.[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of your crude product by dissolving a small amount (1-2 mg) in a suitable solvent like dichloromethane or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of three separate TLC plates.
-
Eluent Preparation: Prepare three different eluent systems with varying polarities. Crucially, add 1% triethylamine (v/v) to each system to prevent streaking.
-
System 1 (Low Polarity): 20% EtOAc in Hexanes + 1% TEA
-
System 2 (Medium Polarity): 40% EtOAc in Hexanes + 1% TEA
-
System 3 (High Polarity): 60% EtOAc in Hexanes + 1% TEA
-
-
Development: Place each TLC plate in a separate chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Calculate the Rƒ value for your target compound in each system (Rƒ = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rƒ value between 0.2 and 0.4. If none of the systems are optimal, adjust the ratio of EtOAc to hexanes accordingly.
Data Presentation: TLC Solvent System Optimization
| Eluent System (v/v/v) | Rƒ of this compound (Target) | Rƒ of Major Impurity | Observations |
| 80:20:1 Hexanes:EtOAc:TEA | 0.10 | 0.25 | Poor movement of the target compound. |
| 60:40:1 Hexanes:EtOAc:TEA | 0.35 | 0.60 | Optimal. Good separation and ideal Rƒ. |
| 40:60:1 Hexanes:EtOAc:TEA | 0.65 | 0.80 | Compounds run too high on the plate. |
Note: Data is illustrative. Actual Rƒ values will depend on the specific impurities in the crude mixture.
Visualization: Solvent System Selection Logic
Caption: Decision-making workflow for optimizing the TLC mobile phase.
Part B: Flash Column Chromatography Protocol
1. Column Preparation (Wet Packing):
-
Scientist's Note: The amount of silica gel should be approximately 30-50 times the mass of the crude material to be purified for good separation.[3] For 1 gram of crude product, use 30-50 grams of silica.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 60:40:1 Hexanes:EtOAc:TEA).
-
With the column stopcock closed, pour the slurry into the column. Swirl and tap the column gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading):
-
Rationale: Dry loading is highly recommended for compounds that are not highly soluble in the mobile phase or for achieving the highest resolution. It introduces the sample in a very concentrated band.[13]
-
Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few inches per minute).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Continuously monitor the separation by spotting fractions onto a TLC plate. Group the fractions based on their TLC profile.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvents and the triethylamine using a rotary evaporator to yield the purified product.
Visualization: Purification Workflow
Caption: Overall workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking on TLC/Column | Insufficient triethylamine; compound is still interacting with acidic silica. | Increase TEA concentration to 1.5-2%. Ensure TEA is fresh. Consider using neutral alumina as the stationary phase.[6][14] |
| Compound won't elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase %EtOAc or switch to a stronger polar solvent like 2-5% MeOH in DCM, always with 1% TEA).[4][11] |
| Poor Separation | Rƒ values of compound and impurity are too close. Sample band was too wide. | Re-optimize the solvent system with TLC. Try a different solvent combination (e.g., DCM/MeOH).[12] Ensure proper dry loading to get a narrow starting band.[13] |
| Product is unstable on silica | The compound is degrading on the acidic stationary phase, even with TEA. | Run a 2D TLC to confirm instability.[15] If confirmed, switch to a neutral stationary phase like alumina.[14] |
Conclusion
This protocol outlines a robust and reproducible method for the purification of this compound using flash column chromatography. The key to success lies in the initial TLC-based method development and, most importantly, the neutralization of the silica gel stationary phase with a basic additive like triethylamine. By understanding and controlling the acid-base interactions within the column, researchers can effectively overcome common challenges associated with purifying basic amines, leading to a final product of high purity suitable for downstream applications in drug discovery and development.
References
- 1. CAS 20151-42-2 | this compound - Synblock [synblock.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminoquinoline Building Blocks
Introduction: The Enduring Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry and drug development, most famously represented by antimalarial drugs like chloroquine and hydroxychloroquine. Its versatile structure allows for a wide range of biological activities, making it a privileged scaffold in the design of therapeutic agents.[1] Derivatives of 4-aminoquinoline have shown potential as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[1][2] The continued interest in this structural motif necessitates robust, scalable, and economically viable synthetic routes to produce a diverse array of these building blocks for research and industrial applications.
This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for 4-aminoquinoline derivatives. We will delve into the critical aspects of the synthesis of the key intermediate, 4,7-dichloroquinoline, and its subsequent functionalization via nucleophilic aromatic substitution. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Strategic Overview: Pathways to 4-Aminoquinoline Scaffolds
The two primary industrial routes for the synthesis of 4-aminoquinoline building blocks are the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination and amination, and the more direct nucleophilic aromatic substitution (SNAr) on a pre-formed 4-chloroquinoline derivative. The latter is often preferred for its versatility in introducing a wide variety of amino side chains.
Our focus will be on a comprehensive, scalable workflow commencing with the synthesis of the pivotal precursor, 4,7-dichloroquinoline, followed by a detailed protocol for its conversion to a representative 4-aminoquinoline derivative.
Part 1: Scalable Synthesis of the Key Intermediate: 4,7-Dichloroquinoline
The synthesis of 4,7-dichloroquinoline is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity on a large scale. The following protocol is a robust method adapted from established industrial preparations.[3][4]
Reaction Pathway for 4,7-Dichloroquinoline Synthesis
Caption: Overall workflow for the multi-step synthesis of 4,7-dichloroquinoline.
Detailed Protocol for the Industrial Preparation of 4,7-Dichloroquinoline[4]
This protocol is divided into three main stages for clarity and practicality at scale.
Stage 1: Preparation of 7-Chloro-4-hydroxyquinoline
-
Condensation & Cyclization: In a suitable reaction vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The ethanol generated is allowed to distill off. The resulting crude anilidomethylenemalonate is then added to a high-boiling solvent such as diphenyl ether, preheated to approximately 250°C. The reaction is maintained at this temperature for about 1 hour to effect cyclization.
-
Saponification: After cooling, the precipitated ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate is isolated and suspended in a 10% aqueous sodium hydroxide solution. The mixture is heated to reflux until the solid completely dissolves, indicating complete hydrolysis of the ester.
-
Acidification: The reaction mixture is cooled, and the aqueous solution is carefully acidified with concentrated hydrochloric acid to a pH of 3-4. This precipitates the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Decarboxylation: The isolated carboxylic acid is suspended in a high-boiling point solvent (e.g., paraffin oil or diphenyl ether) and heated to 230-250°C for approximately 30-60 minutes, or until gas evolution ceases, to yield 7-chloro-4-hydroxyquinoline.
Stage 2: Chlorination to 4,7-Dichloroquinoline
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with toluene and the 7-chloro-4-hydroxyquinoline (1.0 eq) from the previous step. With stirring, carefully add phosphorus oxychloride (POCl₃) (2.5-3.0 eq).
-
Heating: The reaction mixture is slowly heated to reflux (around 100-110°C in toluene) and maintained for 3 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After cooling the reaction mixture to 10-15°C, it is cautiously quenched by slowly adding it to ice-water. The temperature should be controlled to remain below 25°C. The acidic aqueous layer is then separated.
-
Neutralization and Extraction: Toluene is added to the aqueous layer, and the mixture is neutralized to a pH of 7-8 with a 20% sodium hydroxide solution, keeping the temperature between 40-50°C. The layers are separated, and the aqueous layer is extracted again with toluene.
-
Isolation and Purification: The combined toluene layers are concentrated under reduced pressure to yield crude 4,7-dichloroquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to afford the final product with a purity of ≥99%.[3]
Stage 3: Safety and Handling of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water.[5][6]
-
Handling: Always handle POCl₃ in a well-maintained chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.
-
Quenching: The quenching of POCl₃ is highly exothermic and produces corrosive fumes of hydrochloric acid and phosphoric acid.[6] This step must be performed slowly and with efficient cooling to control the temperature.
-
Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional and local regulations.
| Parameter | Value/Condition | Rationale |
| Solvent for Chlorination | Toluene | Inert solvent with a suitable boiling point for the reaction. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and commonly used reagent for this transformation. |
| Chlorination Temperature | 100-110°C (Reflux) | Ensures a sufficient reaction rate for complete conversion. |
| Quenching Temperature | < 25°C | To control the highly exothermic reaction with water. |
| Neutralization pH | 7-8 | To precipitate the product and facilitate extraction. |
| Purification Method | Recrystallization | Effective method for obtaining high-purity crystalline product. |
Part 2: Nucleophilic Aromatic Substitution (SNAr) for 4-Aminoquinoline Synthesis
The reaction of 4,7-dichloroquinoline with a primary or secondary amine is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack.
General Mechanism of SNAr
Caption: Mechanism of nucleophilic aromatic substitution on 4,7-dichloroquinoline.
Scalable Protocol for the Synthesis of N¹-(7-Chloroquinolin-4-yl)propane-1,3-diamine
This protocol is adapted from a procedure used for library synthesis and is suitable for scale-up.[7]
-
Reaction Setup: In a suitable reactor, a solution of 4,7-dichloroquinoline (1.0 eq) in 1,3-diaminopropane (used as both reactant and solvent, ~4.5 eq) is prepared.
-
Heating: The solution is heated to reflux with stirring for 4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent such as dichloromethane. The organic phase is then washed sequentially with 1N sodium hydroxide solution and brine.
-
Isolation: The organic layer is separated and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-aminoquinoline derivative. For many applications, the crude product is of sufficient purity for subsequent steps.
| Parameter | Value/Condition | Rationale |
| Reactants | 4,7-dichloroquinoline, 1,3-diaminopropane | Readily available starting materials. |
| Solvent | Excess 1,3-diaminopropane | Serves as both reactant and solvent, driving the reaction to completion. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 hours | Typically sufficient for complete conversion. |
| Work-up | Basic wash | To remove any unreacted starting materials and by-products. |
Microwave-Assisted Synthesis: An Efficient Alternative
For rapid synthesis, particularly in a research or process development setting, microwave-assisted synthesis offers a significant advantage. Reactions can often be completed in minutes rather than hours.[1][8]
Protocol for Microwave-Assisted Amination
-
Reaction Setup: In a microwave-safe vessel, combine 4,7-dichloroquinoline (1.0 eq), the desired amine (1.0-1.5 eq), and a suitable high-boiling solvent such as DMSO or NMP.[1][9] A base such as K₂CO₃ may be required depending on the amine used.[9]
-
Microwave Irradiation: The vessel is sealed and heated in a microwave reactor to 140-180°C for 20-30 minutes.[1]
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard extraction and purification techniques as described in the conventional heating protocol.
Part 3: Quality Control and Characterization
Ensuring the identity and purity of the synthesized 4-aminoquinoline building blocks is critical. A combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a gradient of water and methanol (often with 0.05% TFA) is a common method.[10] Purity is typically assessed by the peak area percentage at a relevant UV wavelength (e.g., 220 nm or 254 nm).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for these molecules.[7][11]
| Technique | Purpose | Typical Observations |
| HPLC | Purity assessment and reaction monitoring | A single major peak indicates high purity. |
| ¹H NMR | Structural confirmation | Characteristic signals for aromatic and aliphatic protons. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to each unique carbon atom. |
| MS (ESI) | Molecular weight confirmation | A peak corresponding to [M+H]⁺. |
Conclusion
The synthetic routes and protocols detailed in this application note provide a robust framework for the scalable production of 4-aminoquinoline building blocks. The multi-step synthesis of 4,7-dichloroquinoline, while demanding, is a well-established industrial process. The subsequent nucleophilic aromatic substitution offers a versatile and efficient method for generating a diverse library of 4-aminoquinoline derivatives. By understanding the underlying chemical principles, adhering to safety protocols, and employing rigorous analytical techniques for quality control, researchers and drug development professionals can confidently and efficiently produce these valuable scaffolds for the advancement of medicinal chemistry.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lanxess.com [lanxess.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-aminoquinolines
Welcome to the technical support hub for 4-aminoquinoline synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered in your research. This guide is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental outcomes and offering robust troubleshooting protocols.
Section 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinolines
This is the most direct and widely used method for preparing 4-aminoquinolines, involving the reaction of a 4-chloroquinoline derivative with a primary or secondary amine.[1][2] While seemingly straightforward, several side reactions can complicate this synthesis.
FAQ 1: I'm reacting 4,7-dichloroquinoline with a diamine linker (e.g., ethylenediamine) and getting a significant amount of a bis-quinoline byproduct. How can I favor mono-substitution?
Answer:
The 'Why': Understanding the Reactivity
This is a classic issue of stoichiometry and reactivity. The diamine has two nucleophilic sites (–NH₂). After the first nitrogen attacks the 4-position of a quinoline ring to form the desired product, the second, unreacted –NH₂ group on the linker is still nucleophilic. If there is a localized high concentration of 4,7-dichloroquinoline or if the reaction conditions are too harsh, this second amine group can react with another molecule of 4,7-dichloroquinoline, resulting in the undesired bis-quinoline adduct.[3]
Experimental Workflow: Desired vs. Side Reaction
Caption: Competing pathways in the SNAr reaction with diamines.
Troubleshooting Guide & Optimization Protocol
The key is to manipulate the reaction conditions to statistically favor the initial mono-addition and disfavor the subsequent reaction.
| Parameter | To Favor Mono-Substitution (Desired) | To Minimize Bis-Substitution (Undesired) | Rationale |
| Stoichiometry | Use a large excess of the diamine (5-10 equivalents). | Avoid 1:1 or near-stoichiometric ratios. | A high concentration of the diamine ensures that a molecule of 4,7-dichloroquinoline is more likely to encounter a fresh diamine molecule than one that has already reacted. |
| Mode of Addition | Add the 4,7-dichloroquinoline solution slowly to a solution of the diamine. | Do not add the diamine to the 4,7-dichloroquinoline. | This maintains a high excess of the diamine throughout the reaction, minimizing the chance for the mono-adduct to react further. |
| Temperature | Start at a lower temperature (e.g., 80 °C) and slowly increase if needed.[3] | Avoid excessively high temperatures (e.g., >130 °C) initially. | Higher temperatures increase the rate of both reactions, but can make the second addition more competitive. |
| Solvent | Can be run neat (using the diamine as the solvent) or in a high-boiling polar aprotic solvent like DMSO or NMP.[1][4] | Using the diamine itself as the solvent is often most effective. | Ensures a homogenous solution and maintains the high excess of the nucleophile. |
Optimized Protocol for Mono-Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the diamine (e.g., ethane-1,2-diamine, 10 equivalents). If not running neat, add your chosen solvent (e.g., NMP).
-
Reactant Preparation: Dissolve 4,7-dichloroquinoline (1 equivalent) in a minimal amount of the reaction solvent.
-
Slow Addition: Heat the diamine solution to 80-90 °C. Using a syringe pump or dropping funnel, add the 4,7-dichloroquinoline solution dropwise over 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. You should see the 4,7-dichloroquinoline spot disappear and be replaced by a major product spot corresponding to the mono-adduct.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane and wash with 1N sodium hydroxide solution followed by brine to remove the excess diamine.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired mono-substituted product.[6]
Section 2: The Conrad-Limbach Synthesis Pathway
This classical method builds the quinoline core from an aniline and a β-ketoester, eventually yielding a 4-hydroxyquinoline. This intermediate is then chlorinated (e.g., with POCl₃) and subsequently aminated.[7][8] The initial cyclization step is prone to several side reactions.
FAQ 2: My Conrad-Limbach cyclization of 3-chloroaniline is giving me a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the 7-chloro product?
Answer:
The 'Why': Understanding the Cyclization
The Conrad-Limbach synthesis involves an initial condensation to form an enamine, followed by a high-temperature thermal cyclization.[9] When using a meta-substituted aniline like 3-chloroaniline, the cyclization can occur at either of the two ortho positions relative to the amine (the C2 or C6 position of the aniline ring). Attack at C2 leads to the desired 7-chloroquinoline isomer, while attack at C6 leads to the undesired 5-chloroquinoline isomer.[10][11] The electronic and steric properties of the substituent, along with the reaction conditions, dictate the ratio of these products.
Regioselectivity in the Conrad-Limbach Cyclization
Caption: Competing cyclization pathways for 3-chloroaniline.
Troubleshooting Guide & Optimization
While completely eliminating the 5-chloro isomer is difficult, its formation can be minimized. The separation of the resulting 4-hydroxyquinoline intermediates is often more feasible than separating the final chloro- or amino-quinoline products.
-
Thermal Control: The cyclization is typically performed at very high temperatures (250-270 °C) in a high-boiling solvent like diphenyl ether or mineral oil.[8][10] While there is no definitive temperature that exclusively favors one isomer, consistent and carefully controlled heating is crucial for reproducibility.
-
Solvent Choice: The use of an inert, high-boiling solvent is critical. Limpach reported that yields were dramatically improved from <30% (neat) to >90% when using mineral oil, as it prevents localized overheating and subsequent tar formation.[9] Dowtherm A is another common choice.[12]
-
Focus on Purification: The most practical approach is to accept the formation of a mixture and focus on an efficient separation of the 4-hydroxyquinoline intermediates. The two isomers often have different solubilities.
-
Crystallization: The ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid can often be separated from the 5-chloro isomer by careful crystallization from a solvent like acetic acid.[10]
-
pH-based Separation: After hydrolysis of the ester to the carboxylic acid, the two isomers may precipitate at slightly different pH values, allowing for a fractional precipitation. One reported method involves basifying the solution to pH 8.2-8.4 to selectively precipitate and isolate the desired isomer's salt.[13]
-
FAQ 3: My reaction between aniline and ethyl acetoacetate is giving me a 2-quinolone product instead of the expected 4-quinolone. What's going wrong?
Answer:
The 'Why': Conrad-Limbach vs. Knorr Synthesis
You have inadvertently stumbled upon the competing Knorr quinoline synthesis . The regiochemical outcome of the reaction between an aniline and a β-ketoester is highly dependent on temperature.[9]
-
Low Temperature (Conrad-Limbach Conditions): At lower temperatures (typically below 100 °C), the reaction proceeds via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester. This is a kinetically controlled pathway that, after cyclization, leads to the 4-hydroxyquinoline (which exists in equilibrium with its 4-quinolone tautomer).
-
High Temperature (Knorr Conditions): At higher temperatures (around 140 °C or more), the reaction favors the thermodynamically more stable product. The aniline nitrogen attacks the ester carbonyl, forming a β-ketoanilide intermediate. Subsequent cyclization of this anilide yields a 2-hydroxyquinoline (2-quinolone).[14]
Temperature-Dependent Reaction Pathways
Caption: Temperature dictates the outcome between Conrad-Limbach and Knorr pathways.
Troubleshooting Guide & Protocol
To ensure you form the desired 4-quinolone, you must control the initial condensation step to form the correct β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.
Protocol for Selective 4-Quinolone Synthesis
-
Intermediate Formation (Low Temp):
-
Combine the aniline (1 eq.) and β-ketoester (1 eq.) in a suitable solvent (e.g., ethanol or toluene) or neat.
-
Add a catalytic amount of acid (e.g., a drop of concentrated H₂SO₄ or HCl).[9]
-
Stir the mixture at room temperature or with gentle warming (not exceeding 80-90 °C) for 1-2 hours. Water is eliminated during this step to form the enamine intermediate. It's crucial to remove this water, often with a Dean-Stark apparatus if using a solvent like toluene.
-
-
Solvent Exchange/Addition (Preparation for Cyclization):
-
Remove the low-boiling solvent (if used) under reduced pressure.
-
Add a high-boiling solvent like diphenyl ether or mineral oil.[8]
-
-
Cyclization (High Temp):
-
Heat the mixture to ~250 °C with vigorous stirring. The product will often precipitate from the hot solution.
-
Maintain this temperature for 15-30 minutes until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture. The solidified mass can be triturated with a solvent like hexane or ether to remove the high-boiling solvent, and the solid product collected by filtration.
-
By separating the reaction into two distinct temperature-controlled steps, you can prevent the formation of the Knorr side product and selectively synthesize the desired 4-hydroxyquinoline precursor.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Guide to Improving the Yield of Nucleophilic Aromatic Substitution on 4-Chloroquinolines
Welcome to the technical support center for the functionalization of 4-chloroquinolines. The quinoline scaffold is a cornerstone in medicinal chemistry, and successful C4-substitution is often a critical step in the synthesis of potent therapeutic agents.[1][2] This guide is designed to move beyond simple protocols and provide a deeper understanding of the reaction mechanism, offering practical, field-proven solutions to common challenges encountered in the lab.
Part 1: Frequently Asked Questions - Mechanism & Reactivity
This section addresses fundamental questions about the reaction's nature. Understanding these principles is the first step toward effective troubleshooting.
Q1: What is the fundamental mechanism of nucleophilic substitution on 4-chloroquinolines?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[2]
-
Addition Step: A nucleophile attacks the electron-deficient C4 carbon of the quinoline ring. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which stabilizes the intermediate.
-
Elimination Step: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.
This process is distinct from electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile.[4]
Caption: SNAr Mechanism on 4-Chloroquinoline.
Q2: Why is the C4-position of quinoline particularly susceptible to nucleophilic attack?
The high reactivity of the C4 position is a direct consequence of the electronic properties of the quinoline ring system. The nitrogen atom at position 1 is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions (the alpha and gamma positions, respectively).[1][2][5] This electron deficiency makes the C4 carbon highly electrophilic and thus a prime target for nucleophiles. While both C2 and C4 are activated, C4 is generally preferred for substitution.
Q3: How do other substituents on the quinoline ring affect the reaction rate?
Substituents play a critical role in modulating the reactivity of the 4-chloroquinoline core.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (-NO₂), enhance the reaction rate.[3] When positioned ortho or para to the C4-chloro group (e.g., at C6 or C7), they further decrease the electron density of the ring and provide additional resonance stabilization for the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the rate-determining addition step, accelerating the reaction.[3][4]
-
Electron-Donating Groups (EDGs): Conversely, EDGs, such as methoxy (-OCH₃) or amino (-NH₂) groups, can decrease the reaction rate by increasing the electron density of the ring, making it less electrophilic.
Part 2: Troubleshooting Guide - Common Experimental Issues
Q4: My reaction shows low or no conversion after the recommended time. What are the primary factors to investigate?
This is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The following flowchart provides a logical path for troubleshooting.
Caption: Troubleshooting Low Conversion.
Detailed Checks:
-
Reagent Quality: Ensure the 4-chloroquinoline starting material is pure. Impurities can inhibit the reaction. Similarly, verify the purity and concentration of your nucleophile.
-
Temperature: Many SNAr reactions require significant thermal energy.[6][7] If you are running the reaction at 80°C in ethanol and seeing no progress, consider switching to a higher boiling solvent like DMF or NMP, or increasing the temperature. Microwave-assisted synthesis is an excellent strategy for rapidly accelerating these reactions, often reducing reaction times from hours to minutes.[5][6][8]
-
Nucleophile Reactivity: Weak nucleophiles (e.g., anilines with electron-withdrawing groups) will react slowly. The reaction can often be accelerated by adding a non-nucleophilic base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile, increasing its potency.[6]
-
Catalysis: For particularly unreactive nucleophiles or sterically hindered substrates, conventional heating may be insufficient. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming C-N bonds under milder conditions.[5][6]
Q5: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
-
Bis-substitution: If your nucleophile has more than one reactive site (e.g., ethylenediamine), you may see reaction at both ends. To favor mono-substitution, use a large excess of the diamine nucleophile.
-
Reaction at C2: While C4 is more reactive, substitution at C2 can occur, especially under harsh conditions or with highly reactive nucleophiles.[9][10] Using milder conditions (lower temperature, shorter reaction time) can improve regioselectivity. For some substrates, the leaving group at C2 can influence reactivity.[11]
-
Decomposition: At very high temperatures (>150-180°C) for prolonged periods, both starting materials and products can decompose. Monitor the reaction by TLC or LC-MS to avoid over-heating. Microwave synthesis often minimizes decomposition due to significantly shorter reaction times.[6]
Q6: My product is difficult to purify. What are some common impurities and effective purification strategies?
-
Unreacted Starting Material: This is the most common impurity. If your product has significantly different polarity, column chromatography on silica gel is effective.
-
Base-related Salts: If you used an inorganic base like K₂CO₃, ensure your aqueous workup is thorough to remove all salts before chromatography.
-
Product Precipitation: Many 4-aminoquinoline products are solids. Often, the reaction can be cooled, and the product will precipitate. It can then be collected by filtration and recrystallized from a suitable solvent like ethanol to achieve high purity.[1]
Part 3: Optimizing Reaction Parameters
Q7: How do I choose the optimal solvent for my reaction?
The solvent plays a crucial role by solvating the intermediate and influencing reactivity.[9][10]
| Solvent | Type | Boiling Point (°C) | Characteristics & Best Use Cases |
| Ethanol | Protic | 78 | Good for reactive nucleophiles. Product may precipitate upon cooling.[6] |
| Isopropanol | Protic | 82 | Similar to ethanol, slightly higher boiling point. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 153 | Excellent for dissolving diverse substrates; good for higher temperature reactions.[6] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 189 | High boiling point, excellent solvating power. Often used in microwave chemistry.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic Polar | 202 | Very high boiling point for unreactive substrates. Can be difficult to remove.[3][12] |
| Toluene | Aprotic Non-polar | 111 | Used primarily for palladium-catalyzed reactions.[5] |
Expert Tip: For amine nucleophiles, hydroxylic solvents like methanol can enhance the reactivity of the 4-chloroquinoline through hydrogen bonding interactions.[9]
Q8: When is a base necessary, and how do I select the right one?
A base is typically required when the nucleophile is a neutral species that releases a proton during the reaction (e.g., R-NH₂, R-SH, R-OH). The base neutralizes the generated acid (e.g., HCl), preventing the protonation and deactivation of the nucleophile.
| Base | Type | Strength | Typical Use |
| K₂CO₃, Cs₂CO₃ | Inorganic | Moderate | General purpose, especially with amine nucleophiles.[6] |
| Triethylamine (TEA), DIPEA | Organic | Moderate | Soluble in organic solvents, acts as an acid scavenger. |
| Sodium Hydride (NaH) | Inorganic | Strong | Used to deprotonate weak nucleophiles like alcohols before the reaction. |
| Sodium tert-butoxide (NaOtBu) | Organic | Strong | Commonly used in palladium-catalyzed cross-coupling reactions.[5] |
Caution: For reactions with primary amines, an extra base may not be needed as the amine itself can act as the acid scavenger. However, for secondary or aryl amines, an auxiliary base is often required.[6]
Q9: Should I use conventional heating, microwave synthesis, or a catalyzed approach?
The choice depends on the substrate reactivity, desired scale, and available equipment.[1]
| Method | Advantages | Disadvantages | Best For |
| Conventional Heating | Simple setup, easily scalable. | Long reaction times, often requires high temperatures, potential for side products.[1] | Straightforward reactions with reactive nucleophiles.[6] |
| Microwave Synthesis | Extremely fast, improved yields, fewer side products, high efficiency.[1][5] | Requires specialized equipment, smaller scale reactions. | Rapid library synthesis, optimizing conditions, difficult substitutions.[6][8] |
| Pd-Catalyzed Coupling | Broad substrate scope, milder conditions, high functional group tolerance.[5] | Air/moisture sensitive reagents, expensive catalysts, requires inert atmosphere. | Unreactive nucleophiles, sterically hindered substrates. |
Part 4: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always monitor your reaction by TLC or LC-MS.
Protocol 1: General Procedure for Amination via Conventional Heating
-
Setup: In a round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Addition: Add the amine nucleophile (1.2 - 1.5 eq). If required, add a base such as K₂CO₃ (1.5 eq).[1][6]
-
Reaction: Heat the mixture to reflux (e.g., 80-120°C) and stir for 4-24 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by recrystallization or column chromatography.[1]
Protocol 2: High-Speed Amination using Microwave Irradiation
-
Setup: In a microwave reaction vial, combine the 4-chloroquinoline derivative (1.0 eq) and the amine nucleophile (1.5 eq).[5]
-
Solvent: Add a high-boiling solvent (e.g., DMSO, NMP) or run the reaction neat if the amine is a liquid.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150°C) for 10-30 minutes.[5][6]
-
Work-up & Purification: After cooling, isolate the product by precipitation with water or by extraction as described in Protocol 1. Purify as needed.[5]
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
This reaction must be performed under an inert atmosphere (Argon or Nitrogen).
-
Setup: In a Schlenk flask, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).[5]
-
Addition: Add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Heat the mixture with stirring to 80-110°C until the starting material is consumed (as monitored by TLC/GC-MS).
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Challenges in Achieving Regioselectivity in Quinoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed to provide in-depth, practical solutions to the common challenges researchers face in achieving regioselectivity during the chemical modification of quinoline scaffolds. Quinoline and its derivatives are foundational in medicinal chemistry and materials science, making the precise control of their functionalization a critical aspect of modern synthesis.[1]
This resource addresses specific issues in a question-and-answer format, offering troubleshooting guides and frequently asked questions to assist you in your experimental work.
Section 1: C-H Functionalization - The Frontier of Efficiency
Direct C-H functionalization is a powerful, atom-economical strategy for modifying quinolines.[2] However, controlling which C-H bond reacts is a significant hurdle.[3]
Frequently Asked Questions (FAQs)
Q1: Why is C2 functionalization so common in transition-metal-catalyzed reactions of quinoline?
A1: The C2 position is inherently activated due to its proximity to the nitrogen atom. This proximity has two main effects:
-
Electronic Activation: The nitrogen atom is electron-withdrawing, increasing the acidity of the C2-H bond and making it more susceptible to deprotonation by a metal catalyst.[3]
-
Directing Group Effect: The nitrogen lone pair can coordinate to the transition metal, positioning the catalyst favorably for C-H activation at the adjacent C2 position.[3][4] This is often referred to as a "proximal" directing effect.
Many palladium, copper, and rhodium-catalyzed reactions exploit this inherent reactivity to achieve selective C2-arylation, -alkenylation, and -amination, often through the use of quinoline N-oxides which further enhance this effect.[5][6]
Q2: I am trying to achieve C8 functionalization, but I keep getting the C2 isomer as the major product. How can I steer the reaction to the C8 position?
A2: Achieving C8 selectivity requires overriding the intrinsic preference for C2. Here are key strategies:
-
Utilize Quinoline N-Oxide: The N-oxide is a powerful directing group for C8 functionalization.[7][8] The oxygen atom can coordinate to the metal catalyst, forming a stable six-membered cyclometalated intermediate that favors C-H activation at the C8 position.
-
Catalyst and Ligand Selection: While many palladium catalysts favor C2, specific ligand and catalyst combinations can promote C8 selectivity. For example, certain rhodium and cobalt catalysts have shown high C8 selectivity.[8][9] Careful screening of catalysts, ligands, and solvents is crucial.
-
Steric Hindrance at C2: Introducing a bulky substituent at the C2 position can sterically block this site, thereby favoring functionalization at other positions, including C8.[8]
Q3: Functionalization at C3, C4, C5, C6, and C7 seems much more difficult. What are the primary challenges and strategies for these "distal" positions?
A3: Functionalizing these more remote positions is a significant challenge because they lack the intrinsic activation of C2 or the directing group assistance for C8.[3][4] Success often relies on installing a directing group at a nearby position.[3]
-
Pendant Directing Groups: A directing group (e.g., an amide, carboxylic acid, or other coordinating group) can be temporarily installed on the quinoline scaffold. This group then directs a transition metal catalyst to a specific distal C-H bond.[3][10] The 8-aminoquinoline moiety is a particularly powerful and versatile directing group for this purpose.[11]
-
Traceless Directing Groups: More advanced strategies employ "traceless" directing groups that can be removed in situ after facilitating the desired C-H functionalization, providing access to the unadorned functionalized quinoline.[10]
Troubleshooting Guide: Low Regioselectivity in C-H Arylation
Problem: A palladium-catalyzed C-H arylation of a substituted quinoline yields a difficult-to-separate mixture of C2 and C8 isomers.
| Possible Cause | Troubleshooting Steps |
| Weak Directing Effect | If not already in use, convert the quinoline to its N-oxide to strongly favor C8 functionalization.[7] |
| Inappropriate Catalyst/Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Some ligands can sterically disfavor C2 coordination.[9] Consider switching to a different metal, such as rhodium or ruthenium, which may offer different regiochemical preferences.[12] |
| Suboptimal Reaction Conditions | Systematically vary the solvent, base, and temperature. Solvent polarity can influence the geometry of the transition state and impact selectivity.[7][13] |
| Electronic Effects of Substituents | Electron-donating groups on the carbocyclic ring can enhance reactivity at C5 and C8, while electron-withdrawing groups can deactivate the entire ring.[7][14] Consider how existing substituents might electronically bias certain positions. |
Experimental Workflow: Optimizing for C8-Selective Arylation [9]
Caption: Workflow for optimizing C8-selective C-H arylation.
Section 2: Electrophilic and Nucleophilic Substitution
Classical substitution reactions on the quinoline ring are governed by the electronic nature of its two fused rings.
Frequently Asked Questions (FAQs)
Q4: Where does electrophilic aromatic substitution (e.g., nitration, halogenation) typically occur on an unsubstituted quinoline, and why?
A4: Electrophilic substitution preferentially occurs on the electron-rich benzene ring, not the electron-deficient pyridine ring.[15][16] The nitrogen atom deactivates the pyridine ring towards attack by electrophiles. Substitution typically yields a mixture of C5 and C8 isomers, as these positions lead to the most stable cationic intermediates (Wheland intermediates).[14][15]
Q5: I am performing a nucleophilic aromatic substitution (SNA_r_) on a halo-quinoline. Which positions are most reactive?
A5: The electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophilic substitution occurs preferentially at the C2 and C4 positions.[17][18] This is because the negative charge in the Meisenheimer-type intermediate can be effectively stabilized by the electronegative nitrogen atom through resonance.[15] For isoquinoline, the most reactive position is C1.[14][18]
Q6: How can I perform a substitution on the benzene ring using a nucleophile?
A6: Direct nucleophilic substitution on the carbocyclic part of the quinoline ring is generally not feasible unless there are strong electron-withdrawing groups present to activate the ring. More practical approaches include:
-
Transition-Metal Catalyzed Cross-Coupling: If you have a halo-quinoline (e.g., 5-bromoquinoline), you can use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of nucleophilic partners.[19]
-
Directed Metalation: Using a directing group and a strong base (like an organolithium or a magnesium amide base), it's possible to deprotonate a specific position on the benzene ring, followed by quenching with an electrophile. This allows for the introduction of functionality at positions not accessible by other means.[20]
Troubleshooting Guide: Poor Regioselectivity in Friedländer Synthesis
Problem: The Friedländer synthesis of a quinoline from a 2-aminoaryl ketone and an unsymmetrical ketone is producing a mixture of regioisomers.[21]
| Possible Cause | Troubleshooting Steps |
| Competing Enolate/Enamine Formation | The reaction regioselectivity depends on which α-carbon of the unsymmetrical ketone attacks the 2-aminoaryl ketone. This is governed by the relative stability of the two possible enolates or enamines.[21][22] |
| Steric Hindrance | Bulky substituents on either the 2-aminoaryl ketone or the unsymmetrical ketone can favor the formation of the less sterically hindered product.[23] Consider modifying substituents to enhance this effect. |
| Reaction Conditions | The choice of catalyst (acid vs. base) and solvent can significantly influence the ratio of regioisomers.[13] Perform a screen of different acid catalysts (e.g., H₂SO₄, PPA, PTSA) and solvents to find conditions that favor one isomer.[23] |
Logical Flow: Controlling Regioselectivity
Caption: Decision logic for selecting a regiocontrol strategy.
This technical support guide provides a starting point for addressing the complex challenges of regioselective quinoline functionalization. Successful outcomes will always depend on careful experimental design, optimization, and a thorough understanding of the underlying mechanistic principles.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tar Formation in Skraup Quinoline Synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most common challenges in this classic reaction: the formation of tar. The Skraup synthesis, while powerful for creating the quinoline core, is notoriously exothermic and prone to producing significant amounts of polymeric byproducts.[1][2] This resource provides in-depth, experience-based solutions to help you minimize tar formation, optimize your reaction conditions, and improve your overall yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and results in a large amount of black, intractable tar. What is the primary cause of this?
A: The primary cause of tar formation is the polymerization of acrolein, an intermediate formed from the dehydration of glycerol under strongly acidic and high-temperature conditions.[1] The Skraup reaction is highly exothermic, and if not properly controlled, the rapid increase in temperature accelerates these unwanted polymerization side reactions.[3]
The harsh reaction conditions, including the presence of a strong acid (sulfuric acid) and an oxidizing agent, create an environment ripe for the polymerization of the unsaturated intermediates.[1] Essentially, the same conditions needed to drive the desired cyclization and oxidation also promote the undesired formation of tar.
Q2: How can I effectively control the exothermicity of the Skraup reaction to minimize tarring?
A: Controlling the reaction's vigorous exotherm is the most critical factor in preventing tar formation. Here are several field-proven strategies:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a widely adopted and effective method to tame the reaction's violence.[4][5] Ferrous sulfate is thought to act as an oxygen carrier, which helps to distribute the exothermic oxidation step over a longer period, thus preventing a sudden and uncontrollable temperature spike.[3][5] Boric acid has also been reported as an effective moderator.[2]
-
Controlled Reagent Addition: The order and rate of reagent addition are crucial. A common successful approach involves first preparing a solution of the aniline in sulfuric acid, heating it, and then slowly adding the glycerol and oxidizing agent mixture. This gradual addition allows the reaction to be initiated in a more controlled manner.
-
Gradual Heating: Avoid aggressive, rapid heating. The reaction mixture should be heated gently to initiate the reaction. Once the exotherm begins, it is often necessary to remove the external heat source and let the reaction proceed under its own heat.[3] If the reaction becomes too vigorous, external cooling (e.g., a water bath) should be applied immediately.[1]
Q3: Besides temperature control, what other reaction parameters can I adjust to reduce tar formation?
A: Optimizing other parameters can significantly impact the outcome:
-
Reactant Ratios: While stoichiometric amounts are a good starting point, slight adjustments can be beneficial. An excess of the aniline can sometimes help to ensure the complete consumption of the more reactive acrolein intermediate, though this may complicate purification.
-
Choice of Oxidizing Agent: While nitrobenzene is traditionally used, serving as both an oxidant and a solvent, other oxidizing agents can lead to a less violent reaction.[4][6] Arsenic acid has been reported to give good yields with a less vigorous reaction, though its toxicity is a significant concern.[4][7] Iodine has also been explored as a milder alternative.[8][9]
-
Solvent and Concentration: The concentration of sulfuric acid is critical. While it's necessary as a catalyst and dehydrating agent, excessively concentrated conditions can promote charring. Some modified procedures have explored the use of co-solvents or different acid concentrations to mitigate this.
Q4: I've tried to control the reaction, but my crude product is still a dark, tarry mixture. What are the most effective purification techniques?
A: Purifying quinoline from the tarry residue is a common challenge. The most effective and widely used method is steam distillation .[8]
-
Steam Distillation: Quinoline is volatile with steam, while the polymeric tar is not. The standard procedure involves making the crude reaction mixture strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base. Steam is then passed through the mixture, and the quinoline co-distills with the water.[8][10]
-
Solvent Extraction: After steam distillation, the quinoline can be separated from the aqueous distillate and further purified by extraction with an organic solvent like diethyl ether or dichloromethane.[8]
-
Removal of Unreacted Aniline: Unreacted aniline can also co-distill with the product. A common purification step involves acidifying the distillate and treating it with sodium nitrite. This converts the aniline into a non-volatile diazonium salt, which can then be removed, and the quinoline can be recovered by making the solution basic again and performing another steam distillation or extraction.[8][10]
-
Vacuum Distillation: For a final purification step, the isolated crude quinoline can be distilled under reduced pressure.[5][11]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, causality-driven approach to troubleshooting tar formation.
Problem: Significant Tar Formation Despite Using a Moderator
| Potential Cause | Explanation | Recommended Solution |
| Localized Hotspots | Even with a moderator, inefficient stirring can lead to localized areas of high temperature where polymerization is initiated. | Ensure vigorous and efficient mechanical stirring throughout the entire reaction, especially during the addition of reagents and the exothermic phase. |
| Rapid Reagent Addition | Adding the glycerol or oxidizing agent too quickly can overwhelm the moderating effect of the ferrous sulfate, leading to a runaway reaction. | Add the glycerol/oxidizing agent mixture dropwise or in small portions, carefully monitoring the internal temperature of the reaction. |
| Initial Heating Too Aggressive | Overheating the initial aniline-sulfuric acid mixture can lead to a more violent onset of the reaction once the other components are added. | Gently heat the initial mixture to the target initiation temperature (often around 100-140°C) and then reduce or remove the external heat source before adding the glycerol.[12] |
Problem: Low Yield and Tar Formation with Electron-Withdrawing Groups on Aniline
| Potential Cause | Explanation | Recommended Solution |
| Reduced Nucleophilicity of Aniline | Electron-withdrawing groups decrease the nucleophilicity of the aniline, making the initial Michael addition to acrolein slower. This allows more time for acrolein to polymerize before it can react with the aniline.[3] | A higher reaction temperature may be required to facilitate the initial addition, but this must be carefully balanced to avoid increased tarring. A two-stage temperature profile, with an initial period at a moderate temperature followed by a higher temperature for cyclization, may be beneficial. Consider using a more active oxidizing agent or a modified procedure with a different acid catalyst. |
Experimental Protocols
General Protocol for a Moderated Skraup Synthesis of Quinoline
This protocol is a generalized procedure and should be adapted based on the specific substrate and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]
-
Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 120°C during the addition.
-
Initiation: Gently heat the mixture with a heating mantle. Monitor the temperature closely.
-
Exothermic Phase: Once the exothermic reaction begins (indicated by a rapid rise in temperature), immediately remove the heating mantle. If the reaction becomes too vigorous, use a cool water bath to moderate the temperature.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[8]
-
Workup - Neutralization: Allow the reaction mixture to cool. Carefully and slowly pour the mixture onto crushed ice. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed with efficient cooling.
-
Workup - Steam Distillation: Set up the apparatus for steam distillation and distill the quinoline from the tarry residue until the distillate is no longer cloudy.[8]
-
Purification: Separate the quinoline layer from the aqueous distillate. The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover more product. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.[11]
Visualizing the Problem and Solution
Diagram 1: The Skraup Reaction and the Pathway to Tar
This diagram illustrates the main reaction pathway leading to quinoline and the competing side reaction that leads to tar formation.
Caption: The Skraup synthesis pathway and competing tar formation.
Diagram 2: Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting tar formation in the Skraup synthesis.
Caption: A decision-making diagram for troubleshooting tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Skraup_reaction [chemeurope.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Amination of 4-Chloroquinolines
Welcome to the technical support center for the amination of 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical transformation. The formation of a C-N bond at the 4-position of a quinoline ring is a cornerstone in the synthesis of numerous pharmacologically active molecules, most notably antimalarial agents.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, particularly focusing on the widely used Palladium-catalyzed Buchwald-Hartwig amination.
Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure you can not only solve immediate experimental issues but also build a robust and reproducible process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the amination of 4-chloroquinolines.
Q1: My reaction shows low or no conversion of the 4-chloroquinoline starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle. The primary suspects are the catalyst's activity, the reaction conditions, or the purity of your reagents.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.
-
Solution 1: Use a Pre-catalyst. Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). These are often more reliable and air-stable, ensuring efficient generation of the active Pd(0) species.[2]
-
Solution 2: Check Reagent Purity. Amines, especially liquids, can contain impurities that poison the catalyst. Purify the amine by distillation or by passing it through a short plug of activated alumina. Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.
-
Solution 3: Ligand Selection. The oxidative addition of aryl chlorides to palladium is often the rate-limiting step and can be challenging.[3] Using bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands developed by the Buchwald group) can significantly accelerate this step and improve catalyst performance.[4]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent.
-
Solution 1: Base Strength and Solubility. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[2] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures.[2][5] The physical form of inorganic bases matters; grinding them before use or adding Celite can prevent clumping and improve reaction rates, especially on a larger scale.[2]
-
Solution 2: Solvent Polarity. In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[6][7] In more polar solvents like DMF, bromide dissociation is easier, but the base might complex with the palladium, creating a stable, unreactive species.[6][7] Toluene and dioxane are common choices, but be aware that certain solvents like acetonitrile or pyridine can inhibit the reaction by binding to the palladium center.[2]
-
-
Insufficient Temperature: Amination of aryl chlorides generally requires more energy than bromides or iodides.
Q2: I am forming my desired product, but I also see significant amounts of a side product that appears to be my quinoline without the chlorine. What is this and how can I prevent it?
A2: This common side product is the result of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This occurs when the catalytic cycle is diverted through an undesired pathway.
Mechanism of Hydrodehalogenation:
This side reaction can occur through β-hydride elimination from an intermediate palladium-amido complex, which is more common with primary amines.[4][8] This elimination forms a palladium-hydride species, which can then reductively eliminate to produce the hydrodehalogenated arene and regenerate the Pd(0) catalyst.
Strategies for Mitigation:
-
Ligand Choice: The choice of ligand is paramount. Bulky, sterically hindered phosphine ligands can disfavor the geometry required for β-hydride elimination and promote the desired C-N reductive elimination.[4] Ligands like Josiphos have been shown to be effective in minimizing this side reaction.[8]
-
Amine Substrate: This side reaction is more prevalent with primary aliphatic amines that have β-hydrogens.[8] If the reaction chemistry allows, using a secondary amine or an amine without β-hydrogens can circumvent this issue.
-
Bimetallic Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress hydrodehalogenation.[9] The proposed mechanism involves the in-situ formation of Cu-hydride species, which prevents the formation of the problematic Pd-hydride intermediates.[9]
Q3: My reaction works, but the results are not reproducible. Why is this happening?
A3: Poor reproducibility in palladium-catalyzed reactions is almost always due to sensitivity to trace impurities of air, water, or contaminants in the reagents.
Checklist for Improving Reproducibility:
-
Atmosphere: Are you using rigorous inert atmosphere techniques? Ensure your reaction vessel is properly oven- or flame-dried and that all transfers are done under a positive pressure of argon or nitrogen using Schlenk techniques or in a glovebox.[10]
-
Solvent Quality: Use high-quality anhydrous solvents. Even sealed commercial bottles can accumulate water over time. Consider purifying solvents using a solvent purification system.
-
Reagent Purity: As mentioned in Q1, the purity of the amine is critical. Also, ensure the 4-chloroquinoline substrate is pure.
-
Base Quality: Bulk bases can absorb moisture. Store them in a desiccator or glovebox and use freshly opened bottles for sensitive reactions.
-
Stirring: On larger scales, the stirring rate can impact reactions involving solid inorganic bases.[2] Ensure consistent and vigorous stirring to maintain a uniform suspension.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my specific 4-chloroquinoline and amine?
A1: The "no magic formula" principle applies here, but rational selection is possible. The choice depends heavily on the steric and electronic properties of both coupling partners.
| Parameter | Recommendation & Rationale |
| Palladium Source | Pre-catalysts (e.g., XantPhos-Pd-G2, Buchwald G3/G4) are generally preferred for their reliability and ease of use in generating the active Pd(0) species.[2][11] Using Pd(OAc)₂ can be unreliable.[3] |
| Ligand Type | Bulky, electron-rich dialkylbiaryl phosphines (Buchwald-type ligands) are excellent for activating the C-Cl bond, which is a challenging step.[4] Bidentate phosphine ligands (e.g., BINAP, DPEphos, XantPhos) can prevent catalyst decomposition and are often effective for coupling primary amines.[1][4] |
| Amine Type | For primary amines , ligands that prevent over-arylation (diarylation) are crucial. For secondary amines , which can be less reactive, a highly active catalyst system like one based on RuPhos may be beneficial.[5] |
A small-scale screen of different ligands is often the most effective strategy to identify the optimal choice for a new substrate combination.
Q2: What is the role of the base, and how do I choose the right one?
A2: The base has two primary roles in the catalytic cycle: 1) to deprotonate the amine (or the palladium-amine complex) to form the more nucleophilic amide, and 2) to act as a halide scavenger.
| Base Type | pKaH | Common Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | The most common strong base. Highly effective but can cause decomposition of substrates with sensitive functional groups (e.g., esters).[2][12] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. Can be used when NaOtBu fails.[2] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, suitable for substrates with base-sensitive groups. Often requires higher temperatures.[2][13] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | A weak base with good solubility in some organic solvents, making it a common choice for optimization screens.[2][5] |
The interaction between the base and solvent is critical. In nonpolar solvents like toluene, strong anionic bases are needed.[6][7]
Q3: Can I run this reaction without a palladium catalyst?
A3: Yes, under certain conditions. The amination of 4-chloroquinolines can proceed via a nucleophilic aromatic substitution (SNAr) mechanism.[14][15] This pathway is favored because the electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack.
-
Conventional Heating: Direct coupling of a 4-chloroquinoline with an amine can be achieved, but it often requires harsh conditions, such as high temperatures (>120°C) and long reaction times (>24 h) in solvents like DMF or ethanol.[14]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times (to 20-30 minutes) and improve yields, often in a solvent like DMSO.[1][14]
-
Transition-Metal-Free Conditions: For some activated heteroaryl chlorides, SNAr reactions can be performed efficiently in environmentally friendly solvents like water, using a base like potassium fluoride (KF).[16]
Palladium catalysis remains the more general and often milder method, especially for less reactive amines or complex substrates.[1]
Visualizing the Process
General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing and solving common issues in the amination reaction.
Caption: A workflow for troubleshooting amination reactions.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. The cycle consists of three main stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
managing exothermic reactions in the synthesis of quinoline derivatives
Technical Support Center: Quinoline Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of quinoline derivatives. As a Senior Application Scientist, I've seen firsthand how the elegant complexity of quinoline synthesis can present significant challenges, particularly concerning reaction exothermicity. Many classical methods for constructing the quinoline scaffold, such as the Skraup and Doebner-von Miller syntheses, are notoriously vigorous and can pose serious safety risks if not properly managed.[1][2] An uncontrolled exotherm not only jeopardizes laboratory safety but also frequently leads to the formation of tar and polymeric byproducts, drastically reducing the yield and purity of your target compound.[1][3]
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural steps to explain the causality behind these experimental choices, empowering you to manage these powerful reactions safely and effectively.
Section 1: Fundamental Principles of Exotherm Management
Before addressing synthesis-specific issues, let's establish the foundational principles for controlling any exothermic reaction. The heat generated in these reactions originates from the formation of new, more stable chemical bonds, which releases energy into the system.[4][5] The core challenge is to dissipate this energy at a rate equal to or greater than its generation to prevent a thermal runaway.
FAQ: General Principles
Q1: What are the primary strategies for controlling an exothermic reaction?
A1: There are three primary strategies that can be used independently or in combination:
-
Rate of Addition: Control the rate at which reactants are mixed. By adding a reactive species slowly (e.g., using a dropping funnel), you limit the instantaneous concentration of reactants, thereby controlling the rate of heat generation.
-
Temperature Control: Employ external cooling methods to actively remove heat from the reaction vessel. This can range from a simple ice-water bath for lab-scale reactions to sophisticated cooling jackets in larger reactors.
-
Dilution & Moderation: Use an appropriate solvent to increase the thermal mass of the reaction mixture, allowing it to absorb more heat with a smaller temperature increase. Additionally, chemical moderators can be used to temper the reaction's vigor, a technique famously used in the Skraup synthesis.[1][6]
Q2: How can I effectively monitor my reaction to anticipate or identify a dangerous exotherm?
A2: Vigilant monitoring is critical. While Thin-Layer Chromatography (TLC) is excellent for tracking reaction progress, it provides no information about thermal behavior.[7] For exothermic reactions, direct temperature monitoring is essential. A thermometer or thermocouple placed in the reaction mixture (not the cooling bath) provides real-time data. For process development, techniques like reaction calorimetry can precisely quantify the heat evolved, providing invaluable data for safe scale-up. A sudden, sharp increase in temperature is the most definitive sign of a developing thermal runaway.
Below is a general troubleshooting workflow for managing an unexpected exotherm.
Caption: General workflow for immediate response to an unexpected exotherm.
Section 2: Synthesis-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is the archetypal exothermic quinoline preparation, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9] Its reputation for being violent is well-deserved, stemming from the highly energetic dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps.[6][9]
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: This is the most critical issue with the Skraup synthesis. The reaction's violence must be actively tamed.
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method.[1][2] FeSO₄ is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent release of energy.[6] Boric acid can also be used as a moderator.[1]
-
Controlled Acid Addition: The concentrated sulfuric acid should be added very slowly through a dropping funnel with efficient external cooling (e.g., an ice bath).[1][2] This controls the rate of the initial, highly exothermic glycerol dehydration.
-
Efficient Stirring: Good mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots, which can initiate a runaway reaction.[1]
-
Gradual Heating: After the reagents are mixed, heat the mixture gently only to initiate the reaction. Once it begins (often indicated by boiling), remove the external heat source immediately. The reaction's own exotherm should sustain it for some time.[2]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a direct consequence of the harsh, highly acidic, and high-temperature conditions, which cause polymerization of reactants and intermediates.[1] An uncontrolled exotherm is a major contributor. To minimize tarring:
-
Control the Exotherm: Follow all the moderation steps outlined in the previous answer. Preventing hotspots is the single most effective way to reduce charring.
-
Optimize Temperature: Do not overheat the reaction. After the initial vigorous phase subsides, apply gentle reflux only for the time necessary to complete the reaction.[1]
| Parameter | Recommended Action | Rationale |
| Reaction Vigor | Add a moderator like Ferrous Sulfate (FeSO₄) or Boric Acid. | Slows the oxidation rate, making the overall reaction less violent.[1][6] |
| Reagent Addition | Add concentrated H₂SO₄ slowly via dropping funnel with cooling. | Controls the highly exothermic dehydration of glycerol to acrolein.[1][2] |
| Heating | Heat gently to initiate, then remove the external heat source. | Allows the reaction's own exotherm to drive it without overheating.[2] |
| Mixing | Ensure efficient, continuous mechanical stirring. | Prevents localized hotspots that lead to tarring and potential runaways.[1] |
| Table 1: Key Control Parameters for the Skraup Synthesis |
The Doebner-von Miller Synthesis
This synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ.[10] Like the Skraup synthesis, it is acid-catalyzed and can be strongly exothermic, often leading to polymerization of the carbonyl reactant.[3][7]
Q1: My Doebner-von Miller reaction is giving a low yield and a large amount of dark, polymeric material. How can I prevent this?
A1: The primary culprit here is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[1][3] This side reaction is highly exothermic and self-accelerating.
-
Slow Reagent Addition: The α,β-unsaturated carbonyl compound (or its precursor aldehyde) should be added slowly to the acidic aniline solution under controlled cooling.[3] This maintains a low instantaneous concentration of the polymerizable species.
-
In Situ Generation: Forming the α,β-unsaturated carbonyl in situ from an aldol condensation can help. Adding the precursor aldehyde (e.g., acetaldehyde) slowly to the reaction mixture at a low temperature allows it to react with the aniline as it forms, minimizing its chance to polymerize.[3]
-
Catalyst Choice: While strong Brønsted acids are common, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride can also be used and may offer better control depending on the substrate.[3][10]
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[11][12] While generally less hazardous than the Skraup reaction, the final acid-catalyzed cyclodehydration step to form the quinoline ring can be significantly exothermic.[12][13]
Q1: I observe a sudden temperature increase and darkening of the reaction mixture when I add sulfuric acid for the cyclization step. How can I manage this?
A1: This indicates that the cyclodehydration is proceeding too rapidly. This step is often the rate-determining step and releases a significant amount of heat.[12]
-
Pre-cool the Mixture: Before adding the strong acid catalyst (e.g., H₂SO₄), cool the reaction mixture containing the enamine intermediate in an ice bath.[1]
-
Portion-wise Acid Addition: Add the concentrated acid slowly and in portions, allowing the temperature to return to baseline between additions. Using a dropping funnel is ideal.
-
Alternative Catalysts: For sensitive substrates, consider using polyphosphoric acid (PPA), which can sometimes promote a smoother cyclization at a more controlled rate.[12]
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14][15] It can be catalyzed by either acid or base.[16][17] While often thermally controlled, the initial condensation steps can be exothermic.
Q1: My base-catalyzed Friedländer reaction is proceeding too quickly, leading to aldol self-condensation of my ketone and other side products. How can I improve selectivity?
A1: The issue is that the base is catalyzing both the desired cross-condensation and the undesired self-condensation of the methylene-containing ketone. The aldol condensation is an exothermic, equilibrium-driven process.
-
Control Reagent Addition: Add the base catalyst slowly to the mixture of the two carbonyl components. Alternatively, add the more reactive ketone slowly to the mixture of the 2-aminoaryl carbonyl and the base. This keeps the concentration of the enolizable ketone low, disfavoring self-condensation.
-
Lower Temperature: Running the initial condensation at a lower temperature (e.g., room temperature or below) can help control the rate and improve selectivity for the desired reaction pathway over side reactions.
-
Catalyst Choice: The choice of base is important. A milder base might be sufficient to catalyze the reaction without promoting vigorous side reactions.
Section 3: Detailed Experimental Protocol
Protocol: Moderated Skraup Synthesis of Quinoline
This protocol incorporates safety measures to control the reaction's exotherm. Warning: This reaction is highly exothermic and generates toxic fumes. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield. A blast shield is highly recommended.
Caption: Controlled workflow for the Skraup synthesis highlighting critical safety steps.
Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and an efficient overhead mechanical stirrer. Place the flask in a large cooling bath (e.g., ice-water).[1]
-
Charging Reactants: To the flask, add aniline, glycerol, the oxidizing agent (e.g., nitrobenzene), and the moderator, ferrous sulfate heptahydrate.[1][2]
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. Monitor the internal temperature closely and control the addition rate to keep the temperature from rising too rapidly.[1]
-
Initiation: Once all the acid has been added, remove the cooling bath and gently heat the mixture with a heating mantle.
-
Exotherm Control: Watch the reaction mixture carefully. As soon as the reaction initiates and begins to reflux vigorously on its own, immediately remove the heating mantle.[2] The heat of the reaction should be sufficient to maintain reflux. If the reaction becomes too violent, immerse the flask in the cooling bath to moderate it.[1][2]
-
Completion: After the initial vigorous exotherm has subsided (typically 30-60 minutes), heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1][2]
-
Work-up: Cool the reaction mixture completely before proceeding with the work-up, which typically involves carefully pouring the mixture into a large volume of cold water or onto crushed ice, followed by neutralization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Quinoline C-N Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Quinoline C-N Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this challenging yet crucial transformation. The unique electronic and steric properties of quinolines often lead to catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results. This guide offers a structured approach to understanding and overcoming these challenges, moving from frequently asked questions to detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the palladium-catalyzed C-N coupling of quinolines.
Q1: My reaction shows low or no conversion. What is the most likely cause when using a quinoline substrate?
A1: The primary suspect is often catalyst poisoning by the quinoline nitrogen.[1] The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[1] This is a well-documented phenomenon for nitrogen-containing heterocycles.[2]
Q2: I observe a black precipitate in my reaction mixture. What is it and what does it signify?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates catalyst decomposition and precipitation out of the solution. This can be triggered by a variety of factors, including the use of unstable catalyst precursors, ligand degradation, or unfavorable reaction conditions.
Q3: How do I choose the right ligand for my quinoline C-N coupling reaction?
A3: The choice of ligand is critical to success.[3] For quinoline substrates, bulky, electron-rich phosphine ligands are generally recommended. These ligands create a sterically hindered environment around the palladium center, which can disfavor the coordination of the quinoline nitrogen.[4] Ligands like XPhos, SPhos, and RuPhos have shown broad utility in challenging C-N coupling reactions and are excellent starting points for optimization.[5]
Q4: Which palladium precursor is better for quinoline C-N coupling: Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃?
A4: Both Pd(II) precursors like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ can be effective, but their performance can be substrate and ligand-dependent.[6][7] Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, a step that can sometimes be inefficient.[8] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes provide more consistent results, though the quality of the dba complexes can be variable.[9] For challenging substrates, using a well-defined pre-catalyst that is readily activated can be advantageous.[10]
Q5: Can I regenerate my deactivated palladium catalyst?
A5: Regeneration of homogeneous palladium catalysts can be challenging but is sometimes possible. The feasibility depends on the deactivation mechanism. If the catalyst has precipitated as palladium black, it is generally not recoverable in the same reaction. However, for some soluble deactivated species, it may be possible to restore activity, though specific protocols for homogeneous catalysts from C-N coupling reactions are not well-established in the literature. Regeneration is more commonly practiced for heterogeneous palladium catalysts, such as Pd/C, through washing and oxidation procedures.[2][11]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common problems in palladium-catalyzed quinoline C-N coupling reactions.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most common issue. A logical, step-by-step approach to identify the root cause is essential.
Caption: A logical workflow for troubleshooting low-yielding quinoline C-N coupling reactions.
As mentioned, this is the most probable cause. The lone pair on the quinoline nitrogen competes with the desired amine nucleophile for coordination to the palladium center.
-
Causality: The strong coordination of the quinoline nitrogen to the palladium catalyst forms a stable, off-cycle intermediate, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle.[1]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. The bulk of these ligands can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate.
Table 1: Recommended Ligands for Quinoline C-N Coupling
| Ligand | Structure | Key Features | Recommended For |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Often effective for challenging substrates, including aryl chlorides.[12] | A good first choice for a wide range of quinoline substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos but with methoxy groups that can influence catalyst stability and activity. | An excellent alternative to XPhos, sometimes providing superior results.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Features isopropoxy groups, which can also modulate the ligand's electronic and steric properties. | Particularly effective for sterically demanding couplings.[5] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | One of the most sterically demanding and electron-rich Buchwald ligands. | Can be effective when other ligands fail, especially with very hindered substrates.[5] |
If the active Pd(0) species is not efficiently generated or is unstable under the reaction conditions, the catalytic cycle will be compromised.
-
Causality: Pd(II) precursors require reduction to Pd(0), which can be influenced by the choice of base, solvent, and the presence of impurities.[8] The active Pd(0) catalyst can also be prone to aggregation, forming inactive palladium black.
-
Solutions:
-
Use a Pd(0) Source: Consider using a Pd(0) precursor like Pd₂(dba)₃. However, be aware that the quality of commercial dba complexes can vary.[6][9]
-
Employ a Pre-catalyst: Modern, well-defined pre-catalysts are often more reliable as they are designed for easy activation to the active catalytic species.[10]
-
Water-Mediated Pre-activation: For Pd(OAc)₂, a brief pre-heating step with the ligand and a small amount of water can facilitate the formation of a highly active catalyst.[7]
-
The choice of base and solvent significantly impacts the reaction outcome by influencing the rate of deprotonation of the amine, the solubility of the reagents, and the stability of the catalytic species.[4][13]
-
Causality: An inappropriate base may not be strong enough to deprotonate the amine-palladium complex, or it may be too harsh and lead to substrate or ligand degradation.[13] The solvent affects the solubility of all components and can influence the rate of different steps in the catalytic cycle.[4]
-
Solutions:
-
Base Screening: Screen a variety of bases. While strong, non-nucleophilic bases like NaOtBu are common, weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective, especially with base-sensitive substrates.[13]
-
Solvent Selection: Anhydrous, aprotic solvents like toluene, dioxane, and THF are standard choices. Toluene is often preferred as it can help to precipitate out inhibitory iodide salts when using aryl iodides.[14]
-
Table 2: Common Bases and Solvents for Quinoline C-N Coupling
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | A strong, commonly used base. Can be sensitive to moisture. |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, but its solubility can differ. |
| LHMDS | ~26 | THF, Toluene | A very strong, non-nucleophilic base. Often used in challenging cases. |
| K₃PO₄ | ~12.3 (pKa3) | Dioxane, Toluene | A milder base, sometimes effective when stronger bases fail.[15] |
| Cs₂CO₃ | ~10.3 (pKa2) | Dioxane, Toluene | Another mild base that can be beneficial for sensitive substrates.[13] |
Issue 2: Formation of Side Products
The appearance of significant side products indicates that alternative reaction pathways are competing with the desired C-N coupling.
This is the replacement of the halogen on the quinoline with a hydrogen atom, leading to the formation of the parent quinoline.
-
Causality: Hydrodehalogenation can occur via several pathways, including the reaction of the palladium-hydride species (formed from β-hydride elimination or reaction with trace water) with the haloquinoline.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled and degassed solvents and dry reagents to minimize sources of protons.
-
Optimize Ligand and Base: The choice of ligand and base can influence the propensity for hydrodehalogenation. Screening different combinations is recommended.
-
This results in the formation of a diarylamine from the coupling of two molecules of the amine starting material.
-
Causality: This side reaction is more common with primary amines and can be promoted by certain catalyst systems.
-
Solutions:
-
Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the intermediates required for homocoupling.
-
Adjust Stoichiometry: Using a slight excess of the haloquinoline can sometimes suppress amine homocoupling.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in troubleshooting and optimizing quinoline C-N coupling reactions.
Protocol 1: General Procedure for Screening Ligands and Bases
This protocol is designed for the systematic optimization of the catalyst system for a new quinoline substrate.
Materials:
-
Haloquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligand (4.8 mol%)
-
Base (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, array a set of reaction vials. To each vial, add the palladium precursor and the specific ligand to be tested.
-
Reagent Addition: To each vial, add the base, followed by the haloquinoline and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate. Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Caption: A generalized workflow for high-throughput screening to optimize quinoline C-N coupling reactions.
Protocol 2: Regeneration of Heterogeneous Palladium Catalyst (Conceptual Adaptation for Homogeneous Systems)
While robust protocols for regenerating homogeneous palladium catalysts from C-N coupling are not widely established, the principles from heterogeneous catalyst regeneration can be conceptually adapted. The goal is to remove poisoning species and re-disperse the palladium. Note: This is a conceptual protocol and requires significant optimization and validation.
Deactivation Mechanism Addressed: Catalyst fouling by organic residues.
Materials:
-
Deactivated reaction mixture containing the soluble palladium catalyst
-
Suitable solvent for washing (e.g., chloroform, acetic acid)[2][16]
-
Oxidizing agent (e.g., dilute hydrogen peroxide - use with extreme caution)
-
Reducing agent (e.g., hydrazine, formic acid - use with extreme caution)
Conceptual Procedure:
-
Removal of Organics: After the reaction, attempt to precipitate the palladium species by adding an anti-solvent. Collect the solid by filtration. Wash the solid extensively with a solvent like chloroform to remove adsorbed organic material.[2]
-
Oxidative Treatment: Suspend the washed solid in a suitable solvent and treat with a mild oxidizing agent to remove strongly bound organic poisons and potentially re-oxidize the palladium to a more soluble state. This step is hazardous and requires careful consideration of safety protocols.
-
Reduction to Pd(0): After oxidation and washing, the palladium would need to be reduced back to its active Pd(0) state. This could be attempted with a suitable reducing agent.
Disclaimer: The regeneration of homogeneous catalysts is complex and often impractical. It is generally more efficient to optimize the reaction to prevent deactivation in the first place or to recover the palladium for refining.
Part 4: Understanding the "Why": Causality in Experimental Choices
A deeper understanding of the mechanistic principles behind the Buchwald-Hartwig amination allows for more rational troubleshooting.
The Role of Ligand Steric Bulk
The steric hindrance of the phosphine ligand is arguably the most critical factor in preventing the deactivation of the catalyst by quinoline.
Caption: Steric bulk on the ligand disfavors quinoline coordination, promoting the productive catalytic cycle.
As illustrated above, a less bulky ligand allows for easier displacement by the quinoline nitrogen, leading to the formation of an inactive complex. A bulky ligand like XPhos creates a "cone" of steric hindrance around the palladium atom, making it difficult for the planar quinoline ring to access the metal center. This steric repulsion favors the desired oxidative addition of the haloquinoline, keeping the catalyst in the productive cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 8. people.uleth.ca [people.uleth.ca]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, chloroquinolines serve as pivotal building blocks for a vast array of functional molecules, most notably in the development of antimalarial drugs and other therapeutic agents. The strategic functionalization of the quinoline scaffold is critically dependent on the reactivity of its substituted positions. This guide provides an in-depth, objective comparison of the reactivity of 2-chloroquinoline and 4-chloroquinoline, focusing on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of their differential reactivity, present comparative experimental data, and provide detailed protocols to aid in synthetic design and execution.
The Decisive Factors: Unraveling the Reactivity Puzzle
The difference in reactivity between 2-chloroquinoline and 4-chloroquinoline is a nuanced interplay of electronic and steric effects. Both positions are activated towards nucleophilic attack by the electron-withdrawing effect of the heterocyclic nitrogen atom. However, the degree of this activation and the steric environment of each position lead to distinct chemical behaviors.
Electronic Effects: A Tale of Two Positions
The nitrogen atom in the quinoline ring system exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack. This is a prerequisite for the addition-elimination mechanism of SNAr.
The formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is a key step in this process. The stability of this intermediate directly influences the reaction rate. For both 2- and 4-chloroquinoline, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.
-
Attack at C4: When a nucleophile attacks the C4 position, the negative charge is effectively delocalized onto the nitrogen atom through resonance. This results in a relatively stable Meisenheimer intermediate, thus facilitating the reaction.
-
Attack at C2: Nucleophilic attack at the C2 position also allows for delocalization of the negative charge onto the nitrogen. However, the proximity of the nitrogen atom to the reaction center in the 2-position also leads to a more pronounced inductive electron withdrawal, which can influence the stability of the intermediate.
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structures and predicting the reactivity of these isomers. These studies can help to quantify the relative stabilities of the Meisenheimer complexes formed during nucleophilic attack at the C2 and C4 positions.[1][2]
Steric Hindrance: The Unseen Barrier
Steric effects also play a crucial role in dictating the preferred site of nucleophilic attack.
-
2-Chloroquinoline: The C2 position is flanked by the nitrogen atom on one side and a hydrogen atom at the C3 position. While the nitrogen lone pair can exert some steric influence, the overall steric hindrance is generally considered to be moderate.
-
4-Chloroquinoline: The C4 position is situated between the C3 hydrogen and the hydrogen atom at the C5 position on the fused benzene ring. This C5 hydrogen is often referred to as a "peri-hydrogen," and its proximity to the C4 position can create significant steric hindrance to the approaching nucleophile. This "peri-interaction" can raise the energy of the transition state for nucleophilic attack at the C4 position.
The balance between the favorable electronic stabilization and the unfavorable steric hindrance at the C4 position is a key determinant of the overall reactivity of 4-chloroquinoline.
Head-to-Head: Comparative Reactivity in Action
Experimental evidence provides a clearer picture of the differential reactivity of these two isomers. While a comprehensive set of side-by-side kinetic data under identical conditions is not always readily available in the literature, a consistent trend emerges from various studies.
Table 1: Comparative Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in SNAr Reactions
| Nucleophile | General Observation | Plausible Explanation |
| Amines | 4-Chloroquinoline is generally more reactive than 2-chloroquinoline. | The reaction of 4-chloroquinoline with amines is often subject to acid catalysis .[3] Protonation of the quinoline nitrogen further activates the C4 position towards nucleophilic attack. This effect is less pronounced for the 2-isomer. |
| Alkoxides (e.g., Methoxide) | 2-Chloroquinoline exhibits higher reactivity towards methoxide ions.[3] | The smaller size of the methoxide ion may mitigate steric hindrance at the C2 position. Additionally, the reaction with alkoxides is typically carried out under basic conditions where acid catalysis is not a factor, allowing the intrinsic electronic effects to dominate. |
It is important to note that reaction conditions, including the nature of the nucleophile, solvent, and temperature, can significantly influence the observed reactivity.
Behind the Bench: Experimental Protocols
To provide a practical context for the discussed reactivity, the following section details representative experimental protocols for the amination of 2-chloroquinoline and 4-chloroquinoline. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 4-Amino-7-chloroquinoline
This protocol is adapted from the synthesis of 4-aminoquinoline derivatives, which are precursors to many antimalarial drugs.[4][5]
Workflow for the Synthesis of 4-Amino-7-chloroquinoline
Caption: A typical workflow for the synthesis of a 4-aminoquinoline derivative.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) and a suitable amine nucleophile (e.g., 1,3-diaminopropane, 2-5 eq). The use of excess amine can also serve as the solvent.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) with stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with an aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Aminoquinoline
The synthesis of 2-aminoquinolines from 2-chloroquinoline often requires slightly different conditions, and the yields can be more variable depending on the nucleophile.[6][7]
Step-by-Step Methodology:
-
Reactant Preparation: In a sealed tube or a microwave reactor vessel, combine 2-chloroquinoline (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable solvent (e.g., NMP, DMSO, or a high-boiling alcohol). A base such as potassium carbonate or triethylamine may be added, particularly when using amine salts.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: The work-up and purification procedure is similar to that described for the 4-aminoquinoline synthesis.
Mechanistic Rationale and Causality
The observed differences in reactivity and the necessity for distinct reaction conditions can be rationalized by considering the mechanism of the SNAr reaction.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate-determining step of the SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex. Therefore, factors that stabilize this intermediate will increase the reaction rate. As discussed, the delocalization of the negative charge onto the quinoline nitrogen is a key stabilizing factor for both isomers.
The enhanced reactivity of 4-chloroquinoline with amines in the presence of acid can be attributed to the protonation of the quinoline nitrogen. This increases the electron-withdrawing capacity of the ring, further stabilizing the negatively charged Meisenheimer intermediate and lowering the activation energy for its formation. For 2-chloroquinoline, the proximity of the chloro-substituent to the protonated nitrogen may lead to a more complex interplay of electronic effects.
Conversely, the higher reactivity of 2-chloroquinoline with strongly basic nucleophiles like methoxide can be explained by the absence of acid catalysis and the potentially lower steric hindrance at the 2-position for smaller nucleophiles.
Conclusion
A thorough understanding of the underlying electronic and steric factors governing these reactions is paramount for researchers in drug development and organic synthesis. By carefully selecting the appropriate isomer and optimizing the reaction conditions, chemists can efficiently access a diverse range of functionalized quinoline scaffolds for the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource to inform these critical decisions in synthetic planning and execution.
References
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Aminoquinolines for Medicinal Chemistry
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drugs chloroquine and hydroxychloroquine.[1] Its versatile biological activity extends to anticancer, anti-inflammatory, and antiviral applications, making the efficient synthesis of its derivatives a critical focus for researchers and drug development professionals.[2] This guide provides a comparative analysis of the primary synthetic routes to 4-aminoquinolines, offering insights into the mechanistic underpinnings, practical applications, and relative merits of each approach.
Classical Approaches: Building the Quinoline Core
The foundational methods for constructing the quinoline ring system, while over a century old, are still relevant and widely taught. These routes typically build a 4-hydroxyquinoline, which can then be converted to the 4-chloro intermediate, the immediate precursor to 4-aminoquinolines.
The Conrad-Limpach Synthesis
Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[3] The reaction is characterized by a two-step process: the initial formation of an enamine intermediate at lower temperatures, followed by a high-temperature thermal cyclization (around 250 °C) to yield the 4-hydroxyquinoline.[3][4]
Causality in Experimental Choices: The high temperature required for the cyclization is necessary to overcome the energy barrier of the electrocyclic ring-closing reaction.[3] The choice of a high-boiling point, inert solvent like mineral oil or diphenyl ether is crucial for achieving high yields, a significant improvement over early solvent-free attempts which resulted in moderate yields below 30%.[3][5]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [2]
-
Step 1: Enamine Formation:
-
Combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq) in a round-bottom flask. This can be done neat or in a solvent like ethanol.
-
Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the enamine formation is complete, remove the solvent (if used) under reduced pressure. The resulting intermediate is often a viscous oil.
-
-
Step 2: Thermal Cyclization:
-
Add a high-boiling point, inert solvent (e.g., mineral oil, Dowtherm A) to the enamine intermediate.
-
Heat the mixture to approximately 250 °C.
-
Maintain this temperature until the cyclization is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature to allow the 4-hydroxyquinoline product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization.
-
Diagram: Conrad-Limpach Synthesis Workflow
Caption: Workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.
The Combes Quinoline Synthesis
Also dating back to the late 19th century, the Combes synthesis utilizes the condensation of anilines with β-diketones under acidic conditions.[6] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form a 2,4-substituted quinoline.[7][8]
Causality in Experimental Choices: The use of a strong acid, typically concentrated sulfuric acid, is essential for protonating the carbonyl group of the enamine, facilitating the intramolecular electrophilic attack on the aniline ring, which is the rate-determining step.[6][8]
Experimental Protocol: Combes Synthesis of 2,4-Disubstituted Quinolines [7]
-
In a suitable reaction vessel, cautiously add the aniline to concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice bath.
-
Slowly add the β-diketone to the mixture while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat as required to drive the cyclization. Reaction times and temperatures will vary depending on the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the quinoline product.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to ensure complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram: Combes Synthesis Mechanism
Caption: Simplified mechanism of the Combes quinoline synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[9][10] This reaction can be catalyzed by either acids or bases and is one of the most direct routes to substituted quinolines.[9][11]
Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the nature of the substrates. Base catalysis is common, often using potassium hydroxide, to generate the enolate of the α-methylene compound for the initial aldol-type condensation.[7] One-pot procedures starting from o-nitroarylcarbaldehydes have been developed, using reducing agents like iron powder in the presence of an acid to generate the o-aminoaryl aldehyde in situ, which then condenses with the ketone.[11]
Experimental Protocol: One-Pot Friedländer Synthesis [9]
-
In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).
-
Add a suitable solvent, such as ethanol.
-
Add the catalyst, for example, a catalytic amount of potassium hydroxide.
-
Stir the reaction mixture at an appropriate temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Synthetic Strategies
While the classical methods are robust, modern synthetic chemistry has introduced more efficient, milder, and versatile routes to 4-aminoquinolines, often with improved yields and shorter reaction times.
Nucleophilic Aromatic Substitution (SNAr)
The most prevalent modern method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a desired amine.[12][13] This approach is highly modular, allowing for the introduction of a wide variety of side chains at the 4-position.
Causality in Experimental Choices: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, making the displacement of the chloro group feasible. The reaction conditions can be tuned to optimize yields and reaction times.
Variations of SNAr:
-
Conventional Heating: Reactions are often carried out in a solvent like N-methyl-2-pyrrolidone (NMP) or ethanol at elevated temperatures for several hours.[13]
-
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the SNAr reaction, reducing reaction times from hours to minutes and often leading to higher yields (80-95%).[14][12][15] This is due to efficient and rapid heating of the polar reaction mixture.
-
Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient method to promote the reaction, with reported yields of 78-81%.[14][12] The mechanical effects of acoustic cavitation enhance mass transfer and accelerate the reaction rate.
Experimental Protocol: Microwave-Assisted SNAr Synthesis [12]
-
In a microwave-safe reaction vial, combine 4,7-dichloroquinoline (1.0 eq), the desired amine (1.0-1.5 eq), and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
If the amine is a secondary amine or an aniline, a base like potassium carbonate or sodium hydroxide may be required.[12]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-30 minutes).
-
After cooling, the reaction mixture can be worked up by adding water to precipitate the product, which is then collected by filtration. The high purity of the product often eliminates the need for further purification.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has opened up new avenues for C-N bond formation, providing a mild and efficient alternative to traditional SNAr reactions.[16] These methods often exhibit broad substrate scope and functional group tolerance.
Key Palladium-Catalyzed Approaches:
-
Buchwald-Hartwig Amination: This powerful reaction can be used to couple 4-haloquinolines with a wide range of amines. A recent example uses formamide as the amine source in the presence of a copper(I) iodide co-catalyst.[12]
-
Dehydrogenative Aromatization: A recent development involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones in the presence of an amine.[14][12] This method allows for the synthesis of important drugs like chloroquine in good yields.[12]
-
Multicomponent Reactions: Palladium catalysts can facilitate multicomponent reactions, combining several starting materials in a single step to build complex 4-aminoquinoline structures. For instance, a three-component reaction involving an imidoylative Sonogashira/cyclization cascade has been reported.[14][12]
Experimental Protocol: Palladium-Catalyzed Dehydrogenative Aromatization [12]
-
To a reaction vessel, add 2,3-dihydroquinolin-4(1H)-one (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (catalyst), Cu(OAc)₂ (oxidant), 1,10-phenanthroline (ligand), and pivalic acid (solvent).
-
Heat the mixture at 140 °C for 4 hours under an oxygen atmosphere (e.g., using an oxygen balloon).
-
After cooling, the product can be isolated and purified using standard techniques like column chromatography.
Comparative Analysis
| Synthetic Route | Typical Substrates | Key Reagents/Conditions | Yields | Advantages | Disadvantages | Scalability |
| Conrad-Limpach | Anilines, β-Ketoesters | High temp. (~250 °C), inert solvent | Moderate to High (up to 95%)[3] | Builds core heterocycle | Harsh conditions, limited substrate scope | Moderate |
| Combes | Anilines, β-Diketones | Conc. H₂SO₄ | Variable | Direct synthesis of 2,4-substituted quinolines | Harsh acidic conditions, potential for side reactions | Moderate |
| Friedländer | 2-Aminoaryl aldehydes/ketones, α-Methylene ketones | Acid or base catalyst | Good to Excellent (58-100%)[11] | High versatility, one-pot variations | Potential for self-condensation of starting materials | Good |
| SNAr (Conventional) | 4-Chloroquinolines, Amines | High temp., long reaction times | Good | High modularity for side chain diversity | Long reaction times, high energy consumption | Good |
| SNAr (Microwave) | 4-Chloroquinolines, Amines | Microwave irradiation (140-180 °C) | High (80-95%)[14][12] | Extremely fast, high yields, high purity | Requires specialized equipment | Good |
| SNAr (Ultrasound) | 4-Chloroquinolines, Amines | Sonication | Good to Excellent (78-81%)[14][12] | Energy efficient, good yields | Specialized equipment needed | Moderate |
| Pd-Catalyzed | Dihydroquinolinones, amines; 4-Haloquinolines, amines | Pd catalyst, ligand, base/oxidant | Good | Mild conditions, broad substrate scope, novel disconnections | Cost of catalyst and ligands, optimization required | Can be challenging to scale up |
Conclusion and Future Outlook
The synthesis of 4-aminoquinolines has evolved significantly from the classical, high-temperature cyclizations to modern, highly efficient catalyzed reactions. For the construction of the core quinoline ring, the Friedländer synthesis offers a versatile and high-yielding approach. However, for the diversification of the 4-amino side chain, which is crucial in drug discovery, microwave-assisted SNAr stands out as the superior method due to its exceptional speed, high yields, and operational simplicity.
Future research will likely focus on further enhancing the "greenness" of these syntheses by developing more sustainable catalysts, utilizing safer solvents, and improving energy efficiency.[15][17] The continued development of novel palladium-catalyzed and other transition-metal-catalyzed reactions will undoubtedly provide even more elegant and powerful tools for accessing this vital class of molecules, accelerating the discovery of next-generation therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. wikiwand.com [wikiwand.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]
- 16. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Green Chemistry Metrics, A Review [mdpi.com]
A Comparative Guide to the Biological Activity of 4-Chloroquinolin-2-amine and Other Haloquinoline Isomers
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen atoms and amine groups to the quinoline ring system profoundly modulates its physicochemical properties and biological efficacy. This guide provides a detailed comparison of the biological activity of 4-Chloroquinolin-2-amine against its various haloquinoline isomers, leveraging available experimental data to offer insights for researchers and drug development professionals.
The Haloquinoline Scaffold: A Privileged Structure in Drug Discovery
The basic quinoline ring system, a fusion of a benzene and a pyridine ring, serves as a versatile template for drug design. The position and nature of substituents on this scaffold are critical determinants of its interaction with biological targets. Halogenation, in particular, can enhance a molecule's lipophilicity, membrane permeability, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The addition of an amine group can introduce hydrogen bonding capabilities and a basic center, which can be crucial for target binding and cellular uptake.
This guide will focus on the interplay between the positions of a chlorine atom and an amine group, as exemplified by this compound, and compare its biological profile with other isomers where the halogen (chlorine, bromine, fluorine, or iodine) and amine groups are situated at different positions on the quinoline ring.
Caption: Generalized quinoline scaffold illustrating the numbering and potential sites for substitution.
Comparative Anticancer Activity
Haloquinolines have emerged as a promising class of anticancer agents, with their cytotoxicity often linked to their ability to intercalate DNA, inhibit topoisomerases, or modulate key signaling pathways.
A study on a series of 4-aminoquinoline derivatives demonstrated their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468.[2] While this study did not specifically test this compound, it provides valuable data on related compounds. For instance, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound, particularly against MDA-MB 468 cells.[2] Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed potent effects on MCF-7 cells.[2] This suggests that the presence of a halogen at the 7-position coupled with an amino group at the 4-position is a favorable arrangement for anticancer activity.
Another study synthesized a new series of 4-(4-substituted-anilino)quinoline derivatives and evaluated their cytotoxic activity against MCF-7 and A549 (non-small cell lung cancer) cell lines. The 4-(4-chloroanilino)quinoline derivative was the most potent among the tested compounds against both cell lines.[3]
While direct comparative data for this compound is limited, the available evidence on other halo-amino-quinolines indicates that the relative positions of the halogen and amino substituents are critical for cytotoxic potency. The 4-amino-7-haloquinoline scaffold appears to be a recurring motif in compounds with significant anticancer activity.
Table 1: Comparative Anticancer Activity of Selected Haloquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent (exact value not provided) | [2] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | [2] |
| 4-(4-chloroanilino)quinoline | MCF-7 | 3.42 | [3] |
| 4-(4-chloroanilino)quinoline | A549 | 5.97 | [3] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | [1] |
| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [1] |
Note: The data is from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Antimicrobial Activity
The quinoline core is central to the activity of many antimicrobial agents, most notably the fluoroquinolone antibiotics. The introduction of different halogens and their positions on the quinoline ring significantly influences the antimicrobial spectrum and potency.
A study on 4-aminoquinoline derivatives reported that several compounds exhibited excellent antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 1 to 5 µmol/mL.[4] Another study highlighted that 6-chlorocyclopentaquinolinamine showed potent inhibition against MRSA (MIC = 0.125 mM).[5] This suggests that the presence of a chlorine atom can contribute significantly to antibacterial efficacy.
Research on 8-hydroxyquinolines has shown that halogenation enhances their antimicrobial action. Cloxyquin (5-chloroquinolin-8-ol) was found to be active against Mycobacterium tuberculosis, with MICs for clinical isolates ranging from 0.062 to 0.25 μg/ml.[6] The antimicrobial action of these compounds is often attributed to their ability to chelate metal ions essential for microbial enzymes.[6]
While specific data for this compound is not provided in the search results, the general trend indicates that chloro-substituted aminoquinolines possess significant antibacterial properties. The precise positioning of both the chlorine and amine groups would be expected to fine-tune this activity.
Table 2: Comparative Antimicrobial Activity of Selected Haloquinoline Derivatives
| Compound | Microorganism | MIC | Reference |
| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | [5] |
| 2-fluorocycloheptaquinolinamine | S. pyogenes | 0.25 mM | [5] |
| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 µg/ml | [6] |
| Various 2-substituted-s-triazolo[5,1-b]-6/8-substituted quinolino-9-arylacetyl[1][7]thiazines | Gram-positive and Gram-negative bacteria | Significant activity | [4] |
Note: MIC values are presented in different units as reported in the original studies and should be compared with caution.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on haloquinoline derivatives allows for the deduction of some structure-activity relationships:
-
Position of the Halogen: The 7-position on the quinoline ring for a halogen appears to be a favorable location for enhancing anticancer and antimalarial activities, as seen in many 4-aminoquinoline derivatives.[2][8]
-
Nature of the Halogen: While direct comparisons are scarce, the presence of different halogens (F, Cl, Br, I) can modulate activity. For instance, fluoroquinolones are a well-established class of antibiotics, highlighting the importance of fluorine at specific positions.[1]
-
Position of the Amine Group: The 2- and 4-aminoquinolines are noted for their strong affinity for ferriprotoporphyrin IX, which is crucial for their antimalarial action.[8] The position of the amino group is therefore a key determinant of the mechanism of action.
-
Interplay of Substituents: The biological activity arises from the combined electronic and steric effects of both the halogen and the amine substituents. The electron-withdrawing nature of the halogen can influence the pKa of the amino group, affecting its protonation state and interaction with biological targets.
Caption: Structure-Activity Relationship (SAR) for haloquinolines.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well.[9]
-
Incubation: Incubate the plates overnight in a humidified atmosphere with 5% CO₂ at 37°C.[9]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours).[10]
-
Data Reading: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
Conclusion
The biological activity of haloquinolines is significantly influenced by the nature and position of the halogen and amine substituents. While a direct comparative study of this compound and its isomers is not extensively documented, the available literature on related compounds provides valuable insights. The 4-amino-7-haloquinoline scaffold is a promising framework for the development of anticancer agents. Furthermore, chloro-substituted aminoquinolines have demonstrated potent antimicrobial properties.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of haloquinoline isomers to fully elucidate the structure-activity relationships and identify lead compounds with enhanced potency and selectivity. This will enable a more precise understanding of how isomeric variations impact biological activity and facilitate the rational design of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Evolving Landscape of 4-Aminoquinolines: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. However, the rise of drug resistance has spurred extensive research into novel derivatives with improved efficacy and broader therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives, offering insights into their development as antimalarial, anticancer, and antiviral agents. We will delve into the causality behind experimental choices in their design and evaluation, presenting supporting data and detailed protocols to empower your own research endeavors.
Antimalarial Activity: The Battle Against Resistance
The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the digestive vacuole of the Plasmodium parasite.[1][2] The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerizing it into hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[1][2]
The development of chloroquine-resistant strains of P. falciparum is largely attributed to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces drug accumulation in the digestive vacuole.[1] This has driven the synthesis of new derivatives capable of overcoming this resistance.
Key Structural Modifications and Their Impact
The core 4-aminoquinoline scaffold offers several positions for modification, with the 7-position on the quinoline ring and the aliphatic side chain at the 4-amino position being the most critical for antimalarial activity.
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a hallmark of many potent 4-aminoquinoline antimalarials, including chloroquine. This electron-withdrawing group is considered essential for optimal activity, likely by influencing the pKa of the quinoline nitrogen and its interaction with heme.[3] Studies have shown that replacing the 7-chloro group with other halogens can maintain or even enhance activity, while its removal or replacement with an electron-donating group generally leads to a significant loss of potency.[3]
-
The Aliphatic Side Chain: The nature of the side chain at the 4-amino position is crucial for both activity and overcoming resistance. Key features include:
-
Length and Flexibility: The length of the alkyl chain connecting the two nitrogen atoms influences the drug's ability to accumulate in the digestive vacuole and interact with its target. Shortening or lengthening the side chain can restore activity against chloroquine-resistant strains.
-
Basicity of the Terminal Amine: The basicity of the terminal amino group is critical for the lysosomotropic effect, where the drug becomes protonated and trapped within the acidic digestive vacuole.
-
Steric Hindrance: Introducing bulky substituents on the side chain can prevent the drug from being recognized and effluxed by the mutated PfCRT transporter in resistant strains.
-
Comparative Analysis of Antimalarial 4-Aminoquinoline Derivatives
The following table summarizes the in vitro activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | Structure | IC50 (nM) - CQS (e.g., 3D7, D6) | IC50 (nM) - CQR (e.g., K1, W2) | Reference |
| Chloroquine | 7-Cl, diethylamino side chain | 8 - 20 | 100 - 500+ | [4][5] |
| Amodiaquine | 7-Cl, with a p-hydroxyanilino ring | 5 - 15 | 20 - 80 | [5] |
| Piperaquine | Bis-4-aminoquinoline | 10 - 30 | 30 - 100 | |
| Experimental Compound 1 | Lacks the 4-hydroxyl group of Amodiaquine | ~10 | ~20 | [5] |
| MAQ | Monoquinoline derivative | ~30 (3D7) | ~100 (W2) | [1] |
| BAQ | Bisquinoline derivative | ~20 (3D7) | ~50 (W2) | [1] |
Note: IC50 values can vary depending on the specific parasite strain and assay conditions used.
Anticancer Activity: A New Frontier
The repurposing of antimalarial drugs for cancer therapy has gained significant attention. Chloroquine and its derivatives have shown promise as anticancer agents, primarily through their ability to inhibit autophagy, a cellular process that cancer cells can exploit to survive stress. By blocking autophagy, these compounds can enhance the efficacy of conventional cancer therapies.[2]
Comparative Analysis of Anticancer Activity
The cytotoxic effects of several 4-aminoquinoline derivatives have been evaluated against various cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 (Breast) | 24.36 | [2] |
| Amodiaquine | MDA-MB-468 (Breast) | 15.21 | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [2] |
These results suggest that modifications to the 4-aminoquinoline scaffold can lead to compounds with enhanced cytotoxicity against cancer cells compared to chloroquine.
Antiviral Activity: A Broad Spectrum of Possibilities
The antiviral properties of 4-aminoquinolines have been investigated against a range of viruses, including coronaviruses. The proposed mechanism of action involves the alkalinization of endosomes, which can interfere with viral entry and replication.[6]
Comparative Analysis of Antiviral Activity
While research is ongoing, preliminary studies have shown the potential of 4-aminoquinoline derivatives as antiviral agents. For instance, hydroxychloroquine was found to be more potent than chloroquine against SARS-CoV-2 in Vero cells.[6]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Chloroquine | SARS-CoV-2 | Vero | 5.47 | [6] |
| Hydroxychloroquine | SARS-CoV-2 | Vero | 0.72 | [6] |
Further SAR studies are needed to optimize the 4-aminoquinoline scaffold for antiviral activity.
Experimental Protocols
General Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline with a desired amine.[2][5][7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents).
-
Solvent and Base: Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or conduct the reaction neat.[2][5] Add a base like potassium carbonate (K2CO3) and triethylamine to scavenge the HCl generated during the reaction.[5]
-
Heating: Heat the reaction mixture to 120-150°C and stir for several hours (typically 6-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aminoquinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[8]
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes (O+) in RPMI 1640 medium supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in culture medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well microtiter plate. Also, include wells for negative (no drug) and positive (e.g., chloroquine) controls.
-
Parasite Addition: Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% growth inhibition (GI50) by plotting the percentage of cell viability against the drug concentration.
Conclusion and Future Perspectives
The 4-aminoquinoline scaffold remains a versatile and promising platform for the development of new therapeutic agents. While significant progress has been made in understanding the SAR for antimalarial activity and overcoming chloroquine resistance, the exploration of their anticancer and antiviral potential is still in its early stages. Future research should focus on:
-
Rational Design: Utilizing computational modeling and a deeper understanding of the molecular targets to design novel derivatives with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise mechanisms by which these compounds exert their anticancer and antiviral effects to guide further optimization.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.
By leveraging the knowledge gained from decades of antimalarial research and applying it to new therapeutic areas, the 4-aminoquinoline scaffold is poised to deliver the next generation of life-saving drugs.
References
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Aminoquinoline Synthesis
Introduction: The Enduring Significance of 4-Aminoquinolines
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The continued emergence of drug-resistant pathogens necessitates the development of novel and efficient synthetic routes to access diverse 4-aminoquinoline analogs.[2][3] This guide provides a comparative analysis of various catalytic systems for the synthesis of 4-aminoquinolines, offering insights into their mechanisms, efficacy, and practical applications for researchers in drug discovery and development.
Traditional vs. Catalytic Approaches: A Paradigm Shift
Historically, the synthesis of 4-aminoquinolines has been dominated by nucleophilic aromatic substitution (SNAr) reactions, typically involving the displacement of a halide at the 4-position of a quinoline ring with an amine.[4] While robust, this method often requires harsh reaction conditions and is limited by the availability of pre-functionalized quinoline precursors. Modern organic synthesis has ushered in an era of catalytic C-N bond formation, offering milder conditions, broader substrate scope, and greater synthetic flexibility. This guide will focus on the comparative efficacy of the most prominent metal-based catalysts: palladium, copper, and gold.
Palladium-Catalyzed Synthesis: Versatility and Meticulous Control
Palladium catalysis stands out for its remarkable versatility in forging C-N bonds, enabling the synthesis of a wide array of 4-aminoquinolines through various mechanistic pathways.
Mechanism of Action: The Buchwald-Hartwig Amination
A prevalent palladium-catalyzed method for 4-aminoquinoline synthesis is the Buchwald-Hartwig amination. This cross-coupling reaction provides a powerful tool for the direct formation of the C4-amino bond. The catalytic cycle, as illustrated below, involves the oxidative addition of a 4-haloquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired 4-aminoquinoline and regenerate the Pd(0) catalyst. The choice of ligand is critical in this process, influencing the rate of both oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for 4-aminoquinoline synthesis.
Recent Advances and Alternative Palladium-Catalyzed Pathways
Beyond the classic Buchwald-Hartwig amination, recent innovations have expanded the repertoire of palladium-catalyzed 4-aminoquinoline syntheses. A notable example is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[1][4] This aerobic oxidative process, often utilizing a synergistic Pd/Cu catalytic system, provides an efficient route to 4-aminoquinolines from readily available starting materials.[1] Other advanced strategies include multicomponent domino reactions and cascade reactions involving isocyanide insertion.[4][5]
Copper-Catalyzed Synthesis: A Cost-Effective and Greener Alternative
Copper catalysis has emerged as an attractive alternative to palladium-based systems due to the lower cost and greater abundance of copper. Copper-catalyzed methods often exhibit excellent functional group tolerance and can be performed under milder conditions.
Mechanism of Action: Ullmann Condensation and Beyond
The copper-catalyzed synthesis of 4-aminoquinolines frequently proceeds via an Ullmann-type condensation mechanism. In this process, a copper(I) catalyst activates the 4-haloquinoline, facilitating nucleophilic attack by the amine. The reaction can be promoted by various copper sources, including CuI, Cu(OAc)₂, and copper nanoparticles.
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Expanding the Scope with Multicomponent Reactions
Copper catalysts have also proven effective in multicomponent reactions for the synthesis of highly substituted 4-aminoquinolines. For instance, a copper-catalyzed [2+2+2] annulation of substituted benzonitriles, aryliodonium salts, and ynamides provides a highly atom-economical route to complex 4-aminoquinoline derivatives.[1][4]
Gold-Catalyzed Synthesis: Unique Reactivity and Annulation Strategies
Gold catalysis offers a unique platform for the synthesis of 4-aminoquinolines, primarily through annulation reactions that construct the quinoline core in a single step. Gold catalysts, typically in the +1 or +3 oxidation state, act as powerful carbophilic Lewis acids, activating alkynes and other unsaturated systems towards nucleophilic attack.
Mechanism of Action: Gold-Catalyzed Annulation
A common strategy involves the gold-catalyzed reaction of an aniline derivative with an alkyne. The gold catalyst activates the alkyne, making it susceptible to attack by the aniline nitrogen. Subsequent intramolecular cyclization and aromatization lead to the formation of the quinoline ring.
Caption: Generalized mechanism for the gold-catalyzed annulation to form 4-aminoquinolines.
Comparative Efficacy of Catalytic Systems
The choice of catalyst for the synthesis of 4-aminoquinolines depends on several factors, including the desired substitution pattern, substrate availability, cost, and desired reaction conditions. The following table provides a comparative overview of representative palladium, copper, and gold-catalyzed systems.
| Catalyst System | Representative Reaction | Typical Conditions | Yield (%) | Advantages | Limitations |
| Palladium | Buchwald-Hartwig Amination | Pd(OAc)₂/DPEphos, K₃PO₄, Toluene, 100 °C | 70-95 | Broad substrate scope, high yields, well-established | Catalyst cost, ligand sensitivity |
| Palladium | Dehydrogenative Aromatization | Pd(OAc)₂/Cu(OAc)₂, 1,10-phenanthroline, Pivalic acid, 140 °C, O₂ | 60-90 | Utilizes readily available starting materials | High temperatures, requires an oxidant |
| Copper | Ullmann Condensation | CuI, L-proline, K₂CO₃, DMSO, 90 °C | 65-90 | Low cost, environmentally benign | Can require higher catalyst loading, sometimes longer reaction times |
| Copper | [2+2+2] Annulation | CuTC, Ethyl acetate, 75 °C | 70-85 | High atom economy, access to complex structures | Substrate scope can be limited |
| Gold | Annulation of Anilines and Alkynes | Ph₃PAuNTf₂, Dioxane, 80 °C | 75-95 | Mild conditions, unique reactivity | Catalyst cost, sensitivity to air and moisture |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4,7-Dichloroquinoline
Materials:
-
4,7-Dichloroquinoline
-
Amine (e.g., N,N-diethylethylenediamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4,7-dichloroquinoline (1.0 mmol), K₃PO₄ (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and DPEphos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation of 4-Chloro-7-methoxyquinoline
Materials:
-
4-Chloro-7-methoxyquinoline
-
Amine (e.g., piperazine)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMSO
Procedure:
-
To a round-bottom flask, add 4-chloro-7-methoxyquinoline (1.0 mmol), amine (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture at 90 °C for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Catalyst for Every Need
The synthesis of 4-aminoquinolines has been significantly advanced by the development of diverse and efficient catalytic systems. Palladium catalysis offers unparalleled versatility and control, while copper catalysis provides a cost-effective and greener alternative. Gold catalysis opens up unique avenues for the construction of the quinoline core through elegant annulation strategies. The choice of the optimal catalyst depends on a careful consideration of the target molecule, available resources, and desired reaction efficiency. This guide serves as a starting point for researchers to navigate the exciting landscape of catalytic 4-aminoquinoline synthesis and to accelerate the discovery of new therapeutic agents.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF 4-AMINOQUINOLINES BY AEROBIC OXIDATIVE PALLADIUM-CATALYZED DOUBLE C-H ACTIVATION AND ISOCYANIDE INSERTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
A Senior Application Scientist's Guide to Overcoming Chloroquine Resistance: A Comparative Analysis of Novel 4-Aminoquinolines' In Vitro Antimalarial Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Chloroquine Resistance
For decades, the 4-aminoquinoline chloroquine (CQ) was the cornerstone of antimalarial chemotherapy due to its safety, affordability, and high efficacy.[1][2] However, its utility has been severely eroded by the global spread of resistance in Plasmodium falciparum, the deadliest malaria parasite.[2][3] This public health crisis has necessitated a concerted effort to develop new agents that can circumvent these resistance mechanisms. The 4-aminoquinoline scaffold remains an attractive starting point for drug discovery, given its well-understood mechanism of action and proven antimalarial properties.[4][5] This guide provides an in-depth comparison of novel 4-aminoquinoline analogues, focusing on their in vitro activity against resistant parasite strains, the structural features that enable this activity, and the robust methodologies used for their evaluation.
The Molecular Basis of Resistance: The PfCRT Transporter
Understanding the mechanism of chloroquine resistance is fundamental to designing effective countermeasures. In susceptible parasites, CQ, a weak base, freely diffuses into the parasite's acidic digestive vacuole (DV).[6] Inside the DV, it becomes protonated and trapped, interfering with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its crystallization into hemozoin.[7] The accumulation of free heme leads to oxidative stress and parasite death.
The primary driver of chloroquine resistance is a series of mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8][9] The wild-type protein's function is not entirely elucidated, but its mutated forms gain the ability to actively efflux protonated chloroquine from the digestive vacuole, reducing the drug's concentration at its site of action.[8][9][10][11] A key mutation, K76T (a lysine to threonine substitution), is a hallmark of CQ-resistant strains and is thought to be critical for enabling this drug transport.[6][8] Therefore, the central challenge for next-generation 4-aminoquinolines is to evade recognition and transport by these mutated PfCRT proteins.
Figure 1: Mechanism of chloroquine action and resistance. In sensitive parasites, CQ inhibits hemozoin formation. In resistant parasites, mutant PfCRT expels CQ from the digestive vacuole, allowing parasite survival.
Comparative In Vitro Activity of Novel 4-Aminoquinolines
The success of a novel 4-aminoquinoline is measured by its ability to retain high potency against CQ-resistant (P. falciparum) strains. A key metric is the Resistance Index (RI), calculated as the ratio of the 50% inhibitory concentration (IC50) against a resistant strain to the IC50 against a sensitive strain (RI = IC50 CQR / IC50 CQS). An RI value close to 1 indicates a lack of cross-resistance.
The following table summarizes the in vitro activity of representative 4-aminoquinoline analogues compared to chloroquine and amodiaquine, a related compound that retains some activity against CQR strains.[3]
| Compound | P. falciparum Strain (Phenotype) | IC50 (nM) | Resistance Index (RI) vs. 3D7 | Reference |
| Chloroquine | 3D7 (CQS) | 9.8 | - | [3] |
| Dd2 (CQR) | 134.1 | 13.7 | [3] | |
| K1 (CQR) | 267.5 | 27.3 | [3] | |
| Amodiaquine | 3D7 (CQS) | 12.1 | - | [3] |
| Dd2 (CQR) | 20.9 | 1.7 | [3] | |
| K1 (CQR) | 25.1 | 2.1 | [3] | |
| Compound 4 ¹ | 3D7 (CQS) | 4.3 | - | [3] |
| Dd2 (CQR) | 6.8 | 1.6 | [3] | |
| K1 (CQR) | 7.5 | 1.7 | [3] | |
| TDR 58845 ² | 3D7 (CQS) | 11.2 | - | [2] |
| W2 (CQR) | 16.9 | 1.5 | [2] | |
| Piperaquine ³ | Cameroonian Isolates (CQS) | 38.9 (Geo. Mean) | - | [12] |
| Cameroonian Isolates (CQR) | 38.9 (Geo. Mean) | ~1.0 | [12] |
¹N-(7-chloroquinolin-4-yl)-N'-(4-(p-tolyl)benzyl)ethane-1,2-diamine ²N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine ³A bisquinoline compound
Analysis: The data clearly demonstrates that while chloroquine's efficacy plummets against resistant strains (RI >> 1), novel analogues like Compound 4 and TDR 58845 maintain potent, low-nanomolar activity with RI values well below 2.[2][3] This indicates they successfully evade the resistance mechanisms that affect chloroquine. Piperaquine, a bisquinoline, shows exceptional activity against both sensitive and resistant clinical isolates, highlighting another successful design strategy.[12]
Structure-Activity Relationships (SAR) for Overcoming Resistance
The ability of these new compounds to overcome resistance is not accidental; it is a direct result of specific structural modifications to the classic 4-aminoquinoline scaffold.
-
Side Chain Modification: This is the most critical factor. The diethylaminoethyl side chain of chloroquine is a key recognition element for the mutant PfCRT transporter. Shortening or elongating this side chain can disrupt this recognition.[1][5][13] Studies have shown that side chains with three or fewer, or ten or more, carbon atoms are often necessary for activity against CQR strains.[1][14]
-
Introduction of Bulky/Lipophilic Groups: Incorporating bulky or rigid aromatic groups into the side chain, as seen in amodiaquine and Compound 4, can sterically hinder the compound's interaction with the PfCRT efflux channel.[3][5] This strategy is a cornerstone of designing hybrid compounds that merge the 4-aminoquinoline core with other pharmacophores.[4][15]
-
Core Nucleus Requirements: For optimal activity, the 4-aminoquinoline nucleus itself must be preserved. A halogen (Cl, Br, or I) at the 7-position of the quinoline ring is essential for the drug's ability to bind heme and inhibit hemozoin formation.[5][13][16] Removing this group or replacing it with an electron-donating group significantly reduces antimalarial activity.[5][17]
A Validated Protocol for In Vitro Antimalarial Susceptibility Testing
Accurate and reproducible data is the bedrock of drug discovery. The SYBR Green I-based fluorescence assay is a widely adopted, robust, and high-throughput method for determining parasite viability by quantifying parasite DNA.[18][19][20] As host red blood cells are anucleated, the fluorescence intensity is directly proportional to parasite growth.[19]
SYBR Green I-Based Fluorescence Assay Protocol
Objective: To determine the IC50 value of a test compound against cultured P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2), synchronized to the ring stage.
-
Complete RPMI 1640 medium.
-
Washed, uninfected human erythrocytes.
-
Test compounds, serially diluted.
-
96-well flat-bottom microplates.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Methodology:
-
Parasite Preparation: Synchronize parasite cultures to obtain a high percentage of ring-stage parasites (>85%). Dilute the culture with complete medium and uninfected erythrocytes to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Add 100 µL of the prepared parasite suspension to each well. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[21]
-
Lysis and Staining:
-
Prepare a fresh SYBR Green I lysis buffer solution by diluting the SYBR Green I stock 1:5,000 in lysis buffer (for a final 2x concentration).
-
After incubation, carefully remove the plates and freeze them at -80°C to lyse the cells.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour.[21] Measure the fluorescence using a plate reader with excitation and emission wavelengths set to 485 nm and 530 nm, respectively.[18][21]
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data by expressing the fluorescence values as a percentage of the positive control (100% growth).
-
Plot the percentage of parasite growth against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Figure 2: Standard workflow for the in vitro SYBR Green I antimalarial susceptibility assay.
Conclusion and Future Perspectives
The challenge posed by chloroquine-resistant malaria remains significant, but the development of novel 4-aminoquinoline derivatives offers a promising path forward. By making strategic modifications to the drug's side chain, chemists can design molecules that are no longer recognized and expelled by the mutant PfCRT transporter, thereby restoring potent antimalarial activity.[1][5] Compounds featuring altered side-chain lengths or the inclusion of bulky substituents have demonstrated excellent in vitro efficacy against a wide range of CQR P. falciparum strains, often with resistance indices approaching unity.
The continued success of this drug class will depend on the integration of rational drug design, robust in vitro screening using validated methods like the SYBR Green I assay, and a deep understanding of the parasite's resistance mechanisms. These next-generation 4-aminoquinolines, particularly when deployed as part of combination therapies, represent a vital tool in the global effort to combat and eliminate malaria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 11. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. iddo.org [iddo.org]
- 19. benchchem.com [benchchem.com]
- 20. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking of 4-Aminoquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 4-aminoquinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents, most notably in the fight against malaria but also showing promise in oncology and bacteriology.[1][2] The resurgence of interest in this chemotype, driven by drug resistance and the need for novel therapeutics, has placed a significant emphasis on computational methods to accelerate the design and optimization of new derivatives.[3] Among these in silico techniques, molecular docking has become an indispensable tool for predicting the binding modes and affinities of small molecules within the active sites of their protein targets.[4]
This guide provides an in-depth, comparative analysis of computational docking studies involving 4-aminoquinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to ensure your computational experiments are both robust and meaningful. Our focus is on empowering you, the researcher, with the expertise to not only perform these studies but to critically evaluate the results and make informed decisions in your drug discovery pipeline.
The Landscape of Docking Software: A Comparative Overview
The choice of docking software is a critical first step that can significantly influence the outcome of your study. Each program utilizes different algorithms for conformational searching and distinct scoring functions to estimate binding affinity.[5] A comparative understanding is therefore essential. Below, we compare several commonly used docking programs, with performance metrics drawn from various benchmarking studies.
| Docking Software | Search Algorithm | Scoring Function Principle | Key Strengths | Reported Performance Insights |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical (knowledge-based and machine-learning-based) | High speed, ease of use, and good accuracy for many systems.[6] | Often used as a baseline; generally good at predicting binding modes (low RMSD) but can be less accurate in ranking compounds by affinity compared to more computationally intensive methods.[7][8] |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | Empirical (Chemscore, GoldScore, ASP, PLP) | High flexibility in ligand and protein, considered one of the more accurate programs for pose prediction.[5] | Frequently demonstrates high accuracy (RMSD < 2.0 Å) in reproducing crystal structure poses.[9] Its various scoring functions offer versatility in different systems. |
| Glide (Schrödinger) | Hierarchical search protocol with systematic and stochastic elements | Empirical (GlideScore, based on ChemScore) | Excellent at pose prediction and virtual screening, often considered an industry standard.[5] | Consistently shows high performance in both pose prediction and enrichment of active compounds in virtual screening studies.[9][10] |
| DOCK 6 | Incremental construction (Anchor-and-grow) | Force-field based (Grid-based energy scoring) | One of the pioneering docking programs, good for sampling and can be customized. | Has shown strong performance in accurately replicating ligand binding modes in ribosomal targets.[7][11] |
| CDOCKER (Dassault Systèmes BIOVIA) | CHARMm-based molecular dynamics | Interaction energy (electrostatic and van der Waals) | Simulates ligand flexibility in the context of a rigid receptor using MD, which can be beneficial for highly flexible ligands. | Has been successfully used to predict the binding of 4-aminoquinoline hybrids to Plasmodium falciparum lactate dehydrogenase.[6] |
This table synthesizes information from multiple sources to provide a general overview. Performance can be highly target-dependent.
A Validated Workflow for Docking 4-Aminoquinoline Derivatives
The trustworthiness of a docking study hinges on a meticulously executed and validated protocol. Here, we present a comprehensive, step-by-step workflow using AutoDock Vina , a widely accessible and validated tool, as our primary example. The principles, however, are broadly applicable across different software platforms.
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol
1. Protein Preparation (The Receptor):
-
Rationale: Raw PDB structures are not immediately ready for docking. They often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for calculating interactions.
-
Protocol:
-
Download the protein structure from the RCSB PDB database (e.g., PDB ID: 1CET for P. falciparum Lactate Dehydrogenase).
-
Load the PDB file into a molecular modeling program like AutoDock Tools (ADT).[6]
-
Clean the structure: Remove all water molecules and any co-crystallized ligands or ions that are not part of your study.[12]
-
Add hydrogens: Use the software's tools to add polar hydrogens, which are critical for forming hydrogen bonds.[12]
-
Assign charges: Compute Gasteiger charges for each atom. This is essential for calculating electrostatic interactions.[13]
-
Set atom types: Assign AutoDock atom types.
-
Save the prepared protein in the PDBQT format (.pdbqt), which includes charge and atom type information.[6]
-
2. Ligand Preparation (The 4-Aminoquinoline Derivative):
-
Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined to allow the docking software to explore its conformational space accurately.
-
Protocol:
-
Obtain the 2D or 3D structure of your 4-aminoquinoline derivative (e.g., from PubChem or drawn using chemical drawing software).
-
If starting from a 2D structure, convert it to 3D and perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Load the ligand into ADT.
-
Define rotatable bonds: The software will typically detect rotatable bonds automatically. Verify these are correct, as this defines the ligand's flexibility.
-
Assign charges: As with the protein, compute Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.[6]
-
3. Grid Generation (Defining the Search Space):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Its placement and size are critical for an efficient and accurate search.
-
Protocol:
-
In ADT, with both the prepared protein and ligand loaded, navigate to the "Grid" menu.
-
Select "Grid Box". A box will appear around the protein.
-
Position the grid: Center the grid box on the active site of the protein. If a co-crystallized ligand was present, centering on its location is a common and effective strategy.
-
Size the grid: Adjust the dimensions of the box to encompass the entire binding pocket, with a small margin (e.g., 4-5 Å) around it to allow the ligand to rotate freely. A box that is too large will increase computation time unnecessarily, while one that is too small may prevent the software from finding the correct pose.[12]
-
Save the grid parameters to a configuration file (conf.txt).
-
4. Running the Docking Simulation:
-
Rationale: This is the core computational step where AutoDock Vina explores the possible binding poses of the ligand within the defined grid box and scores them based on its scoring function.
-
Protocol:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared protein (.pdbqt), ligand (.pdbqt), and configuration (conf.txt) files.
-
Execute the Vina command, specifying the names of your files. For example: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses (usually 9 by default), ranked by their binding affinity scores, and a log file with the scores for each pose.
-
5. Post-Docking Analysis and Visualization:
-
Rationale: The raw output of a docking run is a set of poses and scores. This data must be analyzed to select the most plausible binding mode and to understand the specific molecular interactions that stabilize the complex.
-
Protocol:
-
Analyze scores: The binding affinity is given in kcal/mol, with more negative values indicating stronger predicted binding. The top-ranked pose is often, but not always, the most accurate.
-
Cluster analysis: The output poses can be clustered based on their root-mean-square deviation (RMSD). Poses in the most populated, lowest-energy cluster are often considered the most reliable prediction.[14]
-
Visualize interactions: Load the prepared protein and the output ligand poses into a visualization tool like PyMOL or Discovery Studio.[15]
-
Analyze the top-ranked pose for key interactions:
-
Hydrogen bonds: Identify hydrogen bonds between the ligand and protein residues.
-
Hydrophobic interactions: Look for contacts between nonpolar parts of the ligand and hydrophobic residues.
-
π-π stacking: For aromatic systems like the quinoline ring, identify potential stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp).
-
Electrostatic interactions: Note any salt bridges or other charge-based interactions.
-
-
Compare the interactions with known structure-activity relationship (SAR) data or the binding mode of known inhibitors to validate your results.
-
Case Studies: Docking 4-Aminoquinolines Against Key Targets
To illustrate the application of this workflow, we present three case studies targeting proteins from different therapeutic areas.
Case Study 1: Antimalarial Target - P. falciparum Lactate Dehydrogenase (PfLDH)
-
Background: PfLDH is a crucial enzyme in the parasite's glycolytic pathway, making it a validated antimalarial drug target. Chloroquine, a classic 4-aminoquinoline, is known to inhibit this enzyme.[6]
-
Target Protein: PfLDH (PDB ID: 1CET)
-
Key Interactions: Docking studies consistently show that the 4-aminoquinoline scaffold binds in or near the cofactor binding site.[6][16] Key interactions often involve:
Caption: Key interactions of a 4-aminoquinoline with PfLDH.
Case Study 2: Anticancer Target - Epidermal Growth Factor Receptor (EGFR) Kinase
-
Background: The quinazoline scaffold (structurally related to quinoline) is found in several approved EGFR inhibitors like erlotinib.[17][18] 4-aminoquinoline derivatives are also being explored as EGFR inhibitors.
-
Target Protein: EGFR Tyrosine Kinase Domain (PDB ID: 1M17)
-
Key Interactions: The primary interaction that anchors most inhibitors in the ATP-binding pocket of EGFR is a crucial hydrogen bond.[17]
-
Hinge-binding: A hydrogen bond forms between the N1 of the quinoline/quinazoline ring and the backbone NH of Met793 (in PDB 1M17, this is Met769).[17]
-
Hydrophobic interactions: The quinoline ring occupies a hydrophobic pocket formed by residues like Leu718, Val726, and Ala743.
-
Gatekeeper residue: The side chain often extends towards the "gatekeeper" residue (Thr790), and modifications here can dictate selectivity.
-
Case Study 3: Antibacterial Target - DNA Gyrase
-
Background: DNA gyrase is an essential bacterial enzyme responsible for DNA supercoiling, and its inhibition leads to bacterial cell death. Quinolone antibiotics (e.g., ciprofloxacin) are well-known gyrase inhibitors, and 4-aminoquinolines are being investigated for this target as well.
-
Target Protein: E. coli DNA Gyrase B subunit (PDB ID: 1KZN)
-
Key Interactions: Inhibition typically occurs at the ATP-binding site of the GyrB subunit.
-
Water-mediated H-bonds: Key interactions are often mediated by a conserved water molecule, forming hydrogen bonds with the ligand and residues like Asp73.
-
Hydrophobic pocket: The quinoline ring can be stabilized by hydrophobic interactions with residues such as Ile78 and Pro79.
-
Interaction with Mg²⁺: The binding is often dependent on a magnesium ion, which coordinates with the ligand and key aspartate residues.
-
Conclusion and Future Outlook
Computational docking is a powerful hypothesis-generating tool that, when applied with rigor and a deep understanding of its principles, can significantly de-risk and accelerate the drug discovery process for 4-aminoquinoline derivatives. This guide has provided a framework for conducting these studies, emphasizing the importance of a validated workflow, a comparative knowledge of available software, and a thorough analysis of the resulting molecular interactions.
The true power of docking is realized when it is integrated into a broader drug discovery campaign, where computational predictions are used to prioritize the synthesis of new derivatives, and the resulting experimental data is fed back to refine the computational models. By adhering to the principles of scientific integrity and causality outlined here, researchers can harness the full potential of molecular docking to unlock the next generation of 4-aminoquinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and drug resistance of the Plasmodium falciparum transporter PfCRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Stability Landscape of Quinoline Isomers: A Comparative Guide for Drug Discovery and Development
Introduction: Beyond a Simple Scaffold
Quinoline and its isomers, a family of nitrogen-containing bicyclic aromatic heterocycles, represent a cornerstone in medicinal chemistry and materials science. From the potent antimalarial activity of quinine to the vibrant dyes used in modern electronics, the specific arrangement of the nitrogen atom within the fused ring system dictates not only the molecule's function but also its inherent stability. For researchers in drug development, understanding the thermodynamic and kinetic stability of a chosen isomeric scaffold is paramount. It directly influences critical parameters such as shelf-life, metabolic pathways, reactivity, and ultimately, the safety and efficacy of a therapeutic agent.[1][2]
This guide provides a comprehensive comparative analysis of the stability of key quinoline isomers. Moving beyond a simple recitation of data, we will delve into the underlying physicochemical principles that govern their stability, present robust experimental and computational data, and provide detailed protocols for researchers to validate and extend these findings. Our objective is to equip scientists and drug development professionals with the expert insights needed to make informed decisions in scaffold selection and optimization.
The Theoretical Bedrock: Why Isomerism Dictates Stability
The relative stability of quinoline isomers is not a random phenomenon. It is governed by a delicate interplay of aromaticity, the position of the nitrogen atom, and the resulting electron density distribution across the bicyclic system.
-
Aromaticity and Electron Delocalization: Quinoline and its isomers are aromatic, adhering to Hückel's rule with 10 π-electrons delocalized across the fused rings. This delocalization is the primary source of their stability compared to non-aromatic analogues. However, the introduction of the electronegative nitrogen atom perturbs the uniform electron distribution of the parent hydrocarbon, naphthalene.
-
The Nitrogen Position is Key: The location of the nitrogen atom determines the degree of this perturbation. The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[3] However, its electronegativity draws electron density from the ring, influencing bond lengths, resonance energy, and overall thermodynamic stability.[4][5] As we will see in the data, isomers where the nitrogen placement leads to more stabilized resonance structures are thermodynamically favored. For instance, computational studies on azanaphthalenes show that the introduction and position of nitrogen atoms significantly impact the molecule's total energy and, therefore, its stability.[6]
Assessing Stability: A Dual-Pronged Approach
To construct a reliable stability landscape, we rely on two complementary methodologies: rigorous experimental thermochemistry and powerful in silico computational chemistry.
Experimental Determination: The Gold Standard of Calorimetry
The most definitive experimental method for determining thermodynamic stability is bomb calorimetry . This technique measures the heat released during the complete combustion of a compound. From this heat of combustion (ΔcH°), the standard enthalpy of formation (ΔfH°) can be derived, which is a direct measure of a molecule's stability. A lower (or more negative) enthalpy of formation indicates greater stability.[7]
Computational Chemistry: Predicting Stability with Precision
Modern computational methods, particularly Density Functional Theory (DFT) , allow for the highly accurate calculation of molecular energies and thermodynamic properties. By solving approximations of the Schrödinger equation, we can determine the optimized geometry and the electronic energy of each isomer. These calculations yield theoretical enthalpies of formation and Gibbs free energies that, when performed with appropriate methodologies, show excellent agreement with experimental results.[8][9]
Comparative Stability Analysis of Azanaphthalene Isomers
The following data, derived from extensive experimental studies, primarily combustion calorimetry, provides a quantitative comparison of the thermodynamic stability of key quinoline and related azanaphthalene isomers. The ideal-gas standard enthalpy of formation (ΔfH°gas) at 298.15 K is the key metric for comparison.
| Isomer | Structure | ΔfH°gas (kJ/mol) | Relative Stability (kJ/mol) | Reference |
| Quinoline | 1-Azanaphthalene | 184.3 ± 1.2 | 0 (Reference) | [10] |
| Isoquinoline | 2-Azanaphthalene | 191.0 ± 1.2 | +6.7 | [10] |
| Quinoxaline | 1,4-Diazanaphthalene | 231.2 ± 1.2 | +46.9 | [11] |
| Quinazoline | 1,3-Diazanaphthalene | 237.4 ± 1.3 | +53.1 | [8] |
| Cinnoline | 1,2-Diazanaphthalene | 288.6 ± 1.4 | +104.3 | [12] |
| Phenanthridine | 9-Azaphenanthrene | 240.5 ± 4.2 | +56.2 | [13] |
| Benzo[f]quinoline | 5,6-Benzoquinoline | 233.7 ± 7.4 | +49.4 | [14] |
| Benzo[h]quinoline | 7,8-Benzoquinoline | 227.0 ± 2.0 | +42.7 | [15][16] |
Analysis of Trends:
-
Quinoline vs. Isoquinoline: Quinoline is demonstrably more stable than isoquinoline by 6.7 kJ/mol.[10] This is a well-established finding attributed to more favorable electronic delocalization and resonance stabilization in the quinoline system.
-
Diazanaphthalenes: The introduction of a second nitrogen atom into the ring system is thermodynamically destabilizing compared to quinoline. The stability order among the diazanaphthalenes shown is Quinoxaline > Quinazoline > Cinnoline. The adjacent nitrogen atoms in cinnoline create significant lone pair-lone pair repulsion, leading to it being the least stable of the isomers presented.
-
Benzoquinolines: Among the larger three-ring systems, benzo[h]quinoline is the most stable, followed by benzo[f]quinoline and then phenanthridine. The specific fusion pattern of the benzene rings and the position of the nitrogen atom create subtle but significant differences in their heats of formation.[13][14][15]
Practical Implications for Drug Development
The thermodynamic stability of a heterocyclic core has direct, tangible consequences in the pharmaceutical pipeline:
-
Chemical Synthesis: Less stable isomers may require milder reaction conditions or more complex synthetic routes to avoid unwanted rearrangements or degradation. The relative stability can influence reaction equilibria and final product yields.
-
Metabolic Stability: The electron distribution, which is tied to thermodynamic stability, influences how a molecule is recognized and processed by metabolic enzymes (e.g., Cytochrome P450s). Differences in metabolic "soft spots" between isomers can lead to vastly different pharmacokinetic profiles and potential toxicities.
-
Compound Shelf-Life and Formulation: Inherently unstable compounds are more prone to degradation upon exposure to light, heat, or certain pH conditions.[15] A more stable isomeric scaffold can simplify formulation development and extend the shelf-life of the final drug product.
Experimental & Computational Protocols
To empower researchers, we provide standardized, step-by-step protocols for the key methodologies discussed.
Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry
This protocol outlines the essential steps for measuring the heat of combustion of a solid quinoline isomer sample.
Caption: Workflow for Bomb Calorimetry.
Detailed Steps:
-
Calibration: First, determine the heat capacity (Ccal) of the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid.[14][17]
-
Sample Preparation: Accurately weigh approximately 0.8-1.0 g of the quinoline isomer. Compress the sample into a pellet using a pellet press.
-
Bomb Assembly: Place the pellet in the crucible inside the bomb. Measure and weigh a 10 cm piece of nickel-chromium fuse wire. Secure the wire to the electrodes so that it is in firm contact with the sample pellet.
-
Pressurization: Seal the bomb and connect it to an oxygen cylinder. Purge the air, then slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[13]
-
Calorimeter Setup: Place the sealed bomb into the calorimeter bucket. Add a precise, known mass of deionized water (typically 2000 g) to submerge the bomb.
-
Measurement: Place the lid on the calorimeter, start the stirrer, and begin recording the temperature at one-minute intervals. Once the temperature has stabilized, ignite the sample.
-
Data Collection: Continue recording the temperature until it reaches a maximum and then begins to cool.
-
Calculation: Use the initial and final temperatures (ΔT) and the predetermined Ccal to calculate the total heat released. After correcting for the heat from the fuse wire combustion, the heat of combustion for the sample can be determined, and from this, the enthalpy of formation is calculated.
Protocol 2: DFT Calculation of Isomer Stability
This protocol provides a general workflow for calculating the relative stability of quinoline isomers using Gaussian, a widely used quantum chemistry software package.
Caption: Workflow for DFT Stability Calculation.
Detailed Steps:
-
Build Molecule: Using a graphical interface like GaussView, construct the 3D structure of the quinoline isomer of interest.[18][19]
-
Setup Calculation: In the Gaussian calculation setup menu, select the following:
-
Job Type: Opt+Freq (This will first optimize the geometry to the lowest energy structure and then perform a frequency calculation).
-
Method: Select DFT and choose a widely accepted functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[9]
-
Charge/Multiplicity: For the neutral, closed-shell isomers, set the charge to 0 and the spin multiplicity to Singlet.
-
-
Run Calculation: Submit the job to Gaussian. This may take from minutes to hours depending on the size of the molecule and computational resources.
-
Analyze Output: Once the calculation is complete, open the output file (.log).
-
Confirm that the geometry optimization has converged.
-
Check the results of the frequency calculation. A successfully optimized minimum energy structure will have no imaginary frequencies.
-
Extract the final electronic energy and the thermochemical data (enthalpy and Gibbs free energy) from the output file.
-
-
Compare Energies: Repeat the process for all isomers of interest. The relative stability is determined by comparing their final energies. The isomer with the lowest energy is the most stable.
Conclusion
The thermodynamic stability of quinoline isomers is a critical, quantifiable parameter that profoundly impacts their utility in drug discovery and materials science. This guide has established that quinoline is thermodynamically more stable than isoquinoline, and that the introduction of additional nitrogen atoms or different ring fusion patterns further modulates this stability in predictable ways. By understanding the theoretical underpinnings and leveraging both experimental calorimetry and computational DFT methods, researchers can navigate the vast chemical space of heterocyclic scaffolds with greater confidence. The provided protocols serve as a starting point for laboratories to build internal datasets and further refine their understanding of the structure-stability relationships that are fundamental to modern chemical research.
References
- 1. Benzo[f]quinoline [webbook.nist.gov]
- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 3. Benzo[h]quinoline [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. Benzo(h)quinoline | C13H9N | CID 9191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo[f]quinoline [webbook.nist.gov]
- 7. Benzo[f]quinoline, 3-methyl- [webbook.nist.gov]
- 8. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The thermodynamic properties of quinoline and isoquinoline: Topical report (Technical Report) | OSTI.GOV [osti.gov]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. Benzo[h]quinoline (CAS 230-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Phenanthridine [webbook.nist.gov]
- 14. Benzo[f]quinoline [webbook.nist.gov]
- 15. Benzo[h]quinoline [webbook.nist.gov]
- 16. Benzo[h]quinoline [webbook.nist.gov]
- 17. Phenanthridine [webbook.nist.gov]
- 18. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 19. Gibbs Free Energy [chem.fsu.edu]
A Comparative Guide to Assessing the Metabolic Stability of Novel 4-Aminoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimalarial therapies, the 4-aminoquinoline scaffold remains a cornerstone of drug design. However, overcoming the metabolic liabilities that have plagued earlier generations of these compounds, such as chloroquine (CQ) and amodiaquine (AQ), is paramount.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, technical comparison of methodologies to assess the metabolic stability of new 4-aminoquinoline candidates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Critical Role of Metabolic Stability in 4-Aminoquinoline Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery.[3] It directly influences a drug's half-life, bioavailability, and potential for drug-drug interactions.[3] For 4-aminoquinolines, rapid metabolism can lead to reduced efficacy and the formation of reactive metabolites, a key concern with amodiaquine which can lead to toxicity.[2][4] Conversely, excessively high stability can result in prolonged exposure and an increased risk of adverse effects.[5] Therefore, a primary objective in developing new 4-aminoquinoline antimalarials is to engineer molecules with an optimal metabolic profile: stable enough to exert a sustained therapeutic effect but susceptible to clearance to avoid accumulation and toxicity.
Experimental Design: Choosing the Right In Vitro System
The initial assessment of metabolic stability is typically conducted using in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism.[6][7] The two most common systems are liver microsomes and hepatocytes.[5][8]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6][9] Microsomal stability assays are cost-effective and high-throughput, making them ideal for early-stage screening of large compound libraries.[9][10]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors.[7][11][12] Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate, as they also account for cellular uptake and efflux.[11] They are often considered the "gold standard" for in vitro metabolism studies.[6]
For novel 4-aminoquinoline compounds, a tiered approach is recommended. Initial screening with human liver microsomes can rapidly identify compounds with major metabolic liabilities. Promising candidates can then be advanced to hepatocyte stability assays for a more definitive characterization.
Visualizing the Workflow: From Incubation to Analysis
The general workflow for an in vitro metabolic stability assay is a multi-step process that requires careful execution to ensure reliable and reproducible data.
Caption: Experimental workflow for in vitro metabolic stability assessment.
Step-by-Step Protocol: Human Liver Microsome Stability Assay
This protocol provides a robust framework for assessing the Phase I metabolic stability of novel 4-aminoquinoline compounds.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Internal standard (a structurally similar compound not expected to be formed as a metabolite)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of human liver microsomes in phosphate buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound or control to the appropriate wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).
-
-
Time-Point Sampling and Reaction Quenching:
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13][14][15] The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification.[14][16]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL) .
Comparative Data Analysis: Novel 4-Aminoquinolines vs. Standard Drugs
The primary output of these studies is a quantitative comparison of the metabolic stability of novel compounds against established drugs. This allows for a clear ranking of candidates for further development.
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Novel Compound A | 45.8 | 15.1 | Hypothetical Data |
| Novel Compound B | 12.3 | 56.3 | Hypothetical Data |
| Novel Compound C | > 240 | < 2.9 | Hypothetical Data |
| Chloroquine (CQ) | 133 ± 15.5 | 3.9 ± 0.5 | [2][4] |
| Amodiaquine (AQ) | 5.4 ± 0.42 | 95.6 ± 7.6 | [2][4] |
| Verapamil (High Clearance) | 17.2 | 134 | [4] |
| Warfarin (Low Clearance) | > 240 | 0.0 | [4] |
Interpretation:
-
Novel Compound A shows moderate metabolic stability, an improvement over the rapidly metabolized amodiaquine.
-
Novel Compound B exhibits high clearance, similar to amodiaquine, suggesting it may have a short in vivo half-life.
-
Novel Compound C is highly stable, similar to the low clearance control, which may warrant further investigation to ensure it does not accumulate to toxic levels in vivo.
Understanding the Metabolic Pathways of 4-Aminoquinolines
Identifying the metabolic "hot spots" on a molecule is crucial for rational drug design. The primary metabolic pathway for many 4-aminoquinolines, including chloroquine, is N-dealkylation of the side chain.[17][18]
Caption: Primary metabolic pathways of 4-aminoquinoline compounds.
By modifying the substituents on the side-chain amine, chemists can strategically block or slow down these metabolic pathways, thereby improving the compound's stability.[18][19] LC-MS/MS analysis can also be used to identify the major metabolites formed during the incubation, providing valuable insights for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[18]
Conclusion and Future Directions
The systematic assessment of metabolic stability is an indispensable component of modern drug discovery. For novel 4-aminoquinoline antimalarials, a well-designed in vitro testing cascade, progressing from high-throughput microsomal assays to more physiologically relevant hepatocyte models, provides the critical data needed to select candidates with favorable pharmacokinetic profiles. By understanding the interplay between chemical structure and metabolic fate, researchers can rationally design the next generation of 4-aminoquinolines with improved efficacy and safety, ultimately contributing to the global effort to combat malaria. It is also important for researchers to be aware of the latest regulatory guidelines from bodies such as the FDA and EMA regarding drug metabolism and drug-drug interaction studies to ensure their development programs meet global standards.[20][21][22]
References
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 15. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 16. youtube.com [youtube.com]
- 17. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 19. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 20. bioivt.com [bioivt.com]
- 21. xtalks.com [xtalks.com]
- 22. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloroquinolin-2-amine
This guide provides essential safety and operational protocols for the handling of 4-Chloroquinolin-2-amine. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a framework of best practices that minimizes exposure risk and ensures a safe laboratory environment. Given the toxicological profile of related chloro-amino-quinoline structures, a conservative and stringent approach to safety is mandatory.
Hazard Assessment and Engineering Controls
This compound must be handled as a substance with significant potential for harm. Based on the hazard classifications of structurally similar compounds, it should be presumed to be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] Furthermore, many aromatic amines and quinoline derivatives are known skin sensitizers and potential carcinogens.[1][2]
Primary Hazard Profile (Presumptive):
| Hazard Classification | Description | Precautionary Statement Codes |
|---|---|---|
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1][4][5] | P264, P270, P301+P310 |
| Acute Toxicity, Dermal | Toxic in contact with skin.[1][3] | P280, P302+P352, P312 |
| Acute Toxicity, Inhalation | Toxic if inhaled as dust or aerosol.[1][5] | P261, P271, P304+P340 |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[4][6] | P280, P303+P361+P353 |
| Eye Damage/Irritation | May cause serious eye damage.[4][6] | P280, P305+P351+P338 |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[1][6] | P272, P333+P313 |
| Carcinogenicity (Suspected) | May cause cancer.[1][2] | P201, P202, P308+P313 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] | P273, P391 |
Mandatory Engineering Control: The Chemical Fume Hood
Due to the high inhalation toxicity, all procedures involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[5][7][8] The fume hood serves as the primary barrier to prevent the release of airborne particulates and vapors into the laboratory environment. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during operations. An emergency eyewash station and safety shower must be readily accessible and verified to be operational.[7][9][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to create redundant barriers against chemical exposure. Standard laboratory attire, including long pants and fully enclosed, chemical-resistant footwear, is required at all times.
Table of Required PPE by Activity:
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., neoprene or Silver Shield®/4H®). | The inner glove provides protection in case the outer glove is breached. Inspect outer gloves for any signs of degradation or puncture before use. Cuffs of the outer glove should be pulled over the sleeves of the lab coat.[9][11] Change outer gloves immediately if contamination is suspected. |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and dust.[3][6] A face shield worn over the goggles protects the entire face from splashes during procedures like solution transfers. |
| Body Protection | A permeation-resistant, solid-front laboratory coat or a disposable gown. | This prevents skin contact and contamination of personal clothing.[4][12] Ensure the coat is fully buttoned and sleeves are not rolled up. For large-scale work, a disposable Tyvek suit may be appropriate.[11] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/particulate cartridges. | Required if there is any potential for exposure outside of a fume hood (e.g., major spill, engineering control failure).[7][9] Proper fit-testing and training are prerequisites for respirator use. |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and protocols outline the essential steps from preparation to final disposal.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocols
1. Pre-Operation Safety Check:
-
Verify that the chemical fume hood has been certified within the last 12 months and that the airflow monitor indicates normal operation.
-
Ensure the path to the nearest safety shower and eyewash station is unobstructed.[9]
-
Prepare all necessary glassware, reagents, and a designated hazardous waste container inside the fume hood before introducing the compound.
2. PPE Donning Sequence:
-
Don inner nitrile gloves.
-
Don a solid-front lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Before beginning work in the hood, don outer chemical-resistant gloves and a face shield.
3. Weighing and Transferring:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.[8]
-
Use a tared container to weigh the solid, avoiding the use of weighing paper which can be prone to static.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing and aerosolization.[8]
-
Keep all containers sealed when not in immediate use.
4. Decontamination and PPE Doffing:
-
After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol), collecting all wipes as hazardous waste.
-
Doffing (critical sequence):
-
Remove outer gloves first and dispose of them in the designated waste bag inside the hood.
-
Step away from the immediate work area. Remove face shield and lab coat.
-
Remove inner gloves, peeling them off without touching the outer surface, and dispose of them.
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Emergency Procedures
Spill Response:
-
Small Spill (inside fume hood): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Carefully sweep the material into a labeled, sealed container for hazardous waste. Decontaminate the area.
-
Large Spill or Spill Outside Hood: Evacuate the area immediately. Alert others and call your institution's emergency services or Environmental Health & Safety (EHS) department. Do not attempt to clean it up yourself.[9][13]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Waste Disposal Plan
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[10][13] It is classified as hazardous waste and is harmful to aquatic life.[1]
-
Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes gloves, wipes, pipette tips, absorbent materials, and contaminated glassware.[9]
-
Containment: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container (e.g., "Halogenated Solid Waste").[13] Collect liquid waste, including initial solvent rinses of glassware, in a separate, labeled "Halogenated Liquid Waste" container.[13]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area until they are ready for pickup.
-
Pickup: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste by a licensed facility.[13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
